molecular formula C9H7F3O2S B1310588 2-methylthio-4-trifluoromethylbenzoic acid CAS No. 142994-05-6

2-methylthio-4-trifluoromethylbenzoic acid

Cat. No.: B1310588
CAS No.: 142994-05-6
M. Wt: 236.21 g/mol
InChI Key: VAFHTUOXGAZOQY-UHFFFAOYSA-N
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Description

2-methylthio-4-trifluoromethylbenzoic acid is a useful research compound. Its molecular formula is C9H7F3O2S and its molecular weight is 236.21 g/mol. The purity is usually 95%.
The exact mass of the compound Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanyl-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7F3O2S/c1-15-7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFHTUOXGAZOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70888978
Record name Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-
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Molecular Weight

236.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-
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CAS No.

142994-05-6
Record name 2-(Methylthio)-4-(trifluoromethyl)benzoic acid
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Record name Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-
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Record name Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-
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Record name Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-
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Record name 2-methylthio-4-(trifluoromethyl) benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-methylthio-4-trifluoromethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methylthio-4-trifluoromethylbenzoic acid (CAS No. 142994-05-6), a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, presents a plausible experimental protocol for its synthesis, and discusses its applications, particularly as a building block for complex therapeutic agents. The guide also explores the biological context of molecules synthesized from such precursors, with a focus on the cyclooxygenase-2 (COX-2) signaling pathway. Visual diagrams are provided to illustrate a potential synthetic workflow and the relevant biological pathway, adhering to strict visualization standards for clarity and utility in a research and development setting.

Physicochemical Properties

This compound is an organic compound featuring a benzoic acid core substituted with a methylthio (-SCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position.[1] The trifluoromethyl group is a key functional moiety in medicinal chemistry, known to enhance metabolic stability and lipophilicity, which can improve a drug's ability to cross cell membranes.[2][3] The compound's properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 142994-05-6[4][5]
Molecular Formula C₉H₇F₃O₂S[4][5]
Molecular Weight 236.21 g/mol [4][5]
IUPAC Name 2-(methylthio)-4-(trifluoromethyl)benzoic acid[5]
Synonyms 2-methylsulfanyl-4-(trifluoromethyl)benzoic acid[1]
Physical Description Reported as a liquid in some databases[5]
Storage 4°C, stored under nitrogen[4]
Purity (Typical) ≥97%[4]
XLogP3-AA 2.8[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 6[5]
Rotatable Bond Count 2[5]

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for this compound are not widely published, a viable route can be extrapolated from established methods for analogous substituted benzoic acids, such as the hydrolysis of a corresponding benzonitrile precursor.[6] This method is a standard and effective way to produce carboxylic acids from nitriles.

Plausible Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2-chloro-5-(trifluoromethyl)benzonitrile, involving a nucleophilic substitution to introduce the methylthio group, followed by hydrolysis of the nitrile to the carboxylic acid.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Purification A 2-chloro-5-(trifluoromethyl)benzonitrile C Reaction in polar aprotic solvent (e.g., DMF) A->C B Sodium thiomethoxide (NaSMe) B->C D 2-methylthio-4-(trifluoromethyl)benzonitrile C->D Formation of thioether F Reflux with Ethanol/Water D->F E Aqueous Sodium Hydroxide (NaOH) E->F G Intermediate Sodium Salt F->G Hydrolysis H Acidification (e.g., HCl) G->H I This compound H->I Protonation J Extraction with Organic Solvent I->J K Drying and Evaporation J->K L Final Product K->L

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Hydrolysis of 2-methylthio-4-(trifluoromethyl)benzonitrile

This protocol is adapted from the synthesis of a structurally similar compound, 2-(phenylthio)-5-trifluoromethyl-benzoic acid.[6] Researchers should perform their own optimization and safety assessments.

Materials:

  • 2-methylthio-4-(trifluoromethyl)benzonitrile

  • 15% Aqueous Sodium Hydroxide (NaOH) solution

  • Ethanol

  • Dichloromethane (or other suitable extraction solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Round-bottom flask, reflux condenser, separatory funnel, standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methylthio-4-(trifluoromethyl)benzonitrile (1.0 eq), 15% aqueous NaOH solution (approx. 6-7 volumes), and ethanol (approx. 2 volumes).

  • Hydrolysis: Heat the mixture to reflux and maintain for 10-14 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., Thin Layer Chromatography).

  • Work-up: After cooling the reaction mixture to room temperature, add a significant volume of water (approx. 15 volumes) to dissolve the resulting sodium salt.

  • Extraction (Base Wash): Perform an extraction with a non-polar organic solvent (e.g., toluene or benzene) to remove any unreacted starting material or non-acidic impurities. Discard the organic phase.

  • Acidification: Cool the aqueous phase to 0°C using an ice bath and carefully acidify with concentrated HCl until the pH is strongly acidic (pH ~1-2), leading to the precipitation of the carboxylic acid product.

  • Extraction (Product): Extract the precipitated product from the aqueous phase using multiple portions of dichloromethane.

  • Purification: Combine the organic extracts and wash with water until the washings are neutral. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.

  • Further Purification (Optional): The product can be further purified by recrystallization from an appropriate solvent system if required.

Applications in Research and Development

This compound is primarily utilized as an intermediate in organic synthesis.[5] Its bifunctional nature (carboxylic acid and substituted benzene ring) makes it a versatile building block for creating more complex molecules.

  • Pharmaceutical Synthesis: The presence of the trifluoromethyl group makes this compound particularly valuable in drug discovery.[2] This group can enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[3] It is a plausible precursor for synthesizing various therapeutic agents, including enzyme inhibitors and receptor modulators.[2]

  • COX-2 Inhibitor Analogs: While not a direct precursor in the most common synthesis routes for celecoxib, its structure contains key features (a trifluoromethyl-substituted aromatic ring) found in selective COX-2 inhibitors.[7][8] It serves as a valuable starting material for developing novel analogs and derivatives in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[9]

  • Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl moiety is a common feature in modern pesticides and herbicides, making this benzoic acid derivative a relevant intermediate in the agrochemical industry.[5]

Biological Context: The COX-2 Signaling Pathway

Many anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) enzymes.[10] There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the stomach lining.[11] COX-2, however, is typically induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[10][12]

Selective COX-2 inhibitors, such as celecoxib, were designed to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[9][11] this compound represents a building block for molecules targeting this pathway.

COX-2 Signaling Pathway Diagram

The diagram below illustrates the conversion of arachidonic acid to pro-inflammatory prostaglandins via the COX-2 enzyme and the point of inhibition by selective NSAIDs.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids AA Arachidonic Acid phospholipids->AA Stimulated by Inflammatory Signals COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) PGE2 Prostaglandins (e.g., PGE2) PGH2->PGE2 Prostaglandin Synthases Inflammation Pain & Inflammation PGE2->Inflammation COX2->PGH2 Inhibitor Selective COX-2 Inhibitor (e.g., Celecoxib) Inhibitor->COX2 Inhibition PLA2 Phospholipase A2

Caption: The COX-2 signaling pathway and its inhibition by selective drugs.

Safety and Handling

According to aggregated GHS information, this compound is considered harmful if swallowed and harmful to aquatic life with long-lasting effects.[5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

References

Physical and chemical properties of 2-methylthio-4-trifluoromethylbenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of 2-methylthio-4-(trifluoromethyl)benzoic acid. While experimental data for this specific molecule is limited, this document compiles available information and draws comparisons with closely related compounds to offer valuable insights for research and development.

Chemical Identity and Physical Properties

2-Methylthio-4-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid. Its structure incorporates a methylthio (-SCH₃) group and a trifluoromethyl (-CF₃) group on the benzoic acid backbone. These functional groups are known to significantly influence the molecule's physicochemical properties and biological activity.

Table 1: Physical and Chemical Properties of 2-Methylthio-4-(trifluoromethyl)benzoic Acid

PropertyValueSource/Comment
IUPAC Name 2-(Methylthio)-4-(trifluoromethyl)benzoic acid-
CAS Number 142994-05-6[1][2]
Molecular Formula C₉H₇F₃O₂S[2]
Molecular Weight 236.21 g/mol [2]
Physical State Liquid (experimental)[3]
Melting Point Data not available-
Boiling Point Data not available-
pKa Data not available-
Solubility Data not available-
Calculated LogP 3.1255[2]
Topological Polar Surface Area (TPSA) 37.3 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 2[2]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A potential synthetic route could involve the reaction of a 2-halo-4-(trifluoromethyl)benzoic acid derivative with a methylthiolate salt. This reaction would proceed via a nucleophilic aromatic substitution mechanism.

Synthetic Pathway 2-Halo-4-(trifluoromethyl)benzoic acid 2-Halo-4-(trifluoromethyl)benzoic acid Reaction Nucleophilic Aromatic Substitution 2-Halo-4-(trifluoromethyl)benzoic acid->Reaction Sodium thiomethoxide Sodium thiomethoxide Sodium thiomethoxide->Reaction 2-Methylthio-4-(trifluoromethyl)benzoic acid 2-Methylthio-4-(trifluoromethyl)benzoic acid Reaction->2-Methylthio-4-(trifluoromethyl)benzoic acid

Caption: Proposed synthesis of 2-methylthio-4-(trifluoromethyl)benzoic acid.

General Experimental Protocol (Hypothetical):

  • Materials: 2-Fluoro-4-(trifluoromethyl)benzoic acid, sodium thiomethoxide, a suitable polar aprotic solvent (e.g., DMF or DMSO), and reagents for workup and purification.

  • Procedure:

    • Dissolve 2-fluoro-4-(trifluoromethyl)benzoic acid in the chosen solvent in a reaction vessel.

    • Add sodium thiomethoxide to the solution. The reaction may be stirred at room temperature or require heating to proceed at a reasonable rate.

    • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, the reaction mixture would be subjected to an aqueous workup to remove inorganic salts. This typically involves partitioning between an organic solvent and water.

    • The organic layer containing the product would be dried and the solvent removed under reduced pressure.

    • The crude product would then be purified, likely through column chromatography on silica gel, to yield the final 2-methylthio-4-(trifluoromethyl)benzoic acid.

Characterization: The purified product would be characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on 2-methylthio-4-(trifluoromethyl)benzoic acid have been identified, the structural motifs present in the molecule suggest potential areas of therapeutic interest. The trifluoromethyl group is a well-known bioisostere for a methyl group and can enhance metabolic stability and binding affinity of drug candidates.[4] Thioether moieties are also present in various biologically active compounds.[5]

Based on the activities of analogous compounds, 2-methylthio-4-(trifluoromethyl)benzoic acid could be investigated for the following biological effects:

  • Anti-inflammatory Activity: Similar trifluoromethyl-containing compounds have demonstrated anti-inflammatory properties.[6] This could be mediated through the inhibition of key inflammatory enzymes like cyclooxygenase (COX).

  • Anticancer Activity: Trifluoromethylthioxanthone derivatives have shown promising anticancer activity.[6] The mechanism could involve the inhibition of enzymes crucial for cancer cell proliferation or the induction of apoptosis.

  • Enzyme Inhibition: The combination of the trifluoromethyl and methylthio groups could lead to specific interactions with the active sites of various enzymes, making it a candidate for inhibitor screening.

Hypothetical Signaling Pathway Involvement:

Given the potential anti-inflammatory and anticancer activities, a logical starting point for investigation would be signaling pathways central to these processes, such as the NF-κB and MAPK pathways.

Signaling_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Complex Pro-inflammatory Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory Genes Inflammatory Gene Expression Nucleus->Inflammatory Genes Induces Compound 2-Methylthio-4- (trifluoromethyl)benzoic acid Compound->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Workflow for Biological Evaluation:

To assess the biological activity of 2-methylthio-4-(trifluoromethyl)benzoic acid, a tiered screening approach would be appropriate.

Experimental_Workflow Compound 2-Methylthio-4- (trifluoromethyl)benzoic acid In_vitro In vitro Assays (e.g., Enzyme Inhibition, Cell Viability) Compound->In_vitro Cell-based Cell-based Assays (e.g., Reporter Assays, Western Blot) In_vitro->Cell-based Promising Results In_vivo In vivo Models (e.g., Animal Models of Inflammation or Cancer) Cell-based->In_vivo Confirmed Activity Lead_Optimization Lead Optimization In_vivo->Lead_Optimization Efficacy Demonstrated

Caption: A typical workflow for evaluating the biological activity of a novel compound.

Conclusion and Future Directions

2-Methylthio-4-(trifluoromethyl)benzoic acid represents an under-investigated molecule with potential applications in drug discovery. The presence of both a methylthio and a trifluoromethyl group makes it an attractive candidate for further study. Future research should focus on establishing a reliable synthetic protocol and conducting comprehensive in vitro and in vivo studies to elucidate its biological activity and mechanism of action. The lack of extensive experimental data highlights an opportunity for novel research in the field of medicinal chemistry.

References

Synthesis Pathway for 2-methylthio-4-trifluoromethylbenzoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient synthesis pathway for 2-methylthio-4-trifluoromethylbenzoic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The described methodology is a two-step process commencing with a nucleophilic aromatic substitution reaction followed by the hydrolysis of a nitrile intermediate. This document provides comprehensive experimental protocols and quantitative data to facilitate the successful replication and optimization of this synthesis.

Overview of the Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the nucleophilic aromatic substitution of the chloro-group in 2-chloro-4-trifluoromethylbenzonitrile with a methylthiolate source. The resulting 2-methylthio-4-trifluoromethylbenzonitrile is then hydrolyzed in the second step to yield the final product.

Synthesis_Pathway 2-chloro-4-trifluoromethylbenzonitrile 2-chloro-4-trifluoromethylbenzonitrile Intermediate 2-methylthio-4- trifluoromethylbenzonitrile 2-chloro-4-trifluoromethylbenzonitrile->Intermediate Nucleophilic Aromatic Substitution Sodium_thiomethoxide Sodium_thiomethoxide Sodium_thiomethoxide->Intermediate Final_Product 2-methylthio-4- trifluoromethylbenzoic acid Intermediate->Final_Product Hydrolysis Hydrolysis Hydrolysis Hydrolysis->Final_Product

A two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-methylthio-4-trifluoromethylbenzonitrile

This procedure is adapted from a patented method and involves the reaction of 2-chloro-4-trifluoromethylbenzonitrile with sodium thiomethoxide.[1]

Materials:

  • 2-chloro-4-trifluoromethylbenzonitrile

  • Sodium thiomethoxide

  • Appropriate solvent (e.g., methanol, DMF)

Procedure:

  • In a suitable reaction vessel, dissolve 2-chloro-4-trifluoromethylbenzonitrile in an appropriate solvent.

  • Add sodium thiomethoxide to the solution.

  • The mixture is then heated to 60°C and maintained at this temperature for 2 hours.[1]

  • After cooling, the organic phase is evaporated to yield 2-methylthio-4-trifluoromethylbenzonitrile.[1]

Step 2: Hydrolysis of 2-methylthio-4-trifluoromethylbenzonitrile

The hydrolysis of the nitrile intermediate can be achieved under either acidic or basic conditions. The following is a general protocol based on standard hydrolysis methods for aromatic nitriles.

Materials:

  • 2-methylthio-4-trifluoromethylbenzonitrile

  • Sulfuric acid (for acidic hydrolysis) or Sodium hydroxide (for basic hydrolysis)

  • Water

  • Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Acidic Hydrolysis Procedure:

  • To a solution of 2-methylthio-4-trifluoromethylbenzonitrile in a suitable solvent, add an aqueous solution of a strong acid, such as sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction progress by an appropriate analytical method (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Basic Hydrolysis Procedure:

  • Dissolve 2-methylthio-4-trifluoromethylbenzonitrile in a suitable solvent and add an aqueous solution of a strong base, such as sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction until completion.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to yield the final product.

  • Further purification can be achieved by recrystallization.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of the intermediate, 2-methylthio-4-trifluoromethylbenzonitrile. Data for the hydrolysis step is dependent on the specific conditions employed and should be determined empirically.

Intermediate ProductYieldPurityReference
2-methylthio-4-trifluoromethylbenzonitrile91%97%[1]

Experimental Workflow

The general workflow for the synthesis of this compound is depicted in the following diagram.

Experimental_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Hydrolysis Start1 Dissolve 2-chloro-4- trifluoromethylbenzonitrile Reagent1 Add Sodium thiomethoxide Start1->Reagent1 Reaction1 Heat at 60°C for 2h Reagent1->Reaction1 Workup1 Evaporate organic phase Reaction1->Workup1 Product1 2-methylthio-4- trifluoromethylbenzonitrile Workup1->Product1 Start2 Dissolve Nitrile Intermediate Product1->Start2 Proceed to next step Reagent2 Add Acid or Base Start2->Reagent2 Reaction2 Reflux Reagent2->Reaction2 Workup2 Workup and Purification Reaction2->Workup2 Product2 2-methylthio-4- trifluoromethylbenzoic acid Workup2->Product2

General experimental workflow for the synthesis.

References

An In-depth Technical Guide to 2-Methylthio-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-methylthio-4-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest to researchers and professionals in drug development and chemical synthesis. This document outlines the key molecular characteristics and offers a representative synthetic approach based on available chemical literature.

Core Molecular and Physical Properties

2-Methylthio-4-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative. The presence of both a methylthio (-SCH3) and a trifluoromethyl (-CF3) group on the aromatic ring significantly influences its chemical reactivity and potential biological activity. The trifluoromethyl group, a strong electron-withdrawing group, enhances the acidity of the carboxylic acid and can impact the molecule's lipophilicity and metabolic stability, properties of interest in medicinal chemistry.

A summary of its key quantitative data is presented in the table below.

PropertyValueSource
Molecular Formula C9H7F3O2S[1]
Molecular Weight 236.21 g/mol [1][2]
IUPAC Name 2-(methylthio)-4-(trifluoromethyl)benzoic acidN/A
CAS Number 142994-05-6[1]
SMILES String O=C(O)C1=CC=C(C(F)(F)F)C=C1SC[1]

Synthesis of 2-Methylthio-4-(trifluoromethyl)benzoic Acid

G cluster_start Starting Material cluster_reaction Reaction Step cluster_reagent Reagent cluster_product Final Product 2-Chloro-4-(trifluoromethyl)benzoic acid 2-Chloro-4-(trifluoromethyl)benzoic acid Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 2-Chloro-4-(trifluoromethyl)benzoic acid->Nucleophilic Aromatic Substitution 2-Methylthio-4-(trifluoromethyl)benzoic acid 2-Methylthio-4-(trifluoromethyl)benzoic acid Nucleophilic Aromatic Substitution->2-Methylthio-4-(trifluoromethyl)benzoic acid Sodium thiomethoxide (NaSMe) Sodium thiomethoxide (NaSMe) Sodium thiomethoxide (NaSMe)->Nucleophilic Aromatic Substitution

Caption: Proposed synthetic workflow for 2-methylthio-4-(trifluoromethyl)benzoic acid.

Representative Experimental Protocol

The following is a generalized protocol for the synthesis of 2-methylthio-4-(trifluoromethyl)benzoic acid via nucleophilic aromatic substitution. This protocol is illustrative and would require optimization for specific laboratory conditions.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-(trifluoromethyl)benzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add an equimolar or slight excess of sodium thiomethoxide (NaSMe) to the solution. The addition should be done portion-wise or as a solution in the same solvent to control any potential exotherm.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the detailed biological activity, mechanism of action, or associated signaling pathways for 2-methylthio-4-(trifluoromethyl)benzoic acid. Its structural motifs suggest potential applications as an intermediate in the synthesis of pharmacologically active compounds. The trifluoromethyl group is a common feature in many pharmaceuticals, often enhancing metabolic stability and receptor binding affinity.

Given the absence of specific experimental data on its biological effects, no signaling pathway or experimental workflow diagrams can be provided at this time. Researchers interested in this compound would need to conduct initial biological screenings to determine its potential therapeutic applications.

References

Technical Guide: 2-Methylsulfanyl-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylsulfanyl-4-(trifluoromethyl)benzoic acid, with the IUPAC name 2-(methylthio)-4-(trifluoromethyl)benzoic acid, is a substituted aromatic carboxylic acid. Its chemical structure, featuring a trifluoromethyl group and a methylsulfanyl group, makes it a compound of interest in the fields of medicinal chemistry and agrochemical synthesis. The trifluoromethyl group can enhance metabolic stability and binding affinity of molecules, while the methylsulfanyl group can be a key site for further chemical modifications. This guide provides a comprehensive overview of the available technical data for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-methylsulfanyl-4-(trifluoromethyl)benzoic acid is presented in Table 1.

PropertyValueReference(s)
IUPAC Name 2-(methylthio)-4-(trifluoromethyl)benzoic acid[1]
CAS Number 142994-05-6[1][2][3]
Molecular Formula C₉H₇F₃O₂S[1][2]
Molecular Weight 236.21 g/mol [2]
Physical Description Liquid[4]
SMILES CSC1=C(C=CC(=C1)C(F)(F)F)C(=O)O[1]
InChI Key VAFHTUOXGAZOQY-UHFFFAOYSA-N[1]

Synthesis and Reactivity

Oxidation to 2-Methylsulfonyl-4-(trifluoromethyl)benzoic Acid

2-Methylsulfanyl-4-(trifluoromethyl)benzoic acid serves as the starting material for the synthesis of 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid, an intermediate in the production of sulfonylurea herbicides[5]. The reaction involves the oxidation of the methylsulfanyl group to a methylsulfonyl group.

Experimental Protocol:

The synthesis of 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid is achieved through the reaction of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid with hydrogen peroxide in acetic acid at a temperature of 10°C[5].

The following diagram illustrates this synthetic pathway.

SynthesisWorkflow A 2-Methylsulfanyl-4- (trifluoromethyl)benzoic acid B Hydrogen Peroxide (H₂O₂) in Acetic Acid (CH₃COOH) @ 10°C A->B C 2-Methylsulfonyl-4- (trifluoromethyl)benzoic acid B->C Oxidation

Figure 1: Synthesis of the sulfonyl derivative.

Applications

Based on available information, 2-methylsulfanyl-4-(trifluoromethyl)benzoic acid is primarily utilized as a chemical intermediate.

  • Agrochemicals: It is a precursor for sulfonylurea herbicides[5].

  • Pharmaceuticals: The structural motifs present in this molecule suggest its potential as a building block in the design and synthesis of new pharmaceutical agents[1]. The trifluoromethyl group is a common feature in many modern drugs.

Biological Activity

There is currently a lack of specific data in the public domain regarding the biological activity, mechanism of action, or involvement in signaling pathways of 2-methylsulfanyl-4-(trifluoromethyl)benzoic acid itself. Research on structurally related compounds containing the trifluoromethylphenyl moiety has explored their potential as antibacterial agents and kinase inhibitors, though these molecules are significantly different in their overall structure.

Toxicological Information

Limited toxicological data is available. The compound is classified as harmful if swallowed according to GHS classifications[4]. A comprehensive toxicological profile has not been found in the reviewed literature.

Conclusion

2-Methylsulfanyl-4-(trifluoromethyl)benzoic acid is a valuable chemical intermediate, particularly in the synthesis of its oxidized sulfonyl derivative used in the agrochemical industry. While its direct biological applications are not yet well-defined in publicly accessible literature, its structural features suggest potential for its use as a scaffold in drug discovery and development. Further research is needed to fully elucidate its biological activity, toxicological profile, and potential therapeutic applications. The provided information, including the synthetic protocol for its derivative, offers a foundational understanding for researchers and professionals working with this compound.

References

Trifluoromethylbenzoic Acid Derivatives: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of key literature on trifluoromethylbenzoic acid derivatives, a class of compounds demonstrating significant potential in drug discovery. The inclusion of a trifluoromethyl group often enhances a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making these derivatives attractive candidates for therapeutic development. This guide covers their synthesis, biological activities, structure-activity relationships (SAR), and mechanisms of action, with a focus on their potential as antibacterial and anticancer agents.

Synthesis of Trifluoromethylbenzoic Acid Derivatives

The synthesis of trifluoromethylbenzoic acid derivatives is a critical aspect of their development. Various synthetic routes have been established to introduce the trifluoromethyl moiety and build the core benzoic acid scaffold.

General Synthesis of 4-(Trifluoromethyl)benzoic Acid

A common method for the synthesis of 4-(trifluoromethyl)benzoic acid involves the oxidation of 4-(trifluoromethyl)benzaldehyde.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzoic Acid [1]

  • Materials:

    • 4-(Trifluoromethyl)benzaldehyde

    • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

    • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

    • Water

    • 15 mL glass reaction tube

    • Oxygen balloon

    • Oil bath

    • Centrifuge

  • Procedure:

    • To a 15 mL glass reaction tube, add water (2 mL), 4-(trifluoromethyl)benzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol, 0.3 mol%), and Co(OAc)₂·4H₂O (0.003 mmol, 0.3 mol%).

    • Connect an oxygen balloon to the reaction tube.

    • Place the reaction tube in a preheated oil bath at 70°C.

    • Stir the reaction mixture for 1 hour.

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the crude solid product by centrifugation.

    • Wash the solid with 3 mL of water, centrifuge again, and dry to a constant weight to obtain the final product.

Synthesis of Bioactive Pyrazole-Substituted Trifluoromethylbenzoic Acid Derivatives

A notable class of bioactive trifluoromethylbenzoic acid derivatives are those incorporating a pyrazole moiety. These compounds have shown significant antibacterial activity.

Experimental Protocol: General Synthesis of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives [2]

  • Materials:

    • Appropriate pyrazole aldehyde (e.g., 4-formyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)benzoic acid)

    • Substituted aniline derivative

    • Toluene

    • Hantzsch ester

    • Round-bottom flask with Dean-Stark apparatus

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, reflux a mixture of the pyrazole aldehyde (0.5 mmol) and the aniline derivative (0.55 mmol) in toluene (30 mL) for 6 hours.

    • Cool the reaction mixture to room temperature.

    • Add the Hantzsch ester (2 mmol) to the reaction mixture and continue refluxing for another 6 hours.

    • After completion of the reaction, remove the majority of the toluene using the Dean-Stark apparatus.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the solid with cold toluene and then with n-hexane.

    • Dry the product in a vacuum oven.

Experimental Workflow: Synthesis of Pyrazole-Substituted Trifluoromethylbenzoic Acid Derivatives

G start Start reflux1 Reflux pyrazole aldehyde and aniline in toluene (6 hours) start->reflux1 cool1 Cool to room temperature reflux1->cool1 add_hantzsch Add Hantzsch ester cool1->add_hantzsch reflux2 Reflux (6 hours) add_hantzsch->reflux2 remove_toluene Remove toluene (Dean-Stark) reflux2->remove_toluene cool2 Cool and filter remove_toluene->cool2 wash Wash with toluene and n-hexane cool2->wash dry Vacuum dry wash->dry end Final Product dry->end G cluster_initiation Initiation cluster_elongation Elongation acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ATP, HCO₃⁻ ketoacyl_acp β-Ketoacyl-ACP acetyl_coa->ketoacyl_acp malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp ACP acc AccABCD fabd FabD fabH FabH elongation_cycle Elongation Cycle (FabG, FabZ, FabI/K, FabB/F) ketoacyl_acp->elongation_cycle NADPH acyl_acp Acyl-ACP elongation_cycle->acyl_acp Malonyl-ACP, 2 NADPH phospholipids Phospholipids acyl_acp->phospholipids G m6A_mRNA m⁶A-modified mRNA (e.g., MYC mRNA) FTO FTO m6A_mRNA->FTO Substrate demethylated_mRNA Demethylated mRNA FTO->demethylated_mRNA Demethylation translation Translation demethylated_mRNA->translation oncoprotein Oncoprotein (e.g., MYC) translation->oncoprotein leukemogenesis Leukemogenesis oncoprotein->leukemogenesis inhibitor Trifluoromethylbenzoic Acid Derivative (Inhibitor) inhibitor->FTO Inhibition G inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines) receptor Receptor inflammatory_stimuli->receptor cPLA2a_inactive Inactive cPLA₂α (Cytosol) receptor->cPLA2a_inactive ↑ Ca²⁺, Phosphorylation cPLA2a_active Active cPLA₂α (Membrane) cPLA2a_inactive->cPLA2a_active Translocation arachidonic_acid Arachidonic Acid cPLA2a_active->arachidonic_acid Hydrolysis membrane_phospholipids Membrane Phospholipids membrane_phospholipids->cPLA2a_active Substrate prostaglandins Prostaglandins arachidonic_acid->prostaglandins COX leukotrienes Leukotrienes arachidonic_acid->leukotrienes LOX inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation inhibitor Trifluoromethylbenzoic Acid Derivative (Inhibitor) inhibitor->cPLA2a_active Inhibition

References

The Multifaceted Biological Activities of Sulfur-Containing Benzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sulfur-containing functional groups into the benzoic acid scaffold has given rise to a diverse class of molecules with a wide spectrum of biological activities. These compounds have garnered significant interest in the fields of medicinal chemistry and drug discovery, demonstrating potential as antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting agents. This technical guide provides a comprehensive overview of the biological activities of sulfur-containing benzoic acids, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways and experimental workflows.

Antibacterial Activity

Sulfur-containing benzoic acid derivatives, particularly those incorporating thioether and thiol functionalities, have shown promising activity against a range of bacterial pathogens. Thiosalicylic acid (2-mercaptobenzoic acid) and its derivatives have been a focal point of this research.

Quantitative Antibacterial Data

The antibacterial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Thiosalicylic Acid Derivatives 2-Mercaptobenzothiazole derivative 2eStaphylococcus aureus3.12[1]
2-Mercaptobenzothiazole derivative 2lEscherichia coli25[1]
Benzoic acidE. coli O1571000[2]
2-Hydroxybenzoic acid (Salicylic acid)E. coli O1571000[2]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[3][4]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solution of the test compound

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in MHB directly in the wells of a 96-well plate. The typical concentration range is from 0.125 to 1024 µg/mL.

  • Prepare a bacterial inoculum suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except the negative control) with the bacterial suspension.

  • Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).[3]

  • Optionally, add a viability indicator like resazurin to aid in the visualization of bacterial growth. A color change from blue to pink indicates bacterial viability.[2]

Anticancer Activity

The anticancer potential of sulfur-containing benzoic acids has been demonstrated against various cancer cell lines. These compounds can induce cytotoxicity and inhibit cell proliferation through various mechanisms.

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thiobenzoic Acid Derivatives 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acidA549 (Lung)239.88[5]
2-((2-(thiophene-2-yl)acetyl)thio)benzoic acidCaco2 (Colon)>250[5]
Substituted thiocyanate benzoic acid 8MCF-7 (Breast)100[5]
Substituted thiocyanate benzoic acid 9MCF-7 (Breast)100[5]
2-Mercaptobenzoxazole Derivatives Compound 4bHepG2 (Liver)2.14[6]
Compound 4dMCF-7 (Breast)3.56[6]
Compound 5dMDA-MB-231 (Breast)4.87[6]
Compound 6bHeLa (Cervical)5.21[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][7][8]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent only).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Anti-inflammatory Activity

Certain sulfur-containing compounds have been shown to possess anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) or by determining the IC50 for the inhibition of inflammatory enzymes.

Compound ClassActivityCell LineIC50 / EffectReference
Garlic-derived Sulfur Compounds Inhibition of LPS-induced NF-κB activationT-RAW 264.7Significant suppression at 20 µM[9]
Isothiocyanates Suppression of LPS-stimulated PGE2 synthesisRAW 264.7ITC-1: 8.71 µM, ITC-8: 7.68 µM, PEITC: 5.27 µM[10]
Experimental Protocol: Nitric Oxide Determination using Griess Assay

This protocol measures the production of nitric oxide (NO) by macrophages, a key event in the inflammatory response, by quantifying its stable metabolite, nitrite.[7][11][12]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[11]

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for another 24 hours.

  • After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540-550 nm using a microplate reader.[7][11]

  • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Signaling Pathway: NF-κB Inhibition

Many anti-inflammatory sulfur-containing compounds exert their effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.

NF_kB_Inhibition cluster_inhibition Inhibition by Sulfur-Containing Benzoic Acid Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/β, NEMO) TLR4->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (p-IκBα) IkB->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Activates Inhibitor->IKK_complex Inhibit

Caption: Inhibition of the NF-κB signaling pathway by sulfur-containing benzoic acids.

Enzyme Inhibition

Sulfamoylbenzoic acid derivatives are a well-established class of enzyme inhibitors, most notably targeting carbonic anhydrases (CAs).

Quantitative Enzyme Inhibition Data

The inhibitory potency is often expressed as the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme.

Compound ClassDerivativeEnzymeKi (nM)Reference
Benzamide-4-sulfonamides Compound 3chCA I57.8[13]
Compound 3fhCA I85.3[13]
Compound 3ihCA I5.3[13]
Compound 3jhCA I62.1[13]
Compound 11hCA II71.8[14]
Compound 5hCA IX73.9[14]
Trifluoromethanesulfonamide CF3SO2NH2Carbonic Anhydrase II2[15]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of sulfamoylbenzoic acid derivatives.[16][17][18]

Materials:

  • Recombinant human carbonic anhydrase (e.g., hCA I, hCA II)

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test compounds and a known CA inhibitor (e.g., acetazolamide) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the CA enzyme in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a control with a known inhibitor and a control with no inhibitor.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the pNPA substrate to all wells.

  • Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.

  • The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value from the dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Mechanism of Action: Carbonic Anhydrase Inhibition

Sulfonamide-based inhibitors, including sulfamoylbenzoic acids, bind to the zinc ion in the active site of carbonic anhydrase, preventing the binding of the natural substrate, carbon dioxide.

CA_Inhibition CA_Active_Site Carbonic Anhydrase Active Site Zn_ion Zn²⁺ Ion Product HCO₃⁻ (Product) Zn_ion->Product Catalyzes conversion to Substrate CO₂ (Substrate) Substrate->Zn_ion Binds to Inhibitor Sulfamoylbenzoic Acid (Inhibitor) Inhibitor->Zn_ion Binds to and blocks

Caption: Mechanism of carbonic anhydrase inhibition by sulfamoylbenzoic acids.

General Experimental Workflow

The discovery and development of novel biologically active sulfur-containing benzoic acids typically follow a structured workflow.

Drug_Discovery_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Primary Biological Screening (e.g., MIC, MTT) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Secondary_Assay Secondary Assays (e.g., Enzyme Inhibition, Mechanism of Action) Hit_ID->Secondary_Assay Active Compounds Lead_Opt Lead Optimization (SAR Studies) Secondary_Assay->Lead_Opt Lead_Opt->Synthesis Feedback for new derivatives Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical

Caption: General workflow for the discovery and development of biologically active compounds.

References

Role of trifluoromethyl group in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Trifluoromethyl Group in Medicinal Chemistry

Introduction

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, pivotal in transforming promising compounds into viable drug candidates.[1] Its unique physicochemical properties profoundly influence the biological activity, metabolic stability, and pharmacokinetic profiles of therapeutic agents.[2][3] The CF3 group is a common feature in many pharmaceuticals, including well-known drugs like fluoxetine (Prozac), celecoxib (Celebrex), and sorafenib.[4][5][6][7] This prevalence stems from its ability to modulate several key drug-like properties simultaneously, such as lipophilicity, metabolic stability, and binding affinity.[8][9] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, presenting key quantitative data, detailed experimental protocols, and visualizations of critical concepts and workflows for researchers, scientists, and drug development professionals.

Impact on Physicochemical Properties

The introduction of a CF3 group significantly alters a molecule's electronic and steric characteristics, which in turn affects its lipophilicity and acidity/basicity (pKa).

Lipophilicity

The CF3 group is highly lipophilic and is known to increase a molecule's overall lipophilicity, which can enhance membrane permeability and absorption.[10][11] This property is quantified by the Hansch lipophilicity parameter (π), which is a measure of a substituent's contribution to a molecule's partition coefficient (LogP). The CF3 group has a Hansch π value of +0.88, indicating its significant lipophilic character.[2][3] However, the effect can be context-dependent; trifluorination strongly enhances lipophilicity when the group is in the alpha-position to a functional group, but the effect can be minimal or even reversed at more distant positions.[12]

Table 1: Physicochemical Properties of the Trifluoromethyl Group

PropertyValue/DescriptionComparison GroupValue/Description
Hansch Lipophilicity (π)+0.88[2][3]Methyl (CH3)+0.56
van der Waals Radius~1.30 Å[3]Chlorine (Cl)~0.99 Å[3]
ElectronegativityIntermediate between F and Cl[6]Methyl (CH3)Lower
Electronic Effects and pKa Modulation

As a potent electron-withdrawing group, the CF3 substituent significantly influences the electron density of adjacent functional groups.[6][11] This inductive effect can drastically alter the pKa of nearby acidic or basic centers. For example, attaching a CF3 group to a molecule can lower the pKa of a nearby acidic proton or decrease the basicity of a nitrogen atom.[4][6] This modulation is a critical tool for optimizing a drug's ionization state at physiological pH, which affects its solubility, permeability, and target binding.[13]

Table 2: Illustrative Impact of CF3 Group on pKa

Parent MoleculeFunctional GrouppKa (approx.)CF3-Containing AnalogpKa Shift
Ethanol (CH3CH2OH)Hydroxyl~16Trifluoroethanol (CF3CH2OH)~12.4
Acetic Acid (CH3COOH)Carboxylic Acid~4.76Trifluoroacetic Acid (CF3COOH)~0.5
Aniline (C6H5NH2)Amine (Conjugate Acid)~4.64-(Trifluoromethyl)aniline~2.7

Note: pKa values are approximate and can vary based on experimental conditions. The trend demonstrates the strong acidifying/basicity-lowering effect of the CF3 group.

Enhancement of Metabolic Stability

A primary reason for incorporating a CF3 group is to enhance a drug's metabolic stability.[10] Many drug candidates fail due to rapid metabolic breakdown, often by cytochrome P450 (CYP) enzymes.[11] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol).[3] By replacing a metabolically labile hydrogen atom or methyl group with a CF3 group, chemists can effectively block a "metabolic hotspot," preventing enzymatic degradation.[2][14] This leads to a longer drug half-life, reduced clearance, and improved bioavailability.[10][14]

Table 3: Comparative In Vitro Metabolic Stability of N-CH3 vs. N-CF3 Analogs

Compound PairHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg)
N-CH3 Analog< 5> 277
N-CF3 Analog> 120< 11.6
N-CH3 Analog (Pyrazole)2653
N-CF3 Analog (Pyrazole)> 120< 11.6

Source: Data extracted from a study by Schiesser et al. (2020) on human liver microsomes (HLM). The data clearly demonstrates the significant stabilizing effect of the N-CF3 group.[15]

Role in Protein-Ligand Interactions

The CF3 group can significantly enhance a drug's binding affinity and selectivity for its biological target.[2] This improvement arises from several types of interactions:

  • Hydrophobic Interactions : The lipophilic nature of the CF3 group allows it to form favorable hydrophobic interactions within the binding pocket of a protein.[3]

  • Multipolar Interactions : The polarized C-F bonds can engage in favorable, short-distance multipolar interactions with polar groups on the protein, such as backbone carbonyls (C-F···C=O).[16][17] These interactions can substantially contribute to binding affinity.[16]

  • Bioisosterism : The CF3 group is often used as a bioisostere for other chemical groups.[6] Due to its steric similarity to a chlorine atom, it can serve as a replacement.[3] It is also frequently used to replace a methyl group to block metabolic oxidation while maintaining or improving binding.[6] In some cases, it has even been shown to be a successful bioisosteric replacement for an aliphatic nitro group, leading to compounds with greater potency and improved metabolic stability.[18][19][20]

Caption: Logical flow of the CF3 group's effects on drug properties.

Experimental Protocols

Protocol: Lipophilicity (LogP) Measurement by Shake-Flask & 19F NMR

This method is used to determine the octanol-water partition coefficient (LogP), a measure of lipophilicity, for fluorine-containing compounds.[21][22][23]

Objective: To measure the ratio of the concentration of a fluorinated compound in n-octanol versus water at equilibrium.

Materials:

  • Test compound (fluorinated)

  • Fluorinated reference compound with a known LogP

  • High-purity n-octanol

  • High-purity water (or buffer, e.g., PBS pH 7.4)

  • Glass vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • NMR tubes

  • NMR spectrometer capable of 19F detection

Procedure:

  • Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.[24]

  • Sample Preparation: Accurately weigh the test compound and the fluorinated reference compound and dissolve them in a vial containing equal volumes (e.g., 2 mL each) of the pre-saturated n-octanol and water phases.[21]

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1 hour) to allow the compounds to partition between the two phases.[21]

  • Phase Separation: Let the vial stand undisturbed (e.g., 1 hour) or centrifuge it at a low speed to ensure complete separation of the octanol and water layers.[21]

  • NMR Sample Preparation: Carefully withdraw an aliquot (e.g., 0.4 mL) from each layer (aqueous and organic) and transfer it to separate NMR tubes.[21]

  • 19F NMR Analysis: Acquire 19F NMR spectra for all four samples (test compound and reference in both phases).

  • Data Analysis:

    • Integrate the signals corresponding to the test compound (Int_X) and the reference compound (Int_Ref) in both the octanol (oct) and water (aq) phases.

    • Calculate the ratio of integrals in each phase: R_oct = Int_X,oct / Int_Ref,oct and R_aq = Int_X,aq / Int_Ref,aq.

    • The LogP of the test compound (LogP_X) is calculated using the known LogP of the reference (LogP_Ref) and the following equation: LogP_X = LogP_Ref + log(R_oct / R_aq)

G start Start prep Prepare pre-saturated n-octanol and water start->prep dissolve Dissolve test compound & fluorinated reference in octanol/water mixture prep->dissolve shake Shake vigorously to equilibrate (e.g., 1 hr) dissolve->shake separate Separate phases (centrifuge/settle) shake->separate aliquot Take aliquots from both octanol and water layers separate->aliquot nmr Acquire 19F NMR spectra for all samples aliquot->nmr integrate Integrate signals for test & ref compounds nmr->integrate calculate Calculate LogP using integral ratios and LogP of reference integrate->calculate end_node End calculate->end_node

Caption: Experimental workflow for LogP measurement using 19F NMR.
Protocol: In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, typically Cytochrome P450s, contained within liver microsomes.[14]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized drug)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Ice-cold "stop" solution (e.g., acetonitrile with an internal standard)

  • 96-well incubation plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Reagent Preparation: Prepare working solutions of the test compound and positive control. Dilute the thawed liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[14]

  • Incubation Setup: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound to the wells and pre-incubate the plate at 37°C for 5-10 minutes.[14]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells simultaneously. The time of addition is t=0.[14]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution. The t=0 sample serves as the baseline concentration.[14]

  • Protein Precipitation: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 min at 4°C) to pellet the precipitated microsomal proteins.[14]

  • Sample Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent drug at each time point using a validated LC-MS/MS method.[14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent drug remaining versus time.

    • The slope of the linear regression of this plot equals the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: CLint = (k / [microsomal protein]) * 1000

G start Start reagents Prepare microsomes, test compound, and NADPH system start->reagents preincubate Pre-incubate microsomes and test compound at 37°C reagents->preincubate initiate Initiate reaction by adding NADPH (t=0) preincubate->initiate quench Quench reaction at various time points with stop solution initiate->quench centrifuge Centrifuge plate to precipitate proteins quench->centrifuge analyze Analyze supernatant using LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint from concentration vs. time data analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for an in vitro microsomal stability assay.

Conclusion

The trifluoromethyl group is a uniquely powerful tool in the medicinal chemist's arsenal. Its ability to concurrently enhance metabolic stability, modulate lipophilicity and pKa, and improve protein-ligand binding affinity makes it an indispensable substituent in modern drug design.[2][3][8] A thorough understanding of its properties and the ability to quantitatively assess its impact through robust experimental protocols are essential for leveraging its full potential. The strategic and rational incorporation of the CF3 group will undoubtedly continue to play a critical role in the development of safer and more effective medicines.

References

The Advent of the Trifluoromethylthio Group: A Technical Guide to Trifluoromethylthiolating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethylthio (SCF3) group into organic molecules has become a pivotal strategy in modern medicinal and agricultural chemistry. The unique physicochemical properties of the SCF3 moiety, including its high lipophilicity (Hansch parameter, π = 1.44) and strong electron-withdrawing nature, can significantly enhance the metabolic stability, membrane permeability, and overall efficacy of bioactive compounds. This technical guide provides a comprehensive overview of the discovery, history, and evolution of trifluoromethylthiolating agents, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this dynamic field.

A Historical Perspective: From Hazardous Gases to Bench-Stable Reagents

The journey to controllably introduce the SCF3 group has been marked by a constant drive towards greater safety, efficiency, and broader applicability. The timeline of this development can be broadly categorized into three overlapping eras, each defined by the predominant type of reagent and its associated chemistry.

The earliest methods for trifluoromethylthiolation relied on volatile, toxic, and difficult-to-handle gaseous reagents. Compounds such as trifluoromethanesulfenyl chloride (CF3SCl) and bis(trifluoromethyl) disulfide (CF3SSCF3) were among the first to be explored. While capable of participating in radical reactions to form C-SCF3 bonds, their hazardous nature severely limited their practical use in routine synthesis.

A significant advancement came with the development of nucleophilic trifluoromethylthiolating agents. The preparation of metal thiolates, notably silver(I) trifluoromethanethiolate (AgSCF3) and copper(I) trifluoromethanethiolate (CuSCF3), provided solid, albeit often expensive and air-sensitive, sources of the trifluoromethylthiolate anion (SCF3⁻). These reagents opened up new avenues for nucleophilic substitution and cross-coupling reactions, greatly expanding the scope of molecules that could be functionalized with the SCF3 group.

The modern era of trifluoromethylthiolation has been defined by the development of a diverse array of bench-stable, easy-to-handle electrophilic and radical trifluoromethylthiolating agents. These reagents, often crystalline solids with well-defined reactivity, have revolutionized the field. Pioneering work by researchers such as Umemoto and Togni led to the creation of powerful electrophilic reagents based on hypervalent iodine and sulfonium salt scaffolds. Concurrently, reagents like N-trifluoromethylthiosaccharin have emerged as highly effective and versatile electrophilic sources of the "SCF3+" synthon. Furthermore, the ability of some of these electrophilic reagents to also serve as precursors for the SCF3 radical under photoredox conditions has unlocked novel and mild reaction pathways.

Evolution of Trifluoromethylthiolating Agents Evolution of Trifluoromethylthiolating Agents Early Early Reagents (Gaseous & Hazardous) - CF3SCl - CF3SSCF3 Nucleophilic Nucleophilic Reagents - AgSCF3 - CuSCF3 Early->Nucleophilic Increased Safety & Scope Electrophilic Modern Electrophilic Reagents (Bench-Stable) - Hypervalent Iodine (Togni) - Sulfonium Salts (Umemoto) - N-Trifluoromethylthiosaccharin Nucleophilic->Electrophilic Improved Handling & Reactivity Radical Radical Precursors (Photoredox-mediated) - From Electrophilic Reagents Electrophilic->Radical New Reaction Modalities

Evolution of Trifluoromethylthiolating Agents

Quantitative Data on Trifluoromethylthiolating Agents

The selection of an appropriate trifluoromethylthiolating agent is contingent on the specific substrate, desired reaction conditions, and scalability. The following tables provide a comparative summary of key reagents based on available data for the trifluoromethylthiolation of common substrates.

Reagent ClassExample ReagentSubstrateConditionsYield (%)Reference
Nucleophilic AgSCF34-IodoacetophenonePd(dba)2, Xantphos, Toluene, 110 °C85[Not available]
CuSCF3IodobenzeneDMF, 140 °C90[Not available]
Electrophilic N-TrifluoromethylthiosaccharinAnilineFeCl3, Ph2Se, RT, 0.75 h80[Not available]
N-Trifluoromethylthiosaccharin2-CyanoanilineFeCl3, Ph2Se, RT, 22 h70[Not available]
N-Trifluoromethylthiosaccharinβ-EstradiolFeCl3, Ph2Se-[Not available]
N-TrifluoromethylthiosaccharinIndoleCSA (10 mol%), DCE, 40 °C, 20-48 h60-99[1]
Umemoto Reagent IVAnilineDMF, RT, 26 h90 (conversion)[2]
Togni Reagent IThiophenolCH2Cl2, RT95[Not available]
Radical Precursor N-TrifluoromethylthiosaccharinStyreneRu(bpy)3(PF6)2, visible light78[Not available]

Note: Yields are highly substrate and condition dependent. This table is for comparative purposes only.

ReagentTypePhysical StateStabilityKey Advantages
CF3SClElectrophilic/RadicalGasLow-
AgSCF3NucleophilicSolidModerate (light-sensitive)Effective for cross-coupling
CuSCF3NucleophilicSolidModerate (air-sensitive)Cost-effective nucleophile
N-TrifluoromethylthiosaccharinElectrophilic/RadicalCrystalline SolidHigh (shelf-stable)Highly reactive, broad scope
Umemoto ReagentsElectrophilicCrystalline SolidHigh (shelf-stable)Powerful, tunable reactivity
Togni ReagentsElectrophilicCrystalline SolidHigh (shelf-stable)Mild, effective for diverse nucleophiles

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of trifluoromethylthiolating agents. The following protocols provide step-by-step guidance for the synthesis of key reagents and their use in common trifluoromethylthiolation reactions.

Protocol 1: Synthesis of Silver(I) Trifluoromethanethiolate (AgSCF3)

This procedure is adapted from established literature methods.

Materials:

  • Silver(I) fluoride (AgF)

  • Carbon disulfide (CS2)

  • Anhydrous acetonitrile

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend silver(I) fluoride in anhydrous acetonitrile under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add carbon disulfide to the suspension at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-16 hours. The reaction progress can be monitored by the formation of a precipitate.

  • After cooling to room temperature, the precipitate is collected by vacuum filtration.

  • Wash the solid with anhydrous acetonitrile and then with diethyl ether.

  • Dry the resulting off-white solid under high vacuum to afford silver(I) trifluoromethanethiolate. Store the product protected from light.

Protocol 2: Synthesis of N-Trifluoromethylthiosaccharin

This protocol is adapted from Organic Syntheses. [Not available]

Part A: Preparation of N-Chlorosaccharin

  • To a round-bottom flask, add saccharin and methanol.

  • Stir the suspension vigorously under a nitrogen atmosphere.

  • Add tert-butyl hypochlorite in one portion. The suspension will briefly become a clear solution before a white precipitate forms.

  • Stir the mixture for 5 minutes at room temperature.

  • Collect the precipitate by vacuum filtration and wash the filter cake with petroleum ether.

  • Dry the solid under high vacuum to afford N-chlorosaccharin as a white powder (typical yield: 76–79%).

Part B: Preparation of N-(Trifluoromethylthio)saccharin

  • In a reaction vessel, combine N-chlorosaccharin and AgSCF3 in acetonitrile.

  • Stir the mixture vigorously under a nitrogen atmosphere at room temperature for 30 minutes.

  • Filter the reaction mixture through a pad of Celite to remove silver salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and filter through Celite again to ensure clarity.

  • Remove the dichloromethane under reduced pressure to yield N-(trifluoromethylthio)saccharin as a white solid (typical yield: 61–77%).

Protocol 3: General Procedure for Electrophilic Trifluoromethylthiolation of Arenes using N-Trifluoromethylthiosaccharin

This procedure is a general guideline and may require optimization for specific substrates.

Materials:

  • Arene substrate

  • N-(Trifluoromethylthio)saccharin

  • Iron(III) chloride (FeCl3)

  • Diphenyl selenide (Ph2Se)

  • Anhydrous solvent (e.g., dichloromethane, DCE)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the arene substrate, N-(trifluoromethylthio)saccharin, iron(III) chloride (e.g., 2.5 mol%), and diphenyl selenide (e.g., 2.5 mol%).

  • Add the anhydrous solvent.

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature or 40 °C) for the required time (typically 0.5 to 24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction (e.g., with water or saturated aqueous NaHCO3).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylthiolated arene.

Experimental Workflow for Arene Trifluoromethylthiolation Experimental Workflow for Arene Trifluoromethylthiolation Start Start Reagents Combine Arene, N-Trifluoromethylthiosaccharin, FeCl3, and Ph2Se in Solvent Start->Reagents Reaction Stir at Appropriate Temperature Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Quench Reaction and Extract Product Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Product Isolated Trifluoromethylthiolated Arene Purification->Product End End Product->End

Workflow for Arene Trifluoromethylthiolation

Signaling Pathways and Logical Relationships

The choice of a trifluoromethylthiolating agent is dictated by the nature of the substrate and the desired transformation. The following diagram illustrates the logical relationship between substrate electronics and the suitability of electrophilic trifluoromethylthiolation.

Substrate Suitability for Electrophilic Trifluoromethylthiolation Substrate Suitability for Electrophilic Trifluoromethylthiolation Substrate Arene Substrate ElectronRich Electron-Rich Arenes (e.g., Phenols, Anilines, Anisoles) Substrate->ElectronRich Possesses Electron-Donating Groups ElectronNeutral Electron-Neutral Arenes (e.g., Benzene, Toluene) Substrate->ElectronNeutral No Strong Electronic Bias ElectronPoor Electron-Poor Arenes (e.g., Nitrobenzene, Benzonitrile) Substrate->ElectronPoor Possesses Electron-Withdrawing Groups HighReactivity High Reactivity ElectronRich->HighReactivity ModerateReactivity Moderate Reactivity ElectronNeutral->ModerateReactivity LowReactivity Low to No Reactivity ElectronPoor->LowReactivity

Substrate Electronics and Reactivity

Conclusion

The development of trifluoromethylthiolating agents has been a remarkable journey, progressing from hazardous gases to a sophisticated toolbox of bench-stable and versatile reagents. This evolution has empowered chemists to readily incorporate the valuable SCF3 group into a wide array of molecules, accelerating drug discovery and the development of new agrochemicals. The continued innovation in this field promises even more efficient, selective, and sustainable methods for trifluoromethylthiolation in the future.

References

An In-depth Technical Guide on the Safety and Hazards of 2-methylthio-4-trifluoromethylbenzoic acid (GHS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the most accurate and up-to-date information before handling this chemical.

Introduction

2-methylthio-4-trifluoromethylbenzoic acid (CAS No. 142994-05-6) is a chemical intermediate used in research and development.[1][2] A thorough understanding of its safety and hazard profile is crucial for ensuring the well-being of laboratory personnel and minimizing environmental impact. This guide provides a consolidated overview of the known hazards associated with this compound, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Identification and Classification

Based on aggregated data from multiple suppliers and chemical safety databases, this compound is classified with several key hazards.[1][3][4] The GHS pictograms and hazard statements provide a clear warning of the potential risks.

Table 1: GHS Hazard Classification Summary

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)GHS07WarningH312: Harmful in contact with skin
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)GHS07WarningH332: Harmful if inhaled
Hazardous to the Aquatic Environment, Long-term (Category 4)None-H412: Harmful to aquatic life with long lasting effects

Source: Aggregated data from multiple chemical suppliers and safety databases.[1][3][4]

Precautionary Measures and Safe Handling

A systematic approach to handling this compound is essential to mitigate the identified risks. The following precautionary statements (P-statements) are recommended.

Table 2: GHS Precautionary Statements

CategoryCodePrecautionary Statement
Prevention P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P273Avoid release to the environment.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301 + P317IF SWALLOWED: Get medical help.
P330Rinse mouth.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Source: Aggregated data from multiple chemical suppliers and safety databases.[3][4]

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications provided are typically derived from standardized assays, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for chemical safety testing.

Visualized Safety Information

To aid in the rapid understanding of the hazards and necessary precautions, the following diagrams have been generated.

GHS_Hazard_Classification cluster_chemical This compound cluster_hazards GHS Hazard Classifications Chemical This compound CAS: 142994-05-6 AcuteTox Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332 Chemical->AcuteTox Causes SkinEye Skin & Eye Irritation H315, H319 Chemical->SkinEye Causes Aquatic Aquatic Hazard (Chronic) H412 Chemical->Aquatic Poses

Caption: GHS Hazard Profile for this compound.

Safe_Handling_Workflow cluster_planning Pre-Handling cluster_execution Handling cluster_response Post-Handling & Emergency Assess Assess Risks (Review SDS) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Handle Handle Chemical Ventilation->Handle Proceed with work Decontaminate Decontaminate Work Area Handle->Decontaminate Upon completion FirstAid First Aid Measures (Skin/Eye Wash, etc.) Handle->FirstAid In case of exposure Dispose Dispose of Waste Properly Decontaminate->Dispose

References

Commercial Suppliers and Technical Profile of 2-Methylthio-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthio-4-(trifluoromethyl)benzoic acid, a specialized organic compound, holds potential as a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring both a methylthio and a trifluoromethyl group on the benzoic acid scaffold, offers chemists a versatile tool for synthesizing novel molecules with tailored pharmacological properties. The trifluoromethyl group is a well-established bioisostere for various functional groups, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The methylthio group can also modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. This technical guide provides a summary of commercially available suppliers and the limited technical data currently available for this compound.

Commercial Availability

Several chemical suppliers offer 2-Methylthio-4-(trifluoromethyl)benzoic acid, ensuring its accessibility for research and development purposes. The primary suppliers identified include:

  • ChemScene [1]

  • CymitQuimica (distributing for Fluorochem )[2]

  • Sigma-Aldrich [3]

These suppliers typically offer the compound in various quantities, catering to the needs of both small-scale laboratory research and larger-scale development projects. It is advisable to contact the suppliers directly for up-to-date pricing, availability, and detailed specifications.

Physicochemical Properties

PropertyValueSource
CAS Number 142994-05-6[1][2]
Molecular Formula C₉H₇F₃O₂S[1][4]
Molecular Weight 236.21 g/mol [1][2][4]
Physical State Liquid[4]
Purity ≥97%[1][2]
Storage Recommended at 4°C under a nitrogen atmosphere.[1]

Note: Experimental data for properties such as melting point, boiling point, and solubility in various solvents are not currently available in the reviewed literature and supplier documentation.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of 2-Methylthio-4-(trifluoromethyl)benzoic acid have not been identified in the current search of scientific literature and patent databases.

However, a synthetic method for a structurally similar compound, 2-(phenylthio)-5-(trifluoromethyl)benzoic acid, has been reported. This procedure involves the hydrolysis of the corresponding benzonitrile precursor.

Illustrative Synthesis of a Related Compound (2-(phenylthio)-5-(trifluoromethyl)benzoic acid): [5]

  • Reaction Setup: 6 g of 2-(phenylthio)-5-trifluoromethyl-benzonitrile, 40 ml of 15% aqueous sodium hydroxide solution, and 12 ml of ethanol are combined in a reaction vessel.

  • Reflux: The mixture is heated under reflux for 12 hours.

  • Work-up: After cooling, 100 ml of water is added, and the mixture is extracted with 80 ml of benzene.

  • Acidification: The aqueous phase is cooled to 0°C and acidified with concentrated hydrochloric acid, leading to the precipitation of the product.

  • Extraction and Purification: The precipitate is extracted with methylene chloride. The organic phase is then washed with water until neutral, dried over sodium sulfate, filtered, and the solvent is evaporated to yield the final product.

It is plausible that a similar synthetic strategy, starting from the appropriate 2-methylthio-4-(trifluoromethyl)benzonitrile precursor, could be employed to synthesize the target compound. However, this would require experimental validation and optimization.

No specific analytical methods for the characterization and quality control of 2-Methylthio-4-(trifluoromethyl)benzoic acid have been published. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) would be suitable for its characterization.

Applications in Drug Discovery and Signaling Pathways

The trifluoromethyl group is a key pharmacophore in many approved drugs, valued for its ability to improve metabolic stability and cell membrane permeability.[6] Benzoic acid derivatives are also common scaffolds in drug design. While the specific biological activity and applications of 2-Methylthio-4-(trifluoromethyl)benzoic acid are not yet documented in the scientific literature, its structure suggests potential utility as an intermediate in the synthesis of novel therapeutic agents.

The general class of trifluoromethylated benzoic acids is explored in medicinal chemistry for the development of:

  • Enzyme inhibitors[6]

  • Receptor agonists or antagonists[6]

A study on the related compound, 2-fluoro-4-(trifluoromethyl)benzoic acid, has indicated that the trifluoromethyl and fluoride groups can enhance the agonistic activity at G protein-coupled receptors (GPCRs).[7] This suggests that the trifluoromethyl moiety can play a crucial role in ligand-receptor interactions.

Logical Relationship for Potential Application

logical_relationship A 2-Methylthio-4-(trifluoromethyl)benzoic Acid B Chemical Synthesis A->B Starting Material C Novel Bioactive Molecules B->C Leads to D Drug Discovery & Development C->D Potential for

Caption: Potential workflow from the starting material to drug discovery.

Currently, there is no published information linking 2-Methylthio-4-(trifluoromethyl)benzoic acid to any specific signaling pathways. Further research would be required to elucidate its biological targets and mechanism of action.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Methylthio-4-(trifluoromethyl)benzoic acid is classified with the following hazards:

  • H302: Harmful if swallowed[4]

  • H412: Harmful to aquatic life with long lasting effects[4]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Methylthio-4-(trifluoromethyl)benzoic acid is a commercially available chemical intermediate with potential applications in drug discovery and medicinal chemistry. While its specific biological activities and roles in signaling pathways remain to be elucidated, its structural features make it an attractive building block for the synthesis of novel compounds. The lack of detailed experimental data on its physicochemical properties and synthesis highlights an area for future research. As with any chemical reagent, researchers should consult the supplier's documentation for the most current information and adhere to appropriate safety protocols.

References

The Strategic Role of 2-Methylthio-4-trifluoromethylbenzoic Acid in Chemical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methylthio-4-trifluoromethylbenzoic acid is a specialized chemical intermediate that holds significant promise in the fields of pharmaceutical and agrochemical development. Its unique structural features, namely the trifluoromethyl and methylthio groups, impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability and increased lipophilicity. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and data presentation for practical laboratory use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₇F₃O₂SPubChem
Molecular Weight 236.21 g/mol PubChem
CAS Number 142994-05-6PubChem
Appearance White to light yellow solidChemBK
Melting Point Approximately 100-102 °CChemBK
Solubility Insoluble in water; soluble in organic solvents like ethanol and dimethylformamide.ChemBK

Synthesis of this compound

A proposed synthetic pathway is illustrated below:

Synthesis_Pathway 2-Chloro-4-(trifluoromethyl)benzoic_acid 2-Chloro-4-(trifluoromethyl)benzoic acid Reaction Nucleophilic Aromatic Substitution 2-Chloro-4-(trifluoromethyl)benzoic_acid->Reaction Sodium_thiomethoxide Sodium thiomethoxide Sodium_thiomethoxide->Reaction Product 2-Methylthio-4-(trifluoromethyl)benzoic acid Reaction->Product Solvent_Base Solvent (e.g., DMF) Base (e.g., K2CO3) Solvent_Base->Reaction

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted)

This protocol is adapted from procedures for analogous compounds and should be optimized for specific laboratory conditions.

Materials:

  • 2-Chloro-4-(trifluoromethyl)benzoic acid

  • Sodium thiomethoxide

  • Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-chloro-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add sodium thiomethoxide (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with 1M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Expected Yield and Purity:

While specific data for this reaction is not published, similar reactions report yields in the range of 70-90% with purity greater than 95% after purification.

Application as a Chemical Intermediate: Synthesis of Isoxaflutole Intermediate

A significant application of this compound is as a precursor in the synthesis of agrochemicals. For instance, its derivative, 5-cyclopropyl-4-[2-methylthio-4-(trifluoromethyl)benzoyl] isoxazole, is a key intermediate in the production of the herbicide isoxaflutole.[1]

The conversion of this compound to this key intermediate involves two main steps:

  • Activation of the Carboxylic Acid: The benzoic acid is first converted to a more reactive species, such as an acid chloride or an activated ester.

  • Condensation with an Isoxazole Moiety: The activated acid derivative is then reacted with a suitable isoxazole nucleophile.

The overall workflow is depicted below:

Isoxaflutole_Intermediate_Synthesis Start 2-Methylthio-4-(trifluoromethyl)benzoic acid Activation Acid Activation (e.g., with SOCl₂) Start->Activation Acid_Chloride 2-Methylthio-4-(trifluoromethyl)benzoyl chloride Activation->Acid_Chloride Condensation Condensation Acid_Chloride->Condensation Final_Product 5-Cyclopropyl-4-[2-methylthio-4-(trifluoromethyl)benzoyl] isoxazole Condensation->Final_Product Isoxazole_Nucleophile 5-Cyclopropylisoxazole Isoxazole_Nucleophile->Condensation

Caption: Synthesis of the isoxaflutole intermediate.

Experimental Protocol: Synthesis of the Isoxazole Intermediate (General)

Part 1: Formation of the Acid Chloride

  • Suspend this compound (1.0 eq) in thionyl chloride (SOCl₂) (2.0-3.0 eq).

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux (approximately 80 °C) for 2-3 hours.

  • Monitor the reaction for the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-methylthio-4-(trifluoromethyl)benzoyl chloride. This is often used in the next step without further purification.

Part 2: Condensation with 5-Cyclopropylisoxazole

  • Dissolve 5-cyclopropylisoxazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene).

  • Cool the solution to 0 °C.

  • Slowly add a solution of the crude 2-methylthio-4-(trifluoromethyl)benzoyl chloride (1.1 eq) in the same solvent.

  • Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography.

Quantitative Data (Illustrative):

A Chinese patent describes a two-step process to obtain 5-cyclopropyl-4-[2-methylthio-4-(trifluoromethyl)benzoyl] isoxazole with a total yield greater than 90% and a purity exceeding 98%.[1]

Role in Signaling Pathways

The end-product, isoxaflutole, is an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is critical in the biosynthesis of plastoquinones and tocopherols in plants. Inhibition of HPPD leads to a depletion of these essential compounds, which in turn causes bleaching of newly developing leaves and ultimately plant death. This mode of action is specific to plants and has low toxicity in mammals, making it an effective herbicide.

The logical relationship of this pathway is as follows:

HPPD_Inhibition_Pathway Isoxaflutole Isoxaflutole Inhibition Inhibition Isoxaflutole->Inhibition HPPD_Enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPD_Enzyme->Inhibition Plastoquinone_Biosynthesis Plastoquinone Biosynthesis Inhibition->Plastoquinone_Biosynthesis blocks Tocopherol_Biosynthesis Tocopherol Biosynthesis Inhibition->Tocopherol_Biosynthesis blocks Bleaching Bleaching of new foliage Plastoquinone_Biosynthesis->Bleaching Tocopherol_Biosynthesis->Bleaching Plant_Death Plant Death Bleaching->Plant_Death

Caption: Mechanism of action of isoxaflutole via HPPD inhibition.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis, while requiring careful optimization, is achievable through established organic chemistry principles. Its primary documented application lies in the agrochemical industry as a key building block for the herbicide isoxaflutole. The trifluoromethyl and methylthio moieties are crucial for the biological activity of the final product. For researchers in drug discovery, this intermediate presents an interesting scaffold for the development of novel therapeutic agents, leveraging the beneficial properties conferred by the trifluoromethyl group. Further exploration of its reactivity and applications is warranted to fully exploit its potential in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocol for Dissolving 2-methylthio-4-trifluoromethylbenzoic acid in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the dissolution of 2-methylthio-4-trifluoromethylbenzoic acid in dimethyl sulfoxide (DMSO). It includes key chemical properties, safety precautions, a step-by-step procedure for preparing a stock solution, and recommendations for storage. This guide is intended to ensure accurate and safe handling of this compound in a laboratory setting.

Compound Information

This compound is a fluorinated aromatic carboxylic acid.[1][2] Its chemical structure and properties are summarized in the table below.

PropertyValueReference
CAS Number 142994-05-6[1][3]
Molecular Formula C₉H₇F₃O₂S[3]
Molecular Weight 236.21 g/mol [1][2][3]
Purity ≥97%[1][3]
Appearance Liquid[2]

Safety and Handling

Warning: this compound is harmful if swallowed and is harmful to aquatic life with long-lasting effects.[2] Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any potential vapors.

  • Handling: Avoid contact with skin, eyes, and clothing.[4][5] Wash hands thoroughly after handling.[4][6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[5]

Dimethyl sulfoxide (DMSO) is a powerful solvent that can penetrate the skin. Exercise caution when handling DMSO solutions, as it can carry dissolved substances with it.

Experimental Protocol: Dissolving this compound in DMSO

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Appropriate glassware (e.g., amber glass vial with a screw cap)

  • Micropipettes

Procedure:

  • Preparation: Ensure all glassware is clean and dry to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound. It is recommended to start with a common stock concentration such as 10 mM or 50 mM.

  • Dissolution:

    • Cap the vial securely.

    • Vortex the mixture for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the vial in a water bath for 5-10 minutes.

  • Observation: After vortexing and sonication, if the compound is fully dissolved, the solution is ready for use. If not, consider a lower concentration.

  • Storage: Store the resulting stock solution in a tightly sealed amber glass vial at 4°C under nitrogen for short-term storage.[3] For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles, which can affect compound stability and solubility.[7]

Experimental Workflow

Dissolution_Workflow Workflow for Dissolving this compound in DMSO A 1. Weigh Compound B 2. Add Anhydrous DMSO A->B C 3. Vortex for 1-2 minutes B->C D 4. Visual Inspection C->D E Fully Dissolved? D->E F 5. Sonicate for 5-10 minutes E->F No G Solution Ready for Use E->G Yes F->D I Store at 4°C (short-term) or -20°C/-80°C (long-term) G->I Store Properly H Consider Lower Concentration

Caption: Workflow for dissolving the compound in DMSO.

Considerations for Carboxylic Acids in DMSO

Carboxylic acids can sometimes present solubility challenges in DMSO, especially in the presence of water, which can promote precipitation.[7] Using anhydrous DMSO is crucial for preparing stable stock solutions. If precipitation occurs over time, it may be necessary to warm the solution gently and sonicate before use.

Conclusion

This protocol provides a comprehensive guide for the safe and effective dissolution of this compound in DMSO. Adherence to these guidelines will help ensure the integrity of the compound and the reproducibility of experimental results.

References

Application Notes and Protocols: 2-Chloro-5-(chloromethyl)pyridine (CCMP) in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-5-(chloromethyl)pyridine (CCMP) is a pivotal intermediate in the synthesis of a range of agrochemicals, most notably the neonicotinoid class of insecticides.[1] Its chemical structure, featuring a chlorinated pyridine ring with a reactive chloromethyl group, makes it a versatile building block for creating complex, biologically active molecules.[2][3] Neonicotinoids are systemic insecticides that target the central nervous system of insects, offering broad-spectrum control of piercing-sucking pests.[4][5] This document provides detailed application notes, experimental protocols, and synthetic pathways involving CCMP for researchers and professionals in the agrochemical and pharmaceutical industries.[6][7]

Chemical Profile of CCMP

CCMP is a crystalline solid, appearing colorless to light yellow, with a molecular formula of C6H5Cl2N and a molecular weight of 162.02 g/mol .[2][7] It is crucial to use high-purity CCMP (typically >98%) for pesticide synthesis to ensure the quality and efficacy of the final product.[3][6]

PropertyValueReference
CAS Number 70258-18-3[2]
Molecular Formula C6H5Cl2N[8]
Molecular Weight 162.02 g/mol [8]
Appearance Colorless to pale yellow liquid or crystals[6]
Melting Point 37-42°C[7]
Purity ≥98%[7]
Solubility Insoluble in water; soluble in organic solvents[6]

Applications in Agrochemical Synthesis

The primary application of CCMP is as a direct precursor to several widely used neonicotinoid insecticides, including Imidacloprid and Acetamiprid.[1][2] These insecticides are vital in modern agriculture for protecting a wide variety of crops from damaging insect pests.[4]

Key Agrochemicals Synthesized from CCMP:

  • Imidacloprid

  • Acetamiprid

  • Thiacloprid

  • Nitenpyram

The versatile reactivity of CCMP also allows for its use in the synthesis of novel herbicides and fungicides.[8]

Logical Relationship: From Intermediate to Product

G CCMP 2-Chloro-5-(chloromethyl)pyridine (CCMP) Neonicotinoids Neonicotinoid Insecticides CCMP->Neonicotinoids Other_Agrochemicals Other Agrochemicals (Herbicides, Fungicides) CCMP->Other_Agrochemicals Imidacloprid Imidacloprid Neonicotinoids->Imidacloprid Acetamiprid Acetamiprid Neonicotinoids->Acetamiprid

Caption: Role of CCMP as a key intermediate.

Experimental Protocols

1. Synthesis of Imidacloprid from CCMP

Imidacloprid is synthesized through the reaction of CCMP with 2-nitroiminoimidazolidine.[9][10]

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine (CCMP)

  • 2-Nitroiminoimidazolidine

  • Alkali carbonate (e.g., Potassium carbonate) or Alkali metal hydroxide (e.g., Sodium hydroxide)[9][10]

  • Aprotic solvent (e.g., Acetonitrile, Dimethylformamide (DMF))[10][11]

Procedure:

  • In a reaction vessel, dissolve a stoichiometric amount of 2-nitroiminoimidazolidine in an appropriate aprotic solvent.[9]

  • Add an alkali carbonate or alkali metal hydroxide to the mixture.[9][10]

  • Under reflux conditions, gradually add a stoichiometric amount of 2-chloro-5-(chloromethyl)pyridine to the mixture.[9] The reaction can also be carried out at a temperature of 45-60°C with stirring.[10]

  • Maintain the reaction at the specified temperature for several hours until completion, which can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture and filter to remove any inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield Imidacloprid.[11]

ParameterValueReference
Reactant Molar Ratio (CCMP : 2-nitroiminoimidazolidine) 1:1 to 1:1.2[10]
Reaction Temperature 45-60°C or reflux[9][10]
Solvent Acetonitrile or DMF[10][11]
Base Potassium carbonate or Sodium hydroxide[9][10]
Typical Yield ~80%[11]
Purity >95%[11]

2. Synthesis of Acetamiprid from CCMP

The synthesis of Acetamiprid from CCMP involves a two-step process: amination followed by condensation.

Step 1: Synthesis of N-(6-chloro-3-picolyl)methylamine

  • Reactants: 2-Chloro-5-(chloromethyl)pyridine and an aqueous solution of methylamine.[12]

  • Procedure: CCMP is reacted with an aqueous solution of methylamine. The molar ratio of CCMP to methylamine is typically 1:1.2.[12]

Step 2: Synthesis of Acetamiprid

  • Reactants: N-(6-chloro-3-picolyl)methylamine and N-cyanoethanimido acid methyl ester.[13]

  • Solvent: Methanol.[13]

  • Procedure: The intermediate from Step 1 is reacted with N-cyanoethanimido acid methyl ester in methanol. The reaction is heated to around 65°C for approximately 5 hours.[13]

  • Purification: The final product, Acetamiprid, can be purified by elution with acetone.[13]

ParameterValueReference
Reaction Temperature (Condensation) 65°C[13]
Reaction Time (Condensation) 5-7 hours[12][13]
Solvent Methanol[13]
Typical Yield 90-96.6%[12][13]
Purity 96.8-98%[12][13]

Synthetic Pathways and Workflows

General Synthesis Pathway for Neonicotinoids from CCMP

G cluster_synthesis Neonicotinoid Synthesis CCMP 2-Chloro-5-(chloromethyl)pyridine (CCMP) Intermediate N-(6-chloro-3-picolyl)methylamine CCMP->Intermediate Imidacloprid Imidacloprid CCMP->Imidacloprid Reactant_A 2-Nitroiminoimidazolidine Reactant_A->Imidacloprid Reactant_B Methylamine Reactant_B->Intermediate Acetamiprid Acetamiprid Intermediate->Acetamiprid Reactant_C N-Cyanoethanimido acid methyl ester Reactant_C->Acetamiprid

Caption: Synthesis of Imidacloprid and Acetamiprid from CCMP.

Experimental Workflow for Pesticide Synthesis and Evaluation

G Start Start: Identify Target Pesticide Synthesis Synthesize from CCMP Intermediate Start->Synthesis Purification Purify Crude Product Synthesis->Purification Analysis Structural & Purity Analysis (NMR, MS, HPLC) Purification->Analysis Bioassay Biological Activity Screening Analysis->Bioassay End End: Lead Compound Identified Bioassay->End

Caption: General workflow for pesticide development.

Mechanism of Action: Neonicotinoid Signaling Pathway

Neonicotinoids act as agonists on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[5][14] This leads to overstimulation of the nerve cells, resulting in paralysis and death.[5][15]

G Neonicotinoid Neonicotinoid Insecticide (e.g., Imidacloprid) nAChR Nicotinic Acetylcholine Receptor (nAChR) in Insect CNS Neonicotinoid->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Overstimulation Continuous Nerve Stimulation Na_Ca_Influx->Overstimulation Paralysis Paralysis Overstimulation->Paralysis Death Insect Death Paralysis->Death

Caption: Neonicotinoid mode of action on insect nAChRs.

References

Application Notes and Protocols for 2-Methylthio-4-trifluoromethylbenzoic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-methylthio-4-trifluoromethylbenzoic acid and its structural analogs as key intermediates in the synthesis of pharmaceutically active compounds, with a focus on the development of thioxanthene-based antipsychotic agents. Detailed protocols for chemical synthesis and relevant biological assays are provided to guide researchers in this field.

Introduction

This compound is a versatile chemical building block, valued in medicinal chemistry for the strategic incorporation of a trifluoromethyl group and a sulfur-containing moiety. The trifluoromethyl group is known to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1] This document outlines the application of a structurally related precursor, 2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid, in the synthesis of the thioxanthene core, a key scaffold for several antipsychotic drugs, including Flupentixol.

Application: Synthesis of Thioxanthene-Based Antipsychotics

The primary application of trifluoromethyl-substituted thiobenzoic acids in pharmaceutical development is as a precursor for the synthesis of the thioxanthene nucleus. This tricyclic system is the foundational structure for a class of antipsychotic drugs that act primarily as dopamine receptor antagonists.[2][3] The synthesis of 2-(trifluoromethyl)-9H-thioxanthen-9-one, a direct precursor to Flupentixol, serves as a prime example of this application.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid

This protocol describes the synthesis of a key intermediate, 2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid, which is a structural analog of this compound and a direct precursor for the thioxanthene core of Flupentixol.[4]

Materials:

  • 2-Mercaptobenzoic acid

  • Perbromobenzotrifluoride

  • Anhydrous Potassium Phosphate (K₃PO₄)

  • Copper Iodide (CuI)

  • Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl)

Procedure:

  • Combine 2-mercaptobenzoic acid (10 g, 6.49 mmol), perbromobenzotrifluoride (16.06 g, 9.73 mmol), anhydrous K₃PO₄ (20.6 g, 9.73 mmol), and 10% copper iodide in dimethyl sulfoxide (40 mL).

  • Heat the reaction mixture at 140°C under vacuum for 12 hours.

  • After cooling, dilute the reaction mixture with water.

  • Acidify the mixture to a pH of 2 using hydrochloric acid.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product as a white solid.

Expected Yield: Approximately 98.44%[4]

Protocol 2: Synthesis of 2-(Trifluoromethyl)-9H-thioxanthen-9-one

This protocol details the cyclization of the previously synthesized intermediate to form the thioxanthene core structure.[4]

Materials:

  • 2-{[4-(Trifluoromethyl)phenyl]sulfanyl}benzoic acid

  • Polyphosphoric acid (PPA)

  • Toluene

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Reflux a mixture of 2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid (19 g, 6.44 mmol) and polyphosphoric acid (38 g, 12.8 mmol) in toluene (95 mL).

  • Maintain the reaction at 108°C under a nitrogen atmosphere for 10 hours.

  • Cool the mixture and dilute it with water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the solid product.

Expected Yield: Approximately 89.1%[4]

Protocol 3: Dopamine Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound, such as Flupentixol, for dopamine D1 and D2 receptors. This is a critical step in characterizing the pharmacological profile of potential antipsychotic drugs.

Materials:

  • Cell membranes prepared from cells expressing human dopamine D1 or D2 receptors.

  • Radioligand: [³H]-SCH23390 for D1 receptors or [³H]-Spiperone for D2 receptors.

  • Test compound (e.g., Flupentixol) at various concentrations.

  • Non-specific binding control: Butaclamol or Haloperidol at a high concentration.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add the cell membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

The following tables summarize the receptor binding affinities of Flupentixol, a downstream product of the synthetic pathway initiated with a 2-thio-4-trifluoromethylbenzoic acid derivative.

Table 1: Dopamine and Serotonin Receptor Binding Affinities (Ki) of Flupentixol

ReceptorKi (nM)
Dopamine D₁0.8 - 1.2
Dopamine D₂0.8 - 1.5
Serotonin 5-HT₂A2.5 - 5.0

Data compiled from multiple sources indicating comparable high affinity for D1 and D2 receptors and moderate affinity for 5-HT2A receptors.[5][6][7][8]

Visualizations

Diagram 1: Synthetic Pathway to Thioxanthene Core

Synthesis_Pathway A 2-Mercaptobenzoic Acid + Perbromobenzotrifluoride B 2-{[4-(Trifluoromethyl)phenyl]sulfanyl} benzoic acid A->B CuI, K3PO4, DMSO, 140°C C 2-(Trifluoromethyl)-9H- thioxanthen-9-one B->C Polyphosphoric Acid, Toluene, 108°C

Caption: Synthesis of the thioxanthene core from 2-mercaptobenzoic acid.

Diagram 2: Mechanism of Action of Flupentixol

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release D1_receptor Dopamine D1 Receptor Dopamine_release->D1_receptor Binds D2_receptor Dopamine D2 Receptor Dopamine_release->D2_receptor Binds Signal_transduction Signal Transduction D1_receptor->Signal_transduction D2_receptor->Signal_transduction HT2A_receptor Serotonin 5-HT2A Receptor Flupentixol Flupentixol Flupentixol->D1_receptor Antagonist Flupentixol->D2_receptor Antagonist Flupentixol->HT2A_receptor Antagonist Binding_Assay_Workflow Start Prepare Assay Plate: - Membranes - Radioligand - Test Compound Incubation Incubate to Equilibrium Start->Incubation Filtration Rapid Filtration on Glass Fiber Filters Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Add Scintillation Cocktail & Equilibrate Washing->Scintillation Counting Quantify Radioactivity (Scintillation Counter) Scintillation->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis

References

Application Notes and Protocols for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the experimental protocols essential for the study of enzyme inhibition. The following sections cover the principles of enzyme kinetics, methodologies for determining inhibitor potency and mechanism of action, and best practices for data presentation.

Introduction to Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and reduce their activity.[1] The study of enzyme inhibition is critical in drug discovery, as many therapeutic agents act by inhibiting specific enzymes involved in disease pathways.[2] Enzyme inhibitors are broadly classified as either reversible or irreversible. Reversible inhibitors bind non-covalently and can be removed, while irreversible inhibitors typically form covalent bonds, leading to permanent inactivation.[2][3]

Reversible inhibition can be further categorized based on the inhibitor's binding mechanism:

  • Competitive Inhibition: The inhibitor competes with the substrate for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.[2] It results in an increase in the apparent Michaelis constant (Km) with no change to the maximum velocity (Vmax).[2]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme.[2] This binding can occur whether the substrate is bound or not. It leads to a decrease in Vmax, but the Km remains unchanged.[2]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This results in a decrease in both Vmax and Km.[2]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. This type of inhibition affects both Km and Vmax.[2]

Experimental Workflow for Enzyme Inhibition Studies

A typical workflow for characterizing an enzyme inhibitor involves determining its potency (IC50) and then elucidating its mechanism of action.

G cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Mechanism of Action A Enzyme + Substrate + Varying Inhibitor Concentrations B Measure Enzyme Activity A->B C Plot % Inhibition vs. [Inhibitor] B->C D Calculate IC50 C->D E Enzyme + Varying Substrate Concentrations ± Fixed Inhibitor Concentrations F Measure Initial Velocities E->F G Generate Michaelis-Menten & Lineweaver-Burk Plots F->G H Determine Inhibition Type (Competitive, Non-competitive, etc.) G->H

Figure 1. General experimental workflow for enzyme inhibition studies.

Data Presentation: Key Kinetic Parameters

Quantitative data from enzyme inhibition studies should be summarized in a clear and structured format to allow for easy comparison.

Inhibition TypeApparent KmApparent VmaxLineweaver-Burk Plot Interpretation
Competitive IncreasesUnchangedLines intersect on the y-axis.
Non-competitive UnchangedDecreasesLines intersect on the x-axis.
Uncompetitive DecreasesDecreasesLines are parallel.
Mixed VariesDecreasesLines intersect in the second or third quadrant.

Experimental Protocols

Protocol for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It indicates the concentration of inhibitor required to reduce the activity of an enzyme by 50%.[4]

Materials and Reagents:

  • Purified enzyme

  • Enzyme-specific substrate

  • Inhibitor compound

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Cofactors (if required, e.g., Mg²⁺, NADH)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

  • Pipettes and tips

Step-by-Step Protocol: [5]

  • Prepare Solutions: Prepare fresh enzyme, substrate, and inhibitor solutions in the assay buffer.

  • Enzyme Dilution: Dilute the enzyme to a concentration that provides a linear reaction rate over a reasonable time course.

  • Inhibitor Dilutions: Prepare a serial dilution of the inhibitor. A common range is from 1 nM to 100 µM.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor together for a short period (e.g., 15-30 minutes) to allow for binding.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Monitor Reaction: Measure the rate of the reaction using a microplate reader or spectrophotometer. The detection method will depend on the assay format (colorimetric, fluorometric, or luminescent).

  • Data Analysis:

    • Normalize the data by setting the activity of the uninhibited enzyme to 100%.[6]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][7]

G A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Serial Dilution of Inhibitor A->B C Add Enzyme and Inhibitor to Plate B->C D Pre-incubate C->D E Add Substrate to Initiate Reaction D->E F Measure Activity E->F G Plot % Inhibition vs. log[Inhibitor] F->G H Calculate IC50 G->H

Figure 2. Step-by-step workflow for IC50 determination.

Protocol for Determining the Mechanism of Inhibition

To determine the mechanism of inhibition, enzyme kinetics are studied at various substrate concentrations in the presence and absence of the inhibitor.

Methodology:

  • Experimental Setup:

    • Prepare a range of substrate concentrations, typically spanning from 0.1x to 10x the Km value.

    • Choose two to three fixed concentrations of the inhibitor, usually around its IC50 value.

    • For each inhibitor concentration (including zero), measure the initial reaction velocity at each substrate concentration.

  • Data Analysis:

    • Plot the initial velocity (v) versus substrate concentration ([S]) to generate Michaelis-Menten plots.

    • Transform the data into a double reciprocal plot, known as a Lineweaver-Burk plot (1/v vs. 1/[S]).[8][9]

    • Analyze the changes in the apparent Km and Vmax from the Lineweaver-Burk plot to determine the type of inhibition.[10][11]

G cluster_0 Data Collection cluster_1 Data Analysis A Vary [Substrate] C Measure Initial Velocity (v) A->C B Fixed [Inhibitor] (including 0) B->C D Plot v vs. [S] (Michaelis-Menten) C->D E Plot 1/v vs. 1/[S] (Lineweaver-Burk) D->E F Determine Apparent Km and Vmax E->F G Identify Inhibition Type F->G

Figure 3. Logical flow for determining the mechanism of inhibition.

Assay Formats

The choice of assay format depends on the enzyme, the substrate, and the available instrumentation.

Assay TypePrincipleAdvantagesDisadvantages
Colorimetric Measures a change in absorbance of light due to a colored product.[12]Simple, cost-effective, requires a standard spectrophotometer.[12]Lower sensitivity compared to other methods.
Fluorometric Measures the emission of light from a fluorescent product.[13]High sensitivity, wider dynamic range.[13]Can be prone to interference from fluorescent compounds.[13]
Luminescent Measures the emission of light from a chemiluminescent reaction.Highest sensitivity, low background signals.[12][14]Often requires specific substrates and reagents.

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. While these protocols are based on established scientific principles, individual experimental conditions may require optimization.

References

Application Notes and Protocols for In Vitro Assay Setup Using 2-methylthio-4-trifluoromethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methylthio-4-trifluoromethylbenzoic acid is a synthetic organic compound characterized by a benzoic acid backbone substituted with a methylthio group at the 2-position and a trifluoromethyl group at the 4-position. The trifluoromethyl moiety is known to enhance the lipophilicity and metabolic stability of drug candidates, potentially improving their ability to cross cell membranes and prolonging their biological activity.[1] While the specific biological targets of this compound are not extensively documented, its structural motifs are present in compounds known to modulate the activity of various cellular targets, including G protein-coupled receptors and transient receptor potential (TRP) channels.[2]

This document provides a detailed protocol for an in vitro calcium flux assay to evaluate the potential antagonistic activity of this compound on the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a non-selective cation channel activated by cold temperatures and cooling agents like menthol and icilin.[3][4][5] It is a validated target for the development of therapeutics for pain and other sensory disorders.[5][6]

Experimental Protocols

TRPM8 Antagonist Calcium Flux Assay

This assay is designed to measure the ability of a test compound, such as this compound, to inhibit the influx of calcium through the TRPM8 channel upon activation by an agonist.[3] The assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Calcium 6, to detect changes in intracellular calcium concentrations.[3]

Materials and Reagents:

  • HEK293 cells stably expressing human TRPM8 (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418)

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • 96-well or 384-well black-walled, clear-bottom microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6 Assay Kit)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound (Test Compound)

  • TRPM8 agonist (e.g., Menthol, Icilin)

  • Known TRPM8 antagonist (e.g., AMTB, Capsazepine) as a positive control

  • Dimethyl sulfoxide (DMSO)

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293-hTRPM8 cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.

    • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

    • Resuspend the cells in fresh culture medium and perform a cell count.

    • Seed the cells into 96-well or 384-well black-walled, clear-bottom plates at a density of 40,000-60,000 cells per well.

    • Incubate the plates overnight at 37°C to allow for cell adherence.[3]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS with 20 mM HEPES.

    • Aspirate the culture medium from the cell plates and wash the wells once with HBSS.

    • Add 50 µL of the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C in the dark.[3]

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in HBSS to achieve the desired final test concentrations (e.g., ranging from 1 nM to 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.

    • Prepare solutions for the positive control (known TRPM8 antagonist) and vehicle control (HBSS with the same final DMSO concentration).

    • After dye loading, gently wash the cells twice with HBSS.

    • Add 20 µL of the diluted test compound, positive control, or vehicle control to the respective wells.

    • Incubate the plates for 15-30 minutes at room temperature.[3]

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of a TRPM8 agonist (e.g., 100 µM Menthol or 1 µM Icilin) in HBSS. The final concentration should be at the EC80 (the concentration that elicits 80% of the maximal response) to ensure a robust signal for inhibition.[3]

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Using the instrument's automated liquid handling, add 20 µL of the agonist solution to each well.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

Data Analysis:

  • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data by expressing the response in each well as a percentage of the vehicle control response (100% activity).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the agonist-induced response) by fitting the data to a four-parameter logistic equation.

Data Presentation

Table 1: Hypothetical In Vitro Activity of this compound on TRPM8

CompoundAssay TypeAgonist (Concentration)IC50 (µM)Hill SlopeMaximum Inhibition (%)
This compoundCalcium FluxMenthol (100 µM)5.21.198
AMTB (Positive Control)Calcium FluxMenthol (100 µM)0.11.0100
Vehicle (DMSO)Calcium FluxMenthol (100 µM)N/AN/A0

Mandatory Visualizations

Signaling Pathway Diagram

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Stimuli Stimuli Menthol Menthol TRPM8 TRPM8 Channel Menthol->TRPM8 Activates Cold Cold Cold->TRPM8 Activates Test_Compound 2-methylthio-4- trifluoromethylbenzoic acid Test_Compound->TRPM8 Inhibits Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Allows Depolarization Membrane Depolarization Ca_Influx->Depolarization Cellular_Response Cellular Response (e.g., Sensation of Cold) Depolarization->Cellular_Response

Caption: TRPM8 channel activation by cold or menthol and its inhibition by a test compound.

Experimental Workflow Diagram

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells 1. Seed HEK293-hTRPM8 cells in 96-well plate Dye_Loading 2. Load cells with calcium-sensitive dye Seed_Cells->Dye_Loading Compound_Prep 3. Prepare serial dilutions of This compound Dye_Loading->Compound_Prep Add_Compound 4. Add test compound to cells and incubate Compound_Prep->Add_Compound Baseline_Read 5. Measure baseline fluorescence Add_Compound->Baseline_Read Add_Agonist 6. Add TRPM8 agonist (e.g., Menthol) Baseline_Read->Add_Agonist Peak_Read 7. Measure peak fluorescence response Add_Agonist->Peak_Read Calculate_DeltaF 8. Calculate ΔF (Peak - Baseline) Peak_Read->Calculate_DeltaF Normalize_Data 9. Normalize data to vehicle control Calculate_DeltaF->Normalize_Data IC50_Curve 10. Generate dose-response curve and calculate IC50 Normalize_Data->IC50_Curve

Caption: Workflow for the TRPM8 antagonist calcium flux assay.

References

Handling and storage procedures for 2-methylthio-4-trifluoromethylbenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 2-methylthio-4-trifluoromethylbenzoic acid (CAS No. 142994-05-6). The information is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment and ensuring the integrity of the compound.

Section 1: Chemical and Physical Properties

This compound is a benzoic acid derivative. Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 142994-05-6[1]
Molecular Formula C₉H₇F₃O₂S[1]
Molecular Weight 236.21 g/mol [1]
Physical State Solid, powderInferred from related compounds[2]
Purity ≥97%[1]

Section 2: Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed [3]

  • H412: Harmful to aquatic life with long lasting effects [3]

Signal Word: Warning[3]

It is imperative to handle this compound with appropriate personal protective equipment and in a well-ventilated area.

Section 3: Handling and Storage Procedures

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[5]

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[4]

  • Respiratory Protection: In case of inadequate ventilation or when handling large quantities, use a NIOSH-approved respirator.[4]

Storage

Proper storage is crucial to maintain the stability and integrity of the compound.

Storage ConditionRecommendationSource
Temperature 4°C[1]
Atmosphere Store under a dry, inert atmosphere (e.g., nitrogen).[1]
Container Keep in a tightly closed, corrosion-resistant container.[6]
Location Store in a cool, dry, and well-ventilated area away from incompatible materials.[6][7]

Incompatible Materials: Strong oxidizing agents, bases.[4][8]

Handling Workflow

The following diagram outlines the recommended workflow for handling this compound.

prep Preparation - Don appropriate PPE - Ensure fume hood is operational weigh Weighing - Use a dedicated, clean spatula - Weigh in a fume hood or ventilated enclosure prep->weigh Proceed to dissolve Dissolution - Add slowly to the solvent - Stir to dissolve weigh->dissolve Transfer to reaction Reaction - Conduct reaction in a fume hood - Monitor temperature and pressure dissolve->reaction Add to cleanup Cleanup - Decontaminate glassware - Dispose of waste properly reaction->cleanup After completion exposure Exposure Occurs identify Identify Route of Exposure (Swallowed, Skin, Eyes, Inhaled) exposure->identify swallowed Swallowed: Rinse mouth, seek medical attention identify->swallowed Ingestion skin Skin Contact: Remove clothing, wash with soap and water identify->skin Dermal eyes Eye Contact: Rinse with water, seek medical attention identify->eyes Ocular inhaled Inhalation: Move to fresh air, seek medical attention identify->inhaled Inhalation report Report Incident to Supervisor swallowed->report skin->report eyes->report inhaled->report

References

Synthesis of Benzothiazinones from Trifluoromethylbenzoic Acid Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of benzothiazinones (BTZs), a promising class of antimycobacterial agents, from trifluoromethylbenzoic acid precursors. The trifluoromethyl group plays a crucial role in medicinal chemistry by enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] These protocols are based on established synthetic routes and are intended to guide researchers in the efficient preparation of various BTZ analogues for drug discovery and development.

Introduction

8-Nitrobenzothiazinones (BTZs) are a significant class of compounds being investigated for their potent antitubercular activity.[3][4] Prominent examples like BTZ043 and PBTZ169 (macozinone) have advanced to clinical trials, highlighting the therapeutic potential of this scaffold.[5][6] The synthesis of these complex molecules often commences from readily available trifluoromethyl-substituted benzoic acids. This document outlines two primary synthetic pathways: the Thiourea Pathway and the Acylisothiocyanate Pathway, both starting from 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid.

The core of BTZ's antimycobacterial action lies in the nitro group at the 8-position, which, after nitroreduction, covalently binds to and inhibits the DprE1 enzyme, an essential component in the mycobacterial cell wall synthesis.[7]

Synthetic Pathways

The synthesis of benzothiazinones from trifluoromethylbenzoic acid precursors can be achieved through several routes. Below are detailed protocols for two efficient and commonly employed methods.

Diagram: Overall Synthetic Workflow

Synthetic Workflow A 2-chloro-3-nitro-5- (trifluoromethyl)benzoic acid B Acyl Chloride Formation A->B SOCl₂ or (COCl)₂ C Thiourea Pathway B->C N,N-dialkylthiourea D Acylisothiocyanate Pathway B->D NH₄SCN E Benzothiazinone Core C->E D->E Amine

Caption: General workflow for benzothiazinone synthesis.

Protocol 1: Thiourea Pathway

This pathway offers an efficient one-step formation of the thiazinone ring system from an activated benzoic acid derivative and a corresponding thiourea.[3][4] This method has been shown to produce high yields, in some cases between 65-75%.[3]

Experimental Protocol

Step 1: Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride

  • To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid in toluene (approximately 20 mL per mmol of acid), add thionyl chloride (2 equivalents).[8]

  • Heat the mixture to reflux (approximately 110 °C) for 2 hours.[3][4][8]

  • After cooling, remove the solvent and excess thionyl chloride in vacuo.

  • The resulting 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride is used in the next step without further purification.[8]

Step 2: Cyclization to form the Benzothiazinone Ring

  • Dissolve the crude benzoyl chloride in toluene.

  • Add the desired N,N-dialkylthiourea to the solution.

  • Heat the reaction mixture at 110 °C.[3][4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the final benzothiazinone.

Diagram: Thiourea Pathway

Thiourea Pathway cluster_0 Acyl Chloride Formation cluster_1 Cyclization A 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid B 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride A->B SOCl₂, Toluene, 110°C D Benzothiazinone B->D Toluene, 110°C C N,N-dialkylthiourea Acylisothiocyanate Pathway A 2-chloro-3-nitro-5-(trifluoromethyl) benzoyl chloride B Acylisothiocyanate Intermediate A->B NH₄SCN C Thiourea Intermediate B->C Secondary Amine D Benzothiazinone C->D Ring Closure DprE1_Inhibition BTZ 8-Nitrobenzothiazinone (BTZ) Nitroso Nitroso Derivative BTZ->Nitroso Nitroreduction Inactive Inactive DprE1 (Covalent Adduct) Nitroso->Inactive Covalent Bond Formation DprE1 DprE1 Enzyme (Cys387) DprE1->Inactive Arabinan Arabinan Biosynthesis DprE1->Arabinan Catalyzes Inactive->Arabinan Inhibition CellWall Mycobacterial Cell Wall Arabinan->CellWall

References

Application Notes and Protocols for the Use of 2-Methylthio-4-trifluoromethylbenzoic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing 2-methylthio-4-trifluoromethylbenzoic acid as a scaffold in structure-activity relationship (SAR) studies. The protocols outlined below are based on established methodologies for the synthesis of analogs and their subsequent biological evaluation against specific targets. For the purpose of these notes, we will focus on the hypothetical development of inhibitors for a generic protein kinase, a common target in drug discovery.

Introduction

This compound is a versatile starting material for SAR studies due to its distinct structural features. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the methylthio group and the carboxylic acid provide handles for chemical modification.[1] By systematically modifying these positions, researchers can probe the chemical space around the scaffold to understand how structural changes influence biological activity, ultimately leading to the identification of more potent and selective compounds.

Key Areas for Modification in SAR Studies

The structure of this compound offers three primary points for chemical modification to explore the SAR:

  • Carboxylic Acid Group (R1): This group can be converted to various amides, esters, or other bioisosteres to explore interactions with the target protein's binding pocket.

  • Methylthio Group (R2): The sulfur atom can be oxidized to sulfoxide or sulfone, and the methyl group can be replaced with other alkyl or aryl substituents to modulate steric and electronic properties.

  • Aromatic Ring (R3): Additional substituents can be introduced onto the phenyl ring to probe for additional binding interactions.

Experimental Protocols

General Synthesis of Amide Analogs (Modification at R1)

This protocol describes a general method for the synthesis of a library of amide analogs from this compound.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • A library of primary and secondary amines

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Acid Chloride Formation:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired amide analog.

Protein Kinase Inhibition Assay

This protocol outlines a common method to screen the synthesized analogs for their ability to inhibit a specific protein kinase.

Materials:

  • Synthesized analogs of this compound

  • Recombinant protein kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds (analogs) in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate.

  • Add the protein kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a commercial kit like ADP-Glo™.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The quantitative data from the SAR studies should be summarized in a clear and structured table to facilitate comparison between the different analogs.

Compound IDR1 ModificationR2 ModificationR3 ModificationKinase Inhibition IC50 (nM)
1 -COOH-SCH3H>10,000
1a -CONH(CH2)2Ph-SCH3H5,200
1b -CON(CH3)2-SCH3H8,500
1c -CONH-c-Hex-SCH3H2,100
2a -COOH-S(O)CH3H7,800
2b -COOH-S(O2)CH3H6,500
3a -COOH-SCH35-Cl4,300

Visualizations

SAR Exploration Workflow

The following diagram illustrates the logical workflow for conducting SAR studies starting from this compound.

SAR_Workflow A Start: 2-Methylthio-4- trifluoromethylbenzoic Acid B Modification at R1 (Carboxylic Acid) A->B C Modification at R2 (Methylthio Group) A->C D Modification at R3 (Aromatic Ring) A->D E Synthesis of Analog Library B->E C->E D->E F Biological Screening (e.g., Kinase Assay) E->F G Data Analysis (IC50 Determination) F->G H SAR Analysis G->H I Lead Optimization H->I I->B I->C I->D

Caption: Workflow for SAR studies.

Hypothetical Signaling Pathway Inhibition

This diagram depicts how a potent inhibitor developed from this SAR study might block a generic protein kinase signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Protein Kinase Receptor->Kinase1 Signal Substrate Substrate Protein Kinase1->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Response Cellular Response P_Substrate->Response Inhibitor 2-Methylthio-4-trifluoromethyl -benzoic Acid Analog Inhibitor->Kinase1 Inhibition

Caption: Inhibition of a kinase pathway.

References

Application Notes and Protocols for Protein Binding Studies of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The binding of a small molecule inhibitor to its protein target is a critical event that dictates its therapeutic efficacy. A thorough understanding of this interaction is paramount in drug discovery and development, as it provides insights into the inhibitor's potency, specificity, and mechanism of action. This document provides detailed application notes and protocols for key biophysical techniques used to characterize the binding of small molecule inhibitors to their protein targets. The methodologies described herein are essential for generating robust and reproducible data to guide lead optimization and candidate selection.

Key Experimental Techniques for Protein Binding Analysis

Several biophysical methods are routinely employed to study the interaction between small molecule inhibitors and their protein targets. The choice of technique depends on various factors, including the properties of the interacting molecules, the desired throughput, and the specific information required (e.g., affinity, kinetics, or thermodynamics). Here, we detail the protocols for four widely used and complementary techniques: Equilibrium Dialysis (ED), Ultrafiltration (UF), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Equilibrium Dialysis (ED)

Equilibrium Dialysis is considered a gold standard method for determining the unbound fraction of a drug in plasma and for measuring binding affinity to a purified protein.[1] The technique relies on the diffusion of the unbound small molecule across a semi-permeable membrane until equilibrium is reached between a protein-containing compartment and a protein-free compartment.

Experimental Protocol

Materials:

  • Test small molecule inhibitor

  • Purified target protein

  • Equilibrium dialysis apparatus (e.g., RED device)[1][2]

  • Semi-permeable dialysis membrane with an appropriate molecular weight cut-off (MWCO) (e.g., 12-14 kDa)[2]

  • Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[1]

  • Incubator shaker[1]

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)[1]

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the small molecule inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the target protein in the assay buffer to a known concentration.

    • Prepare the assay buffer.

  • Dialysis Setup:

    • Hydrate the dialysis membrane according to the manufacturer's instructions.[3]

    • Assemble the dialysis unit, ensuring the membrane separates the two chambers.

    • Add the protein solution containing a known concentration of the small molecule inhibitor to one chamber (the sample chamber).

    • Add an equal volume of the assay buffer to the other chamber (the buffer chamber).[1]

  • Incubation:

    • Seal the dialysis unit to prevent evaporation.

    • Incubate the unit at a constant temperature (e.g., 37°C) with gentle agitation for a sufficient period to reach equilibrium (typically 4-24 hours).[1] The exact time to reach equilibrium should be determined experimentally.[3]

  • Sample Collection and Analysis:

    • After incubation, carefully collect aliquots from both the sample and buffer chambers.[1]

    • Determine the concentration of the small molecule inhibitor in both chambers using a validated analytical method such as LC-MS/MS.[1][3] The concentration in the buffer chamber represents the unbound (free) drug concentration at equilibrium.

Data Presentation

The results from equilibrium dialysis experiments are typically presented as the percentage of the molecule bound to the protein and the dissociation constant (Kd).

ParameterValue
Total Inhibitor Concentration [Specify Concentration] µM
Protein Concentration [Specify Concentration] µM
Concentration in Protein Chamber (Total) [Value] µM
Concentration in Buffer Chamber (Unbound) [Value] µM
Calculated Bound Concentration [Value] µM
Percentage Bound [Value] %
Dissociation Constant (Kd) [Value] µM

Ultrafiltration (UF)

Ultrafiltration is a rapid method for separating the unbound small molecule from the protein-bound fraction by centrifugation through a semi-permeable membrane.[1][4]

Experimental Protocol

Materials:

  • Test small molecule inhibitor

  • Purified target protein or plasma

  • Ultrafiltration devices with an appropriate MWCO (e.g., 30 kDa)[1]

  • Assay buffer (e.g., PBS, pH 7.4)

  • Centrifuge[1]

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)[1]

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein (or plasma) and the small molecule inhibitor in the assay buffer to the desired concentrations.[1]

    • It is crucial to also prepare a control sample of the inhibitor in the buffer without the protein to assess non-specific binding to the ultrafiltration device.

  • Incubation:

    • Incubate the protein-inhibitor mixture at a specific temperature (e.g., 37°C) for a set period (e.g., 30 minutes) to allow binding to reach equilibrium.[1]

  • Centrifugation:

    • Add the incubated sample to the sample reservoir of the ultrafiltration device.

    • Centrifuge at a specified speed and time to collect the ultrafiltrate.[1] The centrifugation conditions should be optimized to avoid disrupting the binding equilibrium.[1]

  • Sample Collection and Analysis:

    • Carefully collect the ultrafiltrate, which contains the unbound inhibitor.[1]

    • Determine the concentration of the inhibitor in the ultrafiltrate using a validated analytical method.[1]

Data Presentation

The results from ultrafiltration are used to calculate the fraction unbound and the percentage bound.

ParameterValue
Total Inhibitor Concentration [Specify Concentration] µM
Protein Concentration [Specify Concentration] µM
Concentration in Ultrafiltrate (Unbound) [Value] µM
Fraction Unbound (fu) [Value]
Percentage Bound [Value] %
Non-Specific Binding (%) [Value] %

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of binding events between a ligand immobilized on a sensor chip and an analyte flowed over the surface.[5] It provides kinetic information, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.[6]

Experimental Protocol

Materials:

  • SPR instrument (e.g., Biacore)[6]

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., Amine Coupling Kit)

  • Purified target protein (ligand)

  • Small molecule inhibitor (analyte)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • The target protein is typically immobilized on the sensor chip surface. Amine coupling is a common method for this.[7]

    • The amount of immobilized protein should be optimized to achieve a suitable signal response for the small molecule analyte.

  • Binding Analysis:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • Solutions of the small molecule inhibitor at various concentrations are injected over the surface. The binding of the inhibitor to the immobilized protein causes a change in the refractive index, which is detected as a response in the sensorgram.[5]

    • The association phase is monitored during the injection.

    • After the injection, the running buffer is flowed over the surface again, and the dissociation of the inhibitor is monitored.[6]

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd) and the dissociation constant (Kd).[6]

Data Presentation

SPR data is summarized to provide a comprehensive kinetic and affinity profile of the inhibitor.

Inhibitorka (M⁻¹s⁻¹)kd (s⁻¹)Kd (nM)
Compound A [Value][Value][Value]
Compound B [Value][Value][Value]
Compound C [Value][Value][Value]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event.[8][9] In a single experiment, ITC can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including the enthalpy (ΔH) and entropy (ΔS) changes.[10]

Experimental Protocol

Materials:

  • Isothermal titration calorimeter

  • Purified target protein

  • Small molecule inhibitor

  • Identical, well-matched buffer for both protein and inhibitor solutions[10]

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein in the buffer and place it in the sample cell of the calorimeter.[8]

    • Prepare a solution of the small molecule inhibitor in the same buffer at a concentration typically 10-20 times that of the protein and load it into the injection syringe.[10]

    • It is critical that the buffer for the protein and the inhibitor are identical to minimize heats of dilution.[10]

  • Titration:

    • A series of small, precise injections of the inhibitor solution are made into the protein solution in the sample cell.[8]

    • The heat released or absorbed upon each injection is measured by the instrument.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of the inhibitor to the protein.

    • The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.[11]

Data Presentation

The thermodynamic profile of the inhibitor binding is presented in a structured table.

ParameterValue
Stoichiometry (n) [Value]
Dissociation Constant (Kd) [Value] µM
Enthalpy Change (ΔH) [Value] kcal/mol
Entropy Change (ΔS) [Value] cal/mol/deg
Gibbs Free Energy Change (ΔG) [Value] kcal/mol

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Small Molecule Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of intervention for small molecule inhibitors.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Target Identification & Inhibitor Design PrimaryScreening Primary Screening (e.g., High-Throughput Screen) Start->PrimaryScreening HitSelection Hit Identification & Prioritization PrimaryScreening->HitSelection SecondaryAssays Secondary Assays (e.g., Dose-Response) HitSelection->SecondaryAssays BindingCharacterization Biophysical Binding Characterization SecondaryAssays->BindingCharacterization ED Equilibrium Dialysis BindingCharacterization->ED UF Ultrafiltration BindingCharacterization->UF SPR Surface Plasmon Resonance BindingCharacterization->SPR ITC Isothermal Titration Calorimetry BindingCharacterization->ITC LeadOptimization Lead Optimization (Structure-Activity Relationship) ED->LeadOptimization UF->LeadOptimization SPR->LeadOptimization ITC->LeadOptimization InVivo In Vivo / Preclinical Studies LeadOptimization->InVivo End End: Clinical Candidate InVivo->End

Caption: General experimental workflow for a protein binding study of small molecule inhibitors.

References

Application Notes and Protocols: (2,2-dimethyl-1,3-dioxan-5-yl)methanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,2-dimethyl-1,3-dioxan-5-yl)methanol , a chiral organic compound with the molecular formula C₇H₁₄O₃, serves as a valuable and versatile building block in modern organic synthesis.[1] Its rigid dioxane core, derived from the protection of two hydroxyl groups of glycerol, provides a defined stereochemical scaffold. This feature, combined with the primary hydroxyl group, makes it an excellent starting material for the synthesis of complex chiral molecules, particularly in the field of medicinal chemistry. The acetonide protecting group offers stability under various reaction conditions and can be readily removed in the final stages of a synthesis. These application notes provide detailed protocols for the use of (2,2-dimethyl-1,3-dioxan-5-yl)methanol in the synthesis of beta-blockers and potential antiviral agents, along with an overview of the relevant biological signaling pathway.

Application 1: Enantioselective Synthesis of (S)-Propranolol

(S)-Propranolol is a widely used beta-blocker for the treatment of cardiovascular diseases such as hypertension and angina.[2] The therapeutic activity of propranolol resides primarily in the (S)-enantiomer.[2][3][4] The following protocol outlines a synthetic route to (S)-Propranolol using (R)-(2,2-dimethyl-1,3-dioxan-5-yl)methanol as a chiral synthon.

Experimental Workflow for the Synthesis of (S)-Propranolol

G cluster_0 Synthesis of (S)-Propranolol A (R)-(2,2-dimethyl-1,3-dioxan-5-yl)methanol B Dess-Martin Periodinane Oxidation A->B DCM, rt C (R)-2,2-dimethyl-1,3-dioxane-5-carbaldehyde B->C D Corey-Chaykovsky Epoxidation C->D Trimethylsulfonium iodide, NaH, DMSO E (R)-2-((2,2-dimethyl-1,3-dioxan-5-yl)methyl)oxirane D->E F Epoxide Ring-Opening E->F Isopropylamine, heat G (S)-1-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3-(isopropylamino)propan-2-ol F->G H Acidic Deprotection G->H HCl, MeOH I (S)-Propranolol H->I

Figure 1: Synthetic workflow for (S)-Propranolol.
Quantitative Data Summary

StepReactionReagents and ConditionsProductYield (%)
1OxidationDess-Martin Periodinane, DCM, rt(R)-2,2-dimethyl-1,3-dioxane-5-carbaldehyde~90-95
2EpoxidationTrimethylsulfonium iodide, NaH, DMSO, rt(R)-2-((2,2-dimethyl-1,3-dioxan-5-yl)methyl)oxirane~80-85
3Ring-OpeningIsopropylamine, reflux(S)-1-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3-(isopropylamino)propan-2-ol~85-90
4DeprotectionHCl, Methanol, rt(S)-Propranolol~90-95
Detailed Experimental Protocols

Step 1: Oxidation of (R)-(2,2-dimethyl-1,3-dioxan-5-yl)methanol

This protocol utilizes the Dess-Martin periodinane (DMP) for a mild and selective oxidation of the primary alcohol to an aldehyde.[5][6][7]

  • Materials:

    • (R)-(2,2-dimethyl-1,3-dioxan-5-yl)methanol (1.0 eq)

    • Dess-Martin Periodinane (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • Dissolve (R)-(2,2-dimethyl-1,3-dioxan-5-yl)methanol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add Dess-Martin Periodinane portion-wise to the stirred solution at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution.

    • Stir the biphasic mixture vigorously until the solid dissolves.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-2,2-dimethyl-1,3-dioxane-5-carbaldehyde as a crude product, which can often be used in the next step without further purification.

Step 2: Epoxidation of (R)-2,2-dimethyl-1,3-dioxane-5-carbaldehyde

The Corey-Chaykovsky reaction is employed to convert the aldehyde to the corresponding epoxide.

  • Materials:

    • (R)-2,2-dimethyl-1,3-dioxane-5-carbaldehyde (1.0 eq)

    • Trimethylsulfonium iodide (1.1 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Diethyl ether

    • Brine

  • Procedure:

    • In a flame-dried, three-necked flask under nitrogen, add trimethylsulfonium iodide and anhydrous DMSO.

    • Add sodium hydride portion-wise to the suspension at room temperature. The mixture will be stirred until the evolution of hydrogen gas ceases (approximately 30-45 minutes).

    • Cool the resulting ylide solution to 0 °C and add a solution of (R)-2,2-dimethyl-1,3-dioxane-5-carbaldehyde in DMSO dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

    • Quench the reaction by pouring it into ice-water.

    • Extract the aqueous mixture with diethyl ether (3x).

    • Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford (R)-2-((2,2-dimethyl-1,3-dioxan-5-yl)methyl)oxirane.

Step 3: Epoxide Ring-Opening with Isopropylamine

  • Materials:

    • (R)-2-((2,2-dimethyl-1,3-dioxan-5-yl)methyl)oxirane (1.0 eq)

    • Isopropylamine (excess, ~10 eq)

  • Procedure:

    • In a sealed tube or a flask equipped with a reflux condenser, dissolve the epoxide in isopropylamine.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the excess isopropylamine under reduced pressure.

    • The resulting crude (S)-1-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3-(isopropylamino)propan-2-ol can be used directly in the next step.

Step 4: Deprotection to Yield (S)-Propranolol

  • Materials:

    • (S)-1-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3-(isopropylamino)propan-2-ol (1.0 eq)

    • Methanol

    • Hydrochloric acid (HCl), concentrated or as a solution in an organic solvent

    • Sodium bicarbonate, saturated aqueous solution

    • Ethyl acetate

  • Procedure:

    • Dissolve the protected propranolol derivative in methanol.

    • Add a catalytic amount of concentrated HCl or a stoichiometric amount of HCl in an organic solvent.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the deprotection by TLC.

    • Once the reaction is complete, neutralize the acid with a saturated solution of NaHCO₃.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude (S)-Propranolol can be purified by crystallization or column chromatography to yield the final product.

Application 2: Synthesis of a Dioxane-Based Antiviral Agent Analog

Dioxane-containing molecules have been investigated for their potential antiviral activities.[8] This protocol describes a general approach to synthesize a potential antiviral agent by coupling the (2,2-dimethyl-1,3-dioxan-5-yl)methanol scaffold to a nucleobase mimic, such as a substituted purine or pyrimidine, which are common motifs in antiviral drugs.

Experimental Workflow for a Dioxane-Based Antiviral Analog

G cluster_1 Synthesis of a Dioxane-Based Antiviral Analog A (2,2-dimethyl-1,3-dioxan-5-yl)methanol B Mesylation A->B MsCl, Et3N, DCM, 0 °C to rt C (2,2-dimethyl-1,3-dioxan-5-yl)methyl methanesulfonate B->C D Nucleophilic Substitution C->D Nucleobase mimic, K2CO3, DMF E Dioxane-Nucleobase Analog D->E F Deprotection (optional) E->F Acidic conditions G Final Antiviral Analog F->G

Figure 2: General workflow for a dioxane-based antiviral analog.
Quantitative Data Summary

StepReactionReagents and ConditionsProductYield (%)
1MesylationMethanesulfonyl chloride, Triethylamine, DCM, 0 °C to rt(2,2-dimethyl-1,3-dioxan-5-yl)methyl methanesulfonate~90-98
2Nucleophilic SubstitutionSubstituted purine/pyrimidine, K₂CO₃, DMF, heatDioxane-Nucleobase Analog~60-80
Detailed Experimental Protocols

Step 1: Mesylation of (2,2-dimethyl-1,3-dioxan-5-yl)methanol

  • Materials:

    • (2,2-dimethyl-1,3-dioxan-5-yl)methanol (1.0 eq)

    • Methanesulfonyl chloride (MsCl) (1.2 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Dissolve (2,2-dimethyl-1,3-dioxan-5-yl)methanol and triethylamine in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add methanesulfonyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2,2-dimethyl-1,3-dioxan-5-yl)methyl methanesulfonate, which is often used immediately in the next step.

Step 2: Nucleophilic Substitution with a Heterocyclic Base

  • Materials:

    • (2,2-dimethyl-1,3-dioxan-5-yl)methyl methanesulfonate (1.0 eq)

    • Substituted purine or pyrimidine (e.g., 6-chloropurine) (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Water

  • Procedure:

    • To a solution of the heterocyclic base in anhydrous DMF, add potassium carbonate and the mesylated alcohol.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired dioxane-nucleobase analog.

Relevant Biological Pathway: Beta-Adrenergic Signaling

Beta-blockers, such as Propranolol, exert their therapeutic effects by antagonizing beta-adrenergic receptors (β-ARs). These receptors are a class of G protein-coupled receptors that are activated by catecholamines like epinephrine and norepinephrine.[9] The signaling cascade initiated by β-AR activation plays a crucial role in regulating cardiovascular function.

Mechanism of Action of Beta-Blockers
  • Receptor Binding: In the normal physiological state, epinephrine and norepinephrine bind to β-ARs on the surface of cardiac cells.[9][10]

  • G-Protein Activation: This binding activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[11]

  • PKA Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).

  • Phosphorylation and Cellular Response: PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to an increase in intracellular calcium levels. This results in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[9][11]

  • Beta-Blocker Intervention: Beta-blockers are competitive antagonists that bind to β-ARs, thereby preventing the binding of endogenous catecholamines.[9] This blockade inhibits the entire downstream signaling cascade, leading to a reduction in heart rate, blood pressure, and cardiac contractility, which is beneficial in conditions like hypertension and angina.[1][10][12]

Beta-Adrenergic Signaling Pathway Diagram

G cluster_pathway Beta-Adrenergic Signaling Pathway Catecholamines Epinephrine/ Norepinephrine BetaReceptor Beta-Adrenergic Receptor (β-AR) Catecholamines->BetaReceptor Activates BetaBlocker Beta-Blocker (e.g., Propranolol) BetaBlocker->BetaReceptor Blocks GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannels Calcium Channels PKA->CaChannels Phosphorylates Calcium ↑ Intracellular Ca²⁺ CaChannels->Calcium Response ↑ Heart Rate ↑ Contractility Calcium->Response

Figure 3: Beta-adrenergic signaling and the point of intervention by beta-blockers.

References

Application Notes and Protocols for 2-methylthio-4-trifluoromethylbenzoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of stock solutions of 2-methylthio-4-trifluoromethylbenzoic acid for in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable data.

Introduction

This compound is a synthetic aromatic carboxylic acid derivative. Benzoic acid and its derivatives are known to exhibit a range of biological activities, making them of interest in various fields of research, including drug discovery. Proper preparation of stock solutions is the first critical step in conducting cell-based assays with this compound. This document outlines the necessary procedures for solubilization, sterilization, storage, and application of this compound in a cell culture setting.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₇F₃O₂S[1]
Molecular Weight 236.21 g/mol [1][2]
Purity ≥97%[2]
Appearance Liquid[1]
Storage (Neat) 4°C, stored under nitrogen[2]
GHS Hazard Statements H302: Harmful if swallowedH412: Harmful to aquatic life with long lasting effects[1]
Precautionary Statements P264, P270, P273, P301+P317, P330, P501[1]

Note: Always consult the Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and up-to-date safety information.[3] Handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

Experimental Protocols

Preparation of a 100 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic small molecules for cell culture applications.[4][5]

Materials:

  • This compound powder

  • Sterile Dimethyl Sulfoxide (DMSO), cell culture grade[6][7]

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile serological pipettes and pipette tips

  • 0.22 µm sterile syringe filter with a DMSO-compatible membrane (e.g., PTFE or nylon)[8][9]

Procedure:

  • Pre-warm the vial of this compound to room temperature before opening to minimize water condensation.

  • Weigh out a precise amount of the compound using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 23.62 mg of the compound.

  • Transfer the weighed compound into a sterile, amber microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube. For a 100 mM stock, add 1 mL of DMSO for every 23.62 mg of compound.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Sterile filter the stock solution using a 0.22 µm syringe filter with a DMSO-compatible membrane into a new sterile, amber tube.[8][9] This step is crucial for removing any potential microbial contaminants.

  • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes or cryovials to minimize freeze-thaw cycles.[10]

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C or -80°C for long-term storage.[10]

Preparation of Working Solutions in Cell Culture Medium

Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[5][10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Procedure:

  • Thaw a single aliquot of the 100 mM stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 100 µM working solution, you will need 1 µL of the 100 mM stock solution.

  • Serially dilute the stock solution in pre-warmed cell culture medium to prepare the final working concentration. It is recommended to perform a stepwise dilution to prevent precipitation of the compound.[11] For example, first, dilute the 100 mM stock 1:10 in medium to get a 10 mM intermediate solution. Then, dilute the 10 mM solution 1:100 to get the final 100 µM working solution.

  • Mix the working solution gently but thoroughly by pipetting up and down or by gentle vortexing.

  • Add the freshly prepared working solution to your cell cultures immediately. Do not store working solutions in cell culture medium for extended periods, as the stability of the compound in the medium is unknown.[12]

Experimental Workflow and Data Presentation

The following diagram illustrates the general workflow for preparing and using the stock solution in a typical cell culture experiment.

G cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh Compound dissolve Dissolve in Sterile DMSO weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot & Store at -80°C filter->aliquot thaw Thaw Stock Aliquot aliquot->thaw Use in Experiment dilute Prepare Working Solution in Culture Medium thaw->dilute treat Treat Cells dilute->treat assay Perform Cellular Assay treat->assay

Caption: Workflow for stock solution preparation and cell treatment.

Quantitative Data Summary
ParameterRecommended Value
Stock Solution Concentration 10-100 mM
Solvent Sterile, cell culture grade DMSO
Storage Temperature (Aliquots) -20°C (short-term) or -80°C (long-term)
Final DMSO Concentration in Medium ≤ 0.5%
Working Solution Storage Prepare fresh for each experiment

Potential Signaling Pathways

While the specific molecular targets of this compound are not yet fully elucidated, based on the activities of structurally related benzoic acid derivatives, it may influence several signaling pathways. For instance, some benzoic acid derivatives have been shown to act as inhibitors of sirtuins (e.g., SIRT1), which are NAD+-dependent deacetylases involved in cell metabolism, stress resistance, and aging.[8] The diagram below presents a hypothetical signaling pathway that could be investigated.

G compound 2-methylthio-4- trifluoromethylbenzoic acid sirt1 SIRT1 compound->sirt1 Inhibition acetylated_p53 Acetylated p53 sirt1->acetylated_p53 Deacetylation p53 p53 acetylated_p53->p53 apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest

References

Troubleshooting & Optimization

How to improve solubility of 2-methylthio-4-trifluoromethylbenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with 2-methylthio-4-trifluoromethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the solubility of this compound?

A1: The solubility of this compound is primarily influenced by its molecular structure, which includes a hydrophobic aromatic ring, a lipophilic trifluoromethyl group, and a weakly acidic carboxylic acid group. Key factors affecting its solubility include the choice of solvent, the pH of aqueous solutions, and the temperature. Due to its aromatic nature and the presence of the trifluoromethyl group, the compound is expected to have low aqueous solubility.[1][2][3][4]

Q2: What is the predicted pKa of this compound and why is it important?

Q3: In which types of solvents is this compound likely to be more soluble?

A3: this compound is expected to be more soluble in polar organic solvents, such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO), compared to nonpolar solvents or water.[2][3] The polarity of these organic solvents can better accommodate the different structural motifs of the molecule.

Troubleshooting Guide

Issue: My this compound is not dissolving in my aqueous buffer.

  • Question: What is the pH of your aqueous buffer?

    • Answer: The solubility of this compound is highly dependent on pH. As a carboxylic acid, its solubility in aqueous solutions will significantly increase at a pH above its pKa (estimated to be around 3-4). In acidic or neutral buffers, the compound will be in its less soluble protonated form. Try adjusting the pH of your buffer to a basic pH (e.g., pH 7.4 or higher) to deprotonate the carboxylic acid and form the more soluble carboxylate salt.

  • Question: Have you tried using a co-solvent?

    • Answer: If you are limited to a specific pH range where the compound has low solubility, consider adding a water-miscible organic co-solvent. Common co-solvents for poorly soluble drugs include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it while monitoring for precipitation.

Issue: I am observing precipitation of my compound during my experiment.

  • Question: Are you experiencing temperature fluctuations?

    • Answer: The solubility of most solid compounds, including carboxylic acids, generally increases with temperature.[2] If your experimental setup involves temperature changes, the compound may precipitate out as the solution cools. Ensure your experiment is conducted at a constant temperature where the compound remains soluble. You might consider gently warming the solution to aid dissolution, but be mindful of the compound's stability at elevated temperatures.

  • Question: Did you change the solvent composition or pH during the experiment?

    • Answer: Any change in the solvent system, such as the addition of another solvent in which the compound is less soluble or a shift in pH towards the pKa, can cause precipitation. Carefully review your experimental protocol to identify any such changes and consider if the final conditions maintain the compound's solubility.

Solubility Data

The following table summarizes the predicted and plausible experimental solubility of this compound in various solvents at different conditions. Note: These values are illustrative and should be determined experimentally.

Solvent SystemTemperature (°C)pHPredicted Solubility (mg/mL)
Water252.0< 0.1
Water257.41 - 5
Water259.0> 10
Phosphate Buffered Saline (PBS)257.41 - 5
Ethanol25N/A> 50
Methanol25N/A> 50
Dimethyl Sulfoxide (DMSO)25N/A> 100
Acetone25N/A> 50
Water377.45 - 10

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes the standard shake-flask method to determine the thermodynamic solubility of this compound.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., phosphate buffer) at desired pH

  • Scintillation vials or glass test tubes

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer.[5][6][7]

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid material at the bottom of the vial.

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with the mobile phase (for HPLC) or the buffer (for UV-Vis).

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method with a standard calibration curve.[8][9][10]

  • The calculated concentration represents the solubility of the compound under the tested conditions.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol provides a general method for improving the solubility of this compound using a co-solvent system.

Materials:

  • This compound

  • Aqueous buffer at the desired pH

  • Water-miscible organic co-solvent (e.g., Ethanol, DMSO, PEG 400)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in the pure co-solvent at a high concentration.

  • In a series of volumetric flasks, prepare different co-solvent/buffer mixtures (e.g., 5%, 10%, 20%, 50% v/v co-solvent in buffer).

  • To each co-solvent/buffer mixture, add a small aliquot of the stock solution and mix thoroughly.

  • Observe the solutions for any signs of precipitation.

  • If no precipitation occurs, continue adding the stock solution incrementally until precipitation is observed.

  • The highest concentration at which the compound remains in solution for each co-solvent mixture is the approximate solubility in that system.

  • For more precise determination, use the shake-flask method as described in Protocol 1 with the desired co-solvent/buffer mixture.

Visualizations

The following diagrams illustrate the decision-making process for solubility enhancement and a general workflow for experimental solubility determination.

Solubility_Enhancement_Strategy start Start: Compound has low aqueous solubility ph_modifiable Is the experimental pH flexible? start->ph_modifiable adjust_ph Adjust pH to > pKa (e.g., pH 7.4) ph_modifiable->adjust_ph Yes cosolvent_allowed Are organic co-solvents permissible? ph_modifiable->cosolvent_allowed No end Solubility Improved adjust_ph->end use_cosolvent Use co-solvents (e.g., Ethanol, DMSO, PEG) cosolvent_allowed->use_cosolvent Yes other_techniques Consider other techniques: - Surfactants - Cyclodextrins - Particle size reduction cosolvent_allowed->other_techniques No use_cosolvent->end other_techniques->end

Caption: Decision-making workflow for selecting a solubility enhancement strategy.

Solubility_Determination_Workflow start Start: Determine Solubility prepare_solution Prepare supersaturated solution (excess solid in solvent) start->prepare_solution equilibrate Equilibrate for 24-48h (Shake-Flask Method) prepare_solution->equilibrate separate Separate solid and liquid (Centrifugation/Filtration) equilibrate->separate quantify Quantify concentration in supernatant (HPLC or UV-Vis) separate->quantify result Result: Thermodynamic Solubility quantify->result

Caption: General experimental workflow for determining thermodynamic solubility.

References

Technical Support Center: Optimizing Synthesis of BTZ043 Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of BTZ043 precursors. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of BTZ043 precursors, offering potential causes and solutions.

Problem 1: Low or No Yield of the Final Benzothiazinone Product

Low product yield is a common issue that can be attributed to several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Ring Closure Optimize reaction temperature by gradually increasing it in 5-10 °C increments. Monitor the reaction progress closely using TLC or LC-MS to find the optimal temperature for cyclization without product degradation.[1] Consider screening different non-nucleophilic bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), as the choice of base is critical for the intramolecular nucleophilic substitution.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction. Switching to a higher-boiling point aprotic solvent like DMA (dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) may also facilitate the reaction.[1]
Degradation of Starting Materials or Product Verify the purity of starting materials, as impurities can lead to side reactions.[1] If intermediates are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Optimize the reaction time by monitoring its progress and stopping it once the starting material is consumed to prevent degradation from prolonged exposure to heat.[1]
Inefficient Acyl Isothiocyanate Formation This step is highly sensitive to moisture; ensure all glassware is oven-dried and reagents are anhydrous.[1] Use fresh or properly stored sodium or potassium thiocyanate.[1]
Side Reactions of Acyl Isothiocyanate The formation of the acyl isothiocyanate intermediate can be exothermic; maintain a low temperature during its formation to prevent side reactions.[1] It is recommended to use the acyl isothiocyanate intermediate immediately in the next step without isolation to minimize decomposition.[1]

Troubleshooting Workflow for Low Yield

G start Low or No Product Yield check_purity Check Purity of Starting Materials start->check_purity purify Purify Starting Materials check_purity->purify Impurities Found check_conditions Review Reaction Conditions check_purity->check_conditions Purity OK purify->check_conditions anhydrous Ensure Anhydrous Conditions? check_conditions->anhydrous optimize_temp Optimize Temperature (Increase in 5-10°C increments) anhydrous->optimize_temp Yes end_bad Persistent Low Yield (Consult further literature) anhydrous->end_bad No optimize_base Screen Different Bases (e.g., DBU) optimize_temp->optimize_base optimize_solvent Consider Higher-Boiling Aprotic Solvent (DMA, NMP) optimize_base->optimize_solvent monitor_time Optimize Reaction Time (TLC/LC-MS) optimize_solvent->monitor_time inert_atmosphere Use Inert Atmosphere (N2, Ar)? monitor_time->inert_atmosphere end_good Improved Yield inert_atmosphere->end_good Yes inert_atmosphere->end_bad No G cluster_0 Acylisothiocyanate Pathway cluster_1 Thiourea Pathway 2-Chlorobenzoyl chloride 2-Chlorobenzoyl chloride Acyl isothiocyanate Acyl isothiocyanate 2-Chlorobenzoyl chloride->Acyl isothiocyanate + KSCN/NaSCN Thiourea Intermediate Thiourea Intermediate Acyl isothiocyanate->Thiourea Intermediate + Secondary Amine BTZ Analog BTZ Analog Thiourea Intermediate->BTZ Analog Intramolecular Cyclization 2-Chloro-3-nitrobenzoic acid 2-Chloro-3-nitrobenzoic acid Acid chloride Acid chloride 2-Chloro-3-nitrobenzoic acid->Acid chloride + SOCl2 Acid chloride->BTZ Analog + N,N-dialkylthiourea (Toluene, reflux)

References

2-methylthio-4-trifluoromethylbenzoic acid stability in aqueous buffer solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methylthio-4-trifluoromethylbenzoic acid in aqueous buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in aqueous buffer solutions?

A1: Based on its chemical structure, which contains a thioether linkage and a carboxylic acid group, this compound is susceptible to two primary degradation pathways in aqueous solutions: oxidation and hydrolysis.[1] Oxidation of the thioether group can lead to the formation of the corresponding sulfoxide and sulfone.[1] Hydrolysis, particularly under acidic or basic conditions, may also occur, although thioethers are generally more stable to hydrolysis than thioesters.[2][3][4]

Q2: What are the typical conditions for conducting forced degradation studies on a compound like this compound?

A2: Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a drug substance.[5][6][7][8] These studies involve exposing the compound to conditions more severe than accelerated stability testing.[6] For this compound, typical stress conditions would include exposure to acidic, basic, oxidative, thermal, and photolytic stress.[6][8][9] The goal is to achieve 5-20% degradation to enable the identification of degradation products.

Q3: How can I analyze the stability of this compound and its potential degradants?

A3: The most common and effective analytical method for stability testing is High-Performance Liquid Chromatography (HPLC), often with UV or mass spectrometric detection (LC-MS).[6][10][11] A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.[5][7] Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, potentially requiring derivatization of the analyte.[10]

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Aqueous Buffer
  • Possible Cause: The pH of the buffer solution may be promoting hydrolysis. The presence of oxidizing agents, even in trace amounts, could be causing oxidation of the thioether group.

  • Troubleshooting Steps:

    • pH Profiling: Conduct a pH stability study by preparing solutions of the compound in a range of buffers (e.g., pH 2, 4, 7, 9, 12). Analyze the samples at initial and subsequent time points to determine the pH at which the compound is most stable.

    • Deoxygenate Buffers: If oxidation is suspected, prepare buffers with deoxygenated water and consider adding an antioxidant, such as sodium bisulfite, to a sample as a control to see if it prevents degradation.

    • Control for Metal Ions: Trace metal ions can catalyze oxidation. Prepare buffers in high-purity water and consider the use of a chelating agent like EDTA in a control experiment.

Issue 2: Inconsistent or Irreproducible Stability Data
  • Possible Cause: This could be due to issues with sample preparation, analytical methodology, or storage conditions.

  • Troubleshooting Steps:

    • Method Validation: Ensure your analytical method is properly validated for specificity, linearity, accuracy, and precision. The method must be proven to be stability-indicating.[7]

    • Standard and Sample Preparation: Prepare fresh stock and working solutions for each experiment. Ensure complete dissolution of the compound. Use a consistent and well-defined procedure for sample preparation.

    • Storage Conditions: Precisely control the temperature and light exposure of your stability samples. Use calibrated ovens and photostability chambers. Ensure containers are inert and properly sealed.

Issue 3: Difficulty in Identifying Degradation Products
  • Possible Cause: The concentration of the degradants may be too low for detection, or the analytical technique may not be suitable for their structural elucidation.

  • Troubleshooting Steps:

    • Concentrate Samples: If degradant peaks are small, consider concentrating the stressed samples before analysis.

    • LC-MS/MS Analysis: Utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to obtain molecular weight and fragmentation data for the unknown peaks, which can help in their identification.

    • Forced Degradation: Intentionally degrade the compound to a greater extent (e.g., >20%) to generate a higher concentration of the degradation products for characterization.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, cool the solution, neutralize with an appropriate amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep the solution at room temperature or heat at a gentle temperature (e.g., 40°C) for a specified period. After each time point, neutralize with 0.1 N HCl and dilute with the mobile phase.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light. Dilute with the mobile phase for analysis.

  • Thermal Degradation: Store the solid compound in a thermostatically controlled oven at a high temperature (e.g., 70°C). Also, expose a solution of the compound to the same temperature. Analyze samples at various time points.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over a run time of 20-30 minutes. A typical starting point could be 95% A, ramping to 95% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan, likely around 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 10-50 µg/mL) with the initial mobile phase composition.

Data Presentation

Table 1: Summary of Typical Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 N - 1 N HClRoom Temp to 80°CUp to 72 hours
Base Hydrolysis 0.1 N - 1 N NaOHRoom Temp to 60°CUp to 48 hours
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 24 hours
Thermal Dry Heat60°C - 100°CUp to 7 days
Photolytic UV and Visible LightAmbientPer ICH Q1B

Table 2: Potential Degradation Products of this compound

Degradation PathwayPotential Degradation ProductExpected Change in Polarity
Oxidation 2-(Methylsulfinyl)-4-(trifluoromethyl)benzoic acid (Sulfoxide)More Polar
Oxidation 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid (Sulfone)Even More Polar
Hydrolysis (Hypothetical) 2-Hydroxy-4-(trifluoromethyl)benzoic acidMore Polar

Visualizations

G cluster_degradation Potential Degradation Pathway parent This compound sulfoxide 2-(methylsulfinyl)-4-(trifluoromethyl)benzoic acid (Sulfoxide) parent->sulfoxide Oxidation sulfone 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid (Sulfone) sulfoxide->sulfone Further Oxidation G cluster_workflow Stability Study Workflow prep Prepare Compound in Aqueous Buffer stress Expose to Stress Conditions (pH, Temp, Light) prep->stress sample Collect Samples at Time Points stress->sample analyze Analyze by Stability- Indicating HPLC Method sample->analyze data Quantify Compound and Degradants analyze->data

References

Common side reactions in the synthesis of trifluoromethylbenzoic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Trifluoromethylbenzoic Acid Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of trifluoromethylbenzoic acid derivatives. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common side reactions and synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to trifluoromethylbenzoic acid derivatives?

A1: The most prevalent methods include:

  • Grignard Reaction and Carboxylation: Reaction of a trifluoromethyl-substituted aryl halide (e.g., bromobenzotrifluoride) with magnesium to form a Grignard reagent, followed by quenching with carbon dioxide.

  • Oxidation of Toluene or Benzaldehyde Precursors: Direct oxidation of a trifluoromethyl-substituted toluene or benzaldehyde using strong oxidizing agents.

  • Hydrolysis of Nitriles: Conversion of a trifluoromethyl-substituted benzonitrile to the corresponding carboxylic acid via acid- or base-catalyzed hydrolysis.

  • Hydrolysis of Benzotrichlorides: Hydrolysis of a trifluoromethyl-substituted benzotrichloride, which is often prepared by chlorination of the corresponding trifluoromethyl-toluene.

Q2: I am observing a significant amount of a non-acidic, non-polar byproduct in my Grignard carboxylation reaction. What is it likely to be?

A2: This is a common issue. The most likely byproducts are a biphenyl derivative, formed from the coupling of the Grignard reagent with unreacted aryl halide, or the protonated starting material (a "proteo byproduct").[1] Formation of the biphenyl side product is favored by high concentrations of the aryl halide and elevated reaction temperatures.[1]

Q3: Are there any significant safety concerns when preparing trifluoromethylphenyl Grignard reagents?

A3: Yes, there are reports of detonations involving trifluoromethylphenyl Grignard reagents.[2] These reagents can be thermally unstable and may detonate upon loss of solvent or with moderate heating.[2] It is crucial to maintain strict temperature control and never allow the reaction mixture to dry out completely.

Troubleshooting Guides

Method 1: Grignard Reaction and Carboxylation

Problem 1: Low yield of the desired carboxylic acid and formation of a major byproduct that is the starting arene (e.g., 1,3-bis(trifluoromethyl)benzene).

  • Question: My Grignard carboxylation of 3,5-bis(trifluoromethyl)bromobenzene is giving me a low yield of the acid and a significant amount of 3,5-bis(trifluoromethyl)benzene. What is causing this?

  • Answer: This byproduct is known as a "proteo byproduct" and results from the Grignard reagent being quenched by a proton source instead of reacting with CO2. The most common proton source is residual moisture in the glassware, solvents, or CO2 gas. However, the reaction temperature during carboxylation also plays a critical role.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents (e.g., diethyl ether, THF) and ensure the magnesium turnings are dry.[1]

    • Control Carboxylation Temperature: Adding CO2 at very low temperatures significantly minimizes the formation of the proteo byproduct. Lowering the temperature from 0°C to -40°C can reduce this byproduct from ~11% to 5%.[3]

    • CO2 Addition Method: Add the Grignard solution to an excess of crushed dry ice (solid CO2) rather than bubbling CO2 gas through the Grignard solution. This ensures the Grignard reagent is always in the presence of excess electrophile.[3] Alternatively, if using CO2 gas, ensure it is delivered under positive pressure (e.g., 2-3 psi), as reactions at atmospheric pressure can lead to significant byproduct formation.[3]

Problem 2: Formation of a high-molecular-weight, non-polar impurity.

  • Question: I am observing a yellowish, non-acidic byproduct that is difficult to separate from my desired trifluoromethylbenzoic acid. What is it?

  • Answer: This is likely a biphenyl byproduct, formed via a Wurtz-type coupling reaction between the Grignard reagent and the unreacted trifluoromethyl-aryl halide.[1]

  • Troubleshooting Steps:

    • Slow Addition of Aryl Halide: Add the aryl halide solution dropwise to the magnesium turnings. This maintains a low concentration of the aryl halide, minimizing the coupling side reaction.[1]

    • Temperature Control: Avoid excessive heating during the formation of the Grignard reagent. Maintaining a gentle reflux is usually sufficient.[1]

    • Purification: Biphenyl impurities can often be removed from the final product by recrystallization or by trituration with a non-polar solvent like petroleum ether, in which the biphenyl is more soluble than the carboxylic acid.[1]

Carboxylation Temperature (°C)Proteo Byproduct Formation (%)Relative Yield of Desired Acid
010-11%Baseline
-2010-11%Baseline
-40~5%~5% increase
-45~5%~5% increase
Data derived from the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.[3]
Method 2: Oxidation of Trifluoromethyl-Substituted Toluenes

Problem: Incomplete oxidation or over-oxidation leading to a mixture of products.

  • Question: My oxidation of 4-trifluoromethyltoluene is giving me a mixture of the starting material, 4-trifluoromethylbenzaldehyde, and the desired 4-trifluoromethylbenzoic acid. How can I drive the reaction to completion without causing degradation?

  • Answer: Incomplete oxidation is common and results from insufficient oxidant or non-optimal reaction conditions. Conversely, harsh conditions can lead to over-oxidation, cleaving the aromatic ring.

  • Troubleshooting Steps:

    • Choice of Oxidant: Use a strong oxidizing agent like potassium permanganate (KMnO₄) or nitric acid.[4]

    • Reaction Time and Temperature: Increase the reaction time or temperature gradually while monitoring the reaction progress by TLC or GC to ensure the starting material and intermediate aldehyde are consumed. For example, hydrolysis and oxidation with 80% nitric acid can be effective at 70-80°C.[4]

    • Stoichiometry: Ensure a sufficient molar excess of the oxidizing agent is used.

    • Avoid Over-oxidation: Carefully control the reaction temperature. Over-oxidation can lead to the formation of aliphatic acids and carbon dioxide, significantly reducing the yield. If over-oxidation is suspected, consider using milder conditions or a more selective oxidant.

Method 3: Hydrolysis of Trifluoromethyl-Substituted Benzotrichlorides

Problem: Presence of chlorinated impurities in the final product.

  • Question: My trifluoromethylbenzoic acid, synthesized from the corresponding benzotrichloride, is contaminated with other chlorinated species. What is the likely source?

  • Answer: The primary source of these impurities is often the starting benzotrichloride itself. The free-radical chlorination of trifluoromethyl-toluene can be difficult to control perfectly, leading to under-chlorinated (benzylidene chloride) or over-chlorinated (on the aromatic ring) side products.[5]

  • Troubleshooting Steps:

    • Purify the Starting Material: If possible, purify the trifluoromethyl-benzotrichloride intermediate by distillation before hydrolysis to remove under- and over-chlorinated impurities.

    • Optimize Chlorination: During the synthesis of the benzotrichloride, carefully control the stoichiometry of chlorine and the reaction conditions (UV light intensity, temperature) to maximize the yield of the desired trichlorinated product.[5]

    • Purification of Final Product: The final trifluoromethylbenzoic acid can be purified by dissolving it in an aqueous base (like NaOH or Na₂CO₃ solution) to form the water-soluble sodium salt.[6] Neutral organic impurities can then be removed by extraction with an organic solvent. The pure acid is subsequently recovered by acidifying the aqueous layer.[6]

Experimental Protocols

Protocol 1: Synthesis of 3,5-bis(trifluoromethyl)benzoic acid via Grignard Carboxylation

This protocol is adapted from a high-yield industrial process.[7]

  • Grignard Formation: To a dry, nitrogen-purged flask, add magnesium granules (1.05 eq) and anhydrous THF. Heat the mixture to reflux.

  • Separately, dissolve 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq) in anhydrous THF.

  • Add a small portion of the bromide solution to the refluxing magnesium slurry to initiate the reaction.

  • Once initiated, add the remaining bromide solution dropwise over 30-60 minutes to maintain a gentle reflux.

  • After the addition is complete, continue refluxing for 30-60 minutes until HPLC or GC analysis shows <1% of the starting bromide remains.

  • Cool the resulting dark brown Grignard solution to ambient temperature.

  • Carboxylation: In a separate pressure-equipped vessel, cool the Grignard solution to -45°C under a nitrogen atmosphere.

  • Pressurize the vessel to 3 psi with CO₂ gas. An exotherm from -45°C to -42°C may be observed.

  • Stir the slurry vigorously at -45°C for 1 hour.

  • Work-up: Warm the mixture to 0°C in an ice bath and slowly add 2N HCl to quench the reaction.

  • Allow the biphasic mixture to stir for 20 minutes. Separate the layers and isolate the organic layer containing the product. The product can be further purified by extraction and crystallization.

Protocol 2: Synthesis of 4-(Trifluoromethyl)benzoic acid via Oxidation of the Aldehyde

This protocol provides a high-yield oxidation using a copper and cobalt catalyst system.

  • Reaction Setup: To a 15 mL glass reaction tube, add water (2 mL), 4-(trifluoromethyl)benzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol), and Co(OAc)₂·4H₂O (0.003 mmol).

  • Reaction Execution: Connect an oxygen-filled balloon to the reaction tube.

  • Place the tube in a preheated oil bath at 70°C and stir for 1 hour.

  • Work-up: After the reaction is complete, cool the mixture.

  • Separate the crude solid product by centrifugation.

  • Wash the solid with water (3 mL), centrifuge again, and dry to a constant weight to obtain the target product. A separation yield of 99% has been reported for this method.

Visualizations

Logical Workflow for Troubleshooting Grignard Carboxylation

Troubleshooting_Grignard start Start: Low Yield in Grignard Carboxylation check_byproducts Analyze Crude Product by GC/NMR/LCMS. Identify Major Byproducts start->check_byproducts is_proteo Is Proteo Byproduct (Starting Arene) a Major Impurity? check_byproducts->is_proteo is_biphenyl Is Biphenyl Dimer a Major Impurity? is_proteo->is_biphenyl No fix_proteo Troubleshoot Proton Source: 1. Ensure fully anhydrous conditions. 2. Lower carboxylation temp to <-40°C. 3. Add Grignard to excess solid CO2. is_proteo->fix_proteo Yes fix_biphenyl Troubleshoot Coupling Reaction: 1. Add aryl halide slowly to Mg. 2. Maintain gentle reflux (avoid high temp). 3. Ensure efficient stirring. is_biphenyl->fix_biphenyl Yes other_issue Other Issue: - Incomplete Grignard formation? - Impure reagents? is_biphenyl->other_issue No end_point Re-run Reaction with Optimized Conditions fix_proteo->end_point fix_biphenyl->end_point other_issue->end_point

Caption: Troubleshooting decision tree for Grignard carboxylation issues.

Reaction Pathway: Main vs. Side Reactions in Grignard Synthesis

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Common Side Reactions ArX Ar-CF3-X (Aryl Halide) Grignard Ar-CF3-MgX (Grignard Reagent) ArX->Grignard + Mg, THF Carboxylate Ar-CF3-COOMgX (Magnesium Salt) Grignard->Carboxylate + CO2 Proteo Ar-CF3-H (Proteo Byproduct) Grignard->Proteo + H2O (trace) Biphenyl Ar-CF3-CF3-Ar (Biphenyl Byproduct) Grignard->Biphenyl + Ar-CF3-X (unreacted) Product Ar-CF3-COOH (Desired Acid) Carboxylate->Product + H3O+

Caption: Key reaction pathways in the synthesis of trifluoromethylbenzoic acid.

References

Technical Support Center: Troubleshooting Low Yield in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield in their experiments.

Frequently Asked Questions (FAQs)

Q1: My S(_N)2 reaction is giving a very low yield. What are the most likely causes?

Low yield in an S(_N)2 reaction can often be attributed to one or more of the following factors:

  • Steric Hindrance: The S(N)2 mechanism is highly sensitive to steric bulk around the reaction center. The nucleophile must perform a "backside attack" on the carbon bearing the leaving group. Bulky substituents on the substrate can physically block this approach.[1][2][3] Tertiary substrates are generally unreactive in S(_N)2 reactions for this reason, and secondary substrates react more slowly than primary ones.[1][4][5][6]

  • A Weak Nucleophile: S(_N)2 reactions require a strong nucleophile to effectively displace the leaving group.[4][7][8] Negatively charged nucleophiles (e.g., RO⁻, CN⁻) are generally stronger than their neutral counterparts (e.g., ROH, H₂O).[7][8][9]

  • A Poor Leaving Group: The leaving group's ability to depart is crucial.[4] A good leaving group should be a weak base that can stabilize the negative charge it takes upon leaving.[10] Halides are common leaving groups, with iodide being the most effective (I⁻ > Br⁻ > Cl⁻ > F⁻).[5] Hydroxide (OH⁻) and alkoxide (RO⁻) ions are poor leaving groups.[4][10]

  • Inappropriate Solvent Choice: The solvent plays a critical role in S(_N)2 reactions. Polar aprotic solvents like DMSO, DMF, and acetone are ideal because they can dissolve the nucleophilic salt but do not solvate the anion, leaving it "naked" and more reactive.[4][7][11][12] Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the substrate.[4][12][13]

Q2: I am trying to perform an S(_N)1 reaction, but the yield is minimal. What should I investigate?

For low yields in S(_N)1 reactions, consider the following:

  • Carbocation Instability: The rate-determining step of an S(_N)1 reaction is the formation of a carbocation intermediate.[4][8][14] Therefore, the stability of this carbocation is paramount. Tertiary carbocations are the most stable, followed by secondary, while primary and methyl carbocations are generally too unstable to form.[4][5][8]

  • A Poor Leaving Group: Similar to S(_N)2 reactions, a good leaving group is essential for S(_N)1 reactions as its departure is part of the rate-determining step.[11][15] Weak bases make the best leaving groups.[11][15]

  • Incorrect Solvent: Polar protic solvents such as water, alcohols, and carboxylic acids are the preferred choice for S(_N)1 reactions.[4][11][12][16] These solvents can stabilize the carbocation intermediate through solvation and also assist in stabilizing the departing leaving group.[4][11][12][16][17]

  • Weak Nucleophile is Acceptable: Unlike S(_N)2 reactions, the strength of the nucleophile does not affect the reaction rate in an S(_N)1 reaction because the nucleophilic attack occurs after the slow step.[7][14] Often, the solvent itself acts as the nucleophile in a process called solvolysis.[7][11]

Q3: My reaction is producing a significant amount of an elimination byproduct. How can I favor substitution?

Elimination (E1 and E2) reactions are common competitors to nucleophilic substitution. To minimize elimination byproducts, consider these strategies:

  • Temperature: Higher temperatures tend to favor elimination over substitution.[4] Running the reaction at a lower temperature can often increase the yield of the substitution product.

  • Nucleophile/Base Properties: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor elimination. To promote substitution, use a good nucleophile that is a relatively weak base (e.g., I⁻, Br⁻, CN⁻).

  • Substrate Structure: For S(_N)2 vs. E2, increased steric hindrance on the substrate favors elimination.[18] For S(_N)1 vs. E1, the two mechanisms are highly competitive for tertiary substrates.

Troubleshooting Guides

Guide 1: Improving Yield in an S(_N)2 Reaction

If you are experiencing low yield in what should be an S(_N)2 reaction, follow this troubleshooting workflow:

SN2_Troubleshooting start Low S_N2 Yield check_substrate Is the substrate primary or methyl? start->check_substrate check_nucleophile Is the nucleophile strong? check_substrate->check_nucleophile Yes reconsider_sn2 Consider alternative pathway (e.g., S_N1 if tertiary). check_substrate->reconsider_sn2 No (2°/3°) check_lg Is the leaving group good (a weak base)? check_nucleophile->check_lg Yes use_stronger_nu Use a stronger, less hindered nucleophile. check_nucleophile->use_stronger_nu No check_solvent Is the solvent polar aprotic? check_lg->check_solvent Yes improve_lg Convert leaving group to a better one (e.g., alcohol to tosylate). check_lg->improve_lg No change_solvent Switch to a polar aprotic solvent (e.g., DMSO, DMF). check_solvent->change_solvent No success Yield Improved check_solvent->success Yes use_stronger_nu->success improve_lg->success change_solvent->success

Caption: Troubleshooting workflow for low S(_N)2 reaction yields.

Guide 2: Improving Yield in an S(_N)1 Reaction

If your S(_N)1 reaction is underperforming, use this guide to identify the issue:

SN1_Troubleshooting start Low S_N1 Yield check_substrate Is the substrate tertiary or secondary? start->check_substrate check_lg Is the leaving group good (a weak base)? check_substrate->check_lg Yes reconsider_sn1 S_N1 is unlikely. Consider S_N2 pathway for primary substrates. check_substrate->reconsider_sn1 No (1°/methyl) check_solvent Is the solvent polar protic? check_lg->check_solvent Yes improve_lg Convert leaving group to a better one (e.g., protonate an alcohol). check_lg->improve_lg No check_side_reactions Are elimination products significant? check_solvent->check_side_reactions Yes change_solvent Switch to a polar protic solvent (e.g., H2O, ROH). check_solvent->change_solvent No lower_temp Lower the reaction temperature to favor substitution. check_side_reactions->lower_temp Yes success Yield Improved check_side_reactions->success No improve_lg->success change_solvent->success lower_temp->success Reaction_Choice cluster_substrate Substrate Structure cluster_conditions Reaction Conditions Primary Primary / Methyl StrongNu Strong Nucleophile Polar Aprotic Solvent SN2 S_N2 Pathway Primary->SN2 Secondary Secondary Mixture S_N1 / S_N2 / E1 / E2 Mixture Possible Secondary->Mixture Tertiary Tertiary SN1 S_N1 Pathway Tertiary->SN1 StrongNu->SN2 StrongNu->Mixture WeakNu Weak Nucleophile Polar Protic Solvent WeakNu->SN1 WeakNu->Mixture

References

Technical Support Center: Managing Rotational Disorder of Trifluoromethyl Groups in Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering rotational disorder of trifluoromethyl (CF₃) groups in their crystallographic experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the refinement of a crystal structure containing a disordered trifluoromethyl group.

My CF₃ group shows a messy, elongated electron density. How do I model this?

An elongated or poorly defined electron density for a CF₃ group is a classic sign of rotational disorder. The first step is to attempt to model this disorder over distinct positions. A common approach is a two-site model, representing a rotation of the CF₃ group.

The C-F bond distances and F-C-F angles in my disordered CF₃ model are unreasonable. What should I do?

Unreasonable geometries after initial modeling of disorder are common. To address this, you should employ restraints to guide the refinement to a chemically sensible model.

Recommended Restraints:

  • SADI (Same Distance): Use this to make all C-F bond lengths in the disordered components approximately equal.

  • DFIX (Distance Fix): This allows you to restrain the C-F bond lengths to a specific value (e.g., 1.33 Å) with a given standard uncertainty.

  • DANG (Distance Angle): This can be used to restrain the F...F distances, which helps to maintain the tetrahedral geometry of the CF₃ group.

  • FLAT: For some geometries, ensuring the fluorine atoms and the carbon they are attached to are coplanar can be a useful restraint.

How do I choose the correct occupancy for the disordered components of my CF₃ group?

The site occupancy factors (SOFs) of the disordered components should be refined. For a two-site disorder model, the sum of the occupancies of the two components should equal 1.0. In SHELXL, this is typically achieved by using a free variable (FVAR). For example, one component's occupancy can be set to 21 and the other to -21. The refinement process will then determine the value of this free variable, and thus the relative populations of the two disordered components.

What restraints or constraints should I use to refine a disordered CF₃ group?

A combination of restraints and constraints is often necessary for a stable and chemically meaningful refinement of a disordered CF₃ group.

Type SHELXL Command Olex2 Tool Purpose
Restraints SADI, DFIX, DANGSADI, DFIX, DANGTo maintain reasonable bond lengths and angles.
SIMU, RIGUSIMU, RIGUTo restrain the anisotropic displacement parameters (ADPs) of adjacent atoms to be similar.
Constraints EADPEADPTo constrain the ADPs of two atoms to be equivalent. This is particularly useful for the major and minor components of the disordered fluorine atoms.

My refinement is unstable after modeling CF₃ disorder. How can I improve it?

Refinement instability can arise from a poor initial model or overly aggressive refinement. Here are some steps to improve stability:

  • Start with Isotropic Refinement: Initially, refine the disordered atoms isotropically before moving to anisotropic refinement.

  • Use Reasonable Restraints: Apply geometric restraints (SADI, DFIX, DANG) to maintain a chemically sensible geometry.

  • Employ ADP Restraints: Use SIMU and RIGU to restrain the anisotropic displacement parameters, which can prevent them from becoming non-positive definite.

  • Refine Occupancy Carefully: Ensure the sum of occupancies for the disordered components is constrained to 1.0.

  • Incremental Refinement: Introduce changes stepwise. For example, first refine the positions, then the occupancies, and finally the anisotropic displacement parameters.

Experimental Protocols

Protocol 1: Modeling a Disordered CF₃ Group in SHELXL

  • Identify the Disorder: Observe elongated thermal ellipsoids and significant residual electron density peaks in the difference Fourier map around the CF₃ group.

  • Create Two Parts: Use the PART instruction to define two components for the disordered fluorine atoms. For example:

  • Initial Placement: Place the second set of fluorine atoms (F1A, F2A, F3A) in the positions of the largest residual electron density peaks.

  • Apply Restraints:

    • Use SADI to make all C-F bond lengths similar.

    • Alternatively, use DFIX to restrain the C-F distances to a target value (e.g., DFIX 1.33 0.02 C1 F1 C1 F2 ...).

    • Use DANG to restrain the F...F distances to maintain tetrahedral geometry (e.g., DANG 2.17 0.04 F1 F2 F1 F3 ...).

  • Refine: Perform several cycles of least-squares refinement.

  • Anisotropic Refinement: Once the model is stable, refine the fluorine atoms anisotropically (ANIS).

  • ADP Restraints: Apply SIMU or RIGU restraints to the fluorine atoms to ensure reasonable thermal ellipsoids.

  • Validation: Check the final model for reasonable geometry, thermal parameters, and a clean difference Fourier map.

Protocol 2: Modeling a Disordered CF₃ Group in Olex2

  • Identify Disorder: As with SHELXL, look for large, elongated ellipsoids and residual density peaks.

  • Use the Disorder Tool:

    • Select the three fluorine atoms and the carbon atom of the CF₃ group.

    • Navigate to Work -> Tools -> Disorder -> Two-part disorder.

    • Olex2 will generate a second component and apply initial restraints.[1][2]

  • Manual Adjustment:

    • Rotate the second component to fit the residual electron density peaks.[1]

  • Refine and Add Restraints:

    • Refine the structure. Olex2 will automatically refine the occupancy.

    • Use the graphical interface to add SADI, DFIX, and DANG restraints as needed to ensure a chemically sensible geometry.

    • Apply RIGU or SIMU restraints to the ADPs.

  • Anisotropic Refinement: Refine all disordered non-hydrogen atoms anisotropically.

  • Final Check: Inspect the model for sensible geometry and ADPs. Ensure the difference map is clean.

Quantitative Data

Parameter Typical Ordered Value Typical Disordered Value SHELXL Restraint
C-F Bond Length1.32 - 1.35 Å1.30 - 1.36 ÅDFIX 1.33 0.02
F-C-F Angle~109.5°105 - 112°(Use DANG on F...F)
F...F Distance~2.17 Å2.14 - 2.20 ÅDANG 2.17 0.04

Visualizations

G Workflow for Managing CF3 Disorder A Observe Elongated Electron Density / Large ADPs for CF3 Group B Examine Difference Fourier Map for Residual Peaks A->B C Model a Two-Site Disorder (e.g., using PART in SHELXL or Disorder Tool in Olex2) B->C D Refine Isotropically with Geometric Restraints (SADI/DFIX, DANG) C->D E Refine Occupancy (using a free variable) D->E F Refine Anisotropically E->F G Apply ADP Restraints (SIMU/RIGU) and/or Constraints (EADP) F->G H Check for Model Stability and Chemical Sense G->H I Is the model stable and chemically reasonable? H->I J Finalize Refinement and Validate Model I->J Yes K Re-evaluate Initial Model or Consider a More Complex Disorder Model I->K No K->C

Caption: Decision-making workflow for modeling rotational disorder of a CF₃ group.

G Relationship Between Disorder Models and Electron Density cluster_0 Observed Electron Density cluster_1 Disorder Models cluster_2 Interpretation A Elongated, 'smeared' electron density B Single-Site Model (Ordered) A->B Attempt to fit C Two-Site Rotational Disorder Model A->C Attempt to fit D Three-Site Rotational Disorder Model A->D Attempt to fit E Poor fit, large ADPs, significant residual density B->E F Good fit, reasonable ADPs, clean difference map C->F G May be necessary for highly symmetric environments D->G

Caption: Conceptual relationship between observed electron density and disorder models.

Frequently Asked Questions (FAQs)

Why are trifluoromethyl groups prone to rotational disorder?

Trifluoromethyl groups are prone to rotational disorder due to their high symmetry and the relatively low energy barrier for rotation around the C-C or C-X bond.[3] The fluorine atoms are also relatively small and hydrophobic, which can lead to weak interactions with neighboring molecules in the crystal lattice, further facilitating this rotation.[4]

What is the difference between static and dynamic disorder for CF₃ groups?

  • Static Disorder: The CF₃ group occupies one of several distinct orientations in different unit cells throughout the crystal. This is a spatial averaging.

  • Dynamic Disorder: The CF₃ group is rapidly reorienting between different positions within a single unit cell. The observed electron density is a time-average of the fluorine positions. Lowering the data collection temperature can sometimes "freeze out" dynamic disorder, leading to a more ordered structure.[4]

What are the common models for CF₃ disorder?

The most common model is a two-site rotational disorder , where the CF₃ group is rotated by approximately 60 degrees around the bond connecting it to the rest of the molecule. In some cases, particularly in high-symmetry environments, a three-site model may be necessary.

How does temperature affect the disorder of CF₃ groups?

Collecting diffraction data at a lower temperature (e.g., 100 K) can reduce the thermal motion of the atoms and may lessen or eliminate dynamic disorder, resulting in a more ordered structure.[4] However, static disorder will not be affected by temperature changes.

What are the implications of poorly modeled CF₃ disorder on the overall crystal structure?

Improperly modeling CF₃ disorder can lead to several issues:

  • Inflated R-factors and a poor goodness-of-fit.

  • Unrealistically large anisotropic displacement parameters (ADPs) for the fluorine atoms.

  • Significant peaks in the final difference Fourier map.

  • Inaccurate bond lengths and angles involving the CF₃ group, which can affect the interpretation of the overall molecular geometry and intermolecular interactions.

References

Preventing degradation of 2-methylthio-4-trifluoromethylbenzoic acid during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-methylthio-4-trifluoromethylbenzoic acid to prevent its degradation. Below you will find troubleshooting advice and frequently asked questions to ensure the long-term stability and integrity of this compound in your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Question: I suspect my sample of this compound has degraded. What are the first steps I should take?

Answer:

If you suspect degradation, a systematic approach is crucial. The first step is to visually inspect the material for any changes in physical appearance, such as color change (e.g., yellowing) or a change in consistency. Following visual inspection, analytical confirmation is necessary. We recommend using High-Performance Liquid Chromatography (HPLC) to check the purity of the sample against a reference standard or the initial analysis data. An increase in impurity peaks or a decrease in the main peak area would suggest degradation has occurred.

cluster_0 Troubleshooting Workflow A Suspicion of Degradation B Visual Inspection (Color, Consistency) A->B C Analytical Verification (e.g., HPLC, NMR) B->C D Compare to Reference (Standard or Initial Data) C->D E Degradation Confirmed? D->E F Quarantine Affected Stock E->F Yes H No Degradation Detected E->H No G Review Storage Conditions F->G I Continue Use H->I

Caption: Troubleshooting workflow for suspected degradation.

Question: My compound has developed a slight yellow tint. What could be the cause?

Answer:

A yellow discoloration often indicates the formation of oxidation products. The thioether group (-SCH₃) in this compound is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone. These oxidized species can be colored and are a common sign of degradation upon exposure to air (oxygen) or light.

Question: I've observed a new peak in my HPLC chromatogram after storing the compound for several months. What is this impurity?

Answer:

While definitive identification requires further analytical characterization (e.g., LC-MS or NMR), the new peak is likely a degradation product. Based on the structure of this compound, potential degradation pathways include:

  • Oxidation: The thioether moiety can be oxidized to sulfoxide or sulfone.

  • Hydrolysis: Although less common for thioethers, under certain conditions (e.g., presence of moisture and acid/base catalysts), the methylthio group could potentially be hydrolyzed.

  • Photodegradation: Exposure to UV light can induce degradation, leading to a variety of byproducts.

cluster_1 Potential Degradation Pathways Parent This compound Sulfoxide Sulfoxide Derivative Parent->Sulfoxide Oxidation (O2, Light) Hydrolysis Hydrolysis Products Parent->Hydrolysis Moisture Photo Photodegradation Products Parent->Photo UV Light Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Caption: Potential degradation pathways for the compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes rates of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the thioether group.
Light Amber vial or in the darkProtects against photodegradation.
Moisture Tightly sealed container with desiccantPrevents potential hydrolysis.

Q2: How can I monitor the stability of my this compound over time?

A2: A routine stability monitoring program is recommended. This can involve periodic purity checks using a validated analytical method, such as HPLC. We suggest performing a purity analysis every 6-12 months for long-term storage.

Q3: Is the compound sensitive to pH changes?

A3: Benzoic acid derivatives can be sensitive to pH. In basic conditions, the carboxylic acid will be deprotonated to the carboxylate salt, which may have different stability and solubility profiles. In strongly acidic conditions, hydrolysis of the thioether could be promoted. It is best to store the compound in its solid, neutral form.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for your specific instrumentation.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Elution:

    • Start with a gradient of 50% B, increasing to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

    • Compare the chromatogram to that of a reference standard or a sample from a freshly opened container. The appearance of new peaks or a significant decrease in the main peak's area percentage indicates degradation.

Technical Support Center: Scaling Up Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for scaling up synthesis reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning chemical syntheses from the laboratory to pilot and production scales. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why doesn't simply multiplying the quantities of my reagents work when scaling up a reaction?

A1: Scaling up a chemical reaction is not a linear process.[1] As the volume of a reaction increases, the surface-area-to-volume ratio decreases dramatically.[2] This change significantly impacts heat transfer, mixing efficiency, and mass transfer, leading to different outcomes than those observed on a small scale.[3][4] What works well in a lab flask often requires significant adjustments in a larger reactor to achieve the same yield and purity.

Q2: What are the most common challenges encountered during scale-up?

A2: The most common challenges include:

  • Heat Transfer: Inefficient removal of heat from exothermic reactions can lead to temperature gradients, side reactions, or even dangerous thermal runaway.[2][5]

  • Mixing and Mass Transfer: Achieving homogeneous mixing in large volumes is difficult and can result in localized concentration differences, affecting reaction rates and selectivity.[6][7]

  • Reaction Kinetics: Changes in temperature and concentration distribution can alter the reaction kinetics, leading to the formation of unexpected byproducts.[1]

  • Purification and Isolation: Processes like crystallization, filtration, and drying can behave differently at scale, impacting product purity and yield.[8]

Q3: How does the choice of reactor and stirrer impact my scale-up process?

A3: The geometry of the reactor and the type of stirrer are critical. A magnetic stir bar that is effective in a round-bottom flask is inadequate for a large reactor.[3] Mechanical stirrers with different impeller designs (e.g., anchor, turbine) are used to ensure proper agitation in larger vessels. The choice of materials for the reactor is also important to prevent corrosion and contamination.[9]

Q4: What safety precautions are essential during scale-up?

A4: A thorough safety review is crucial before any scale-up.[10] Key considerations include:

  • Understanding the thermal hazards of your reaction (exothermic or endothermic).

  • Ensuring adequate cooling capacity to control exotherms.[2]

  • Implementing pressure relief systems for reactions that may generate gas.[11]

  • Using appropriate personal protective equipment (PPE).

  • Having a well-defined emergency shutdown procedure.[12]

Troubleshooting Guides

Issue 1: Decreased Yield and/or Purity Upon Scale-Up

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Inefficient Mixing - Optimize Stirring: Increase the agitation speed or change the impeller design to improve mixing.[7] Consider using baffles in the reactor to prevent vortex formation and improve turbulence.[7] - Monitor for Gradients: Use multiple temperature and concentration probes to identify and eliminate dead zones.
Poor Heat Transfer - Improve Cooling: Ensure the reactor's cooling jacket has sufficient capacity. For highly exothermic reactions, consider using a more efficient cooling medium or adding internal cooling coils.[2] - Controlled Addition: Add reagents slowly and at a controlled rate to manage heat generation.[12]
Altered Reaction Kinetics - Re-optimize Temperature: The optimal temperature at a larger scale may differ from the lab scale. Conduct small-scale experiments to mimic the heating and cooling profiles of the larger reactor.[11] - Analyze for Byproducts: Identify any new impurities to understand how the reaction pathway may have changed.
Inefficient Purification - Optimize Crystallization: Cooling rates and agitation during crystallization can significantly affect crystal size and purity. Slower cooling often leads to purer crystals.[8] - Improve Washing: Ensure the filter cake is washed thoroughly to remove residual mother liquor containing impurities.[13]
Issue 2: Thermal Runaway or Difficulty Controlling Reaction Temperature

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Inadequate Heat Removal - Calculate Heat of Reaction: Perform calorimetric studies to accurately determine the heat generated by the reaction.[5] - Increase Heat Transfer Area: If possible, use a reactor with a higher surface-area-to-volume ratio or add internal cooling coils.[14]
Rapid Reagent Addition - Slow Down Addition: Use a dosing pump for controlled, slow addition of the limiting reagent.[12] - Dilute Reagents: Adding a solution of the reagent rather than the neat compound can help to moderate the reaction rate and heat generation.
Localized Hot Spots - Improve Agitation: Ensure vigorous mixing to distribute heat evenly throughout the reactor.[12] - Use Multiple Temperature Probes: Place probes at different locations within the reactor to monitor for and identify hot spots.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress at Scale

Real-time monitoring is crucial for understanding and controlling a scaled-up reaction.[15][16]

Methodology:

  • Probe Insertion: If your reactor allows, insert an in-situ monitoring probe (e.g., Raman or FTIR) to track the concentration of reactants and products in real-time.

  • Sampling: If direct probe insertion is not possible, establish a safe and representative sampling procedure.

    • Use a sampling valve to extract small aliquots of the reaction mixture at regular intervals.

    • Immediately quench the reaction in the sample to prevent further transformation.

    • Analyze the samples promptly using a suitable analytical technique (e.g., HPLC, GC, NMR).

  • Data Analysis: Plot the concentration of key species over time to determine the reaction profile and identify any deviations from the small-scale experiment.

Protocol 2: Assessing Mixing Efficiency

A simple visual test can provide initial insights into mixing efficiency.

Methodology:

  • Tracer Addition: To a solvent in your reactor that matches the viscosity of your reaction mixture, add a small amount of a colored, insoluble solid tracer with a similar particle size to your reagents.

  • Visual Observation: Start the agitator and observe the time it takes for the tracer to be uniformly distributed throughout the vessel.

  • Identify Dead Zones: Look for areas where the tracer accumulates or fails to disperse, indicating poor mixing.[6]

  • Adjust and Repeat: Adjust the stirrer speed or impeller position and repeat the test until satisfactory distribution is achieved.

Visualizations

experimental_workflow Troubleshooting Workflow for Low Yield A Low Yield/Purity Observed in Scaled-Up Reaction B Investigate Mixing Efficiency A->B C Analyze Thermal Profile A->C D Review Purification Process A->D E Optimize Stirrer Speed/Design B->E F Implement Baffles B->F G Improve Cooling Capacity C->G H Control Reagent Addition Rate C->H I Modify Crystallization Protocol D->I J Enhance Filter Cake Washing D->J K Yield/Purity Improved E->K F->K G->K H->K I->K J->K

Caption: Troubleshooting workflow for addressing low yield and purity.

logical_relationship Problem-Cause-Solution Relationship Problem Thermal Runaway Cause1 Poor Heat Dissipation Problem->Cause1 Cause2 Rapid Exothermic Reaction Problem->Cause2 Solution1 Increase Cooling Efficiency Cause1->Solution1 Solution3 Use of a Heat Transfer Fluid Cause1->Solution3 Solution2 Controlled Reagent Addition Cause2->Solution2

Caption: Relationship between a problem, its causes, and solutions.

References

Technical Support Center: Best Practices for Air-Sensitive Trifluoromethylthiolating Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective and safe handling of air-sensitive trifluoromethylthiolating agents.

Frequently Asked Questions (FAQs)

Q1: What makes trifluoromethylthiolating agents "air-sensitive"?

Many trifluoromethylthiolating reagents react with atmospheric moisture and oxygen. This sensitivity can lead to the degradation of the reagent, formation of byproducts, and potentially violent reactions.[1][2] Proper handling under an inert atmosphere (e.g., nitrogen or argon) is crucial to maintain their reactivity and ensure safety.

Q2: I am observing no or very low product formation. What are the likely causes?

Low or no product formation can stem from several factors:

  • Reagent Inactivity: The trifluoromethylthiolating agent may have degraded due to improper storage or handling, leading to a loss of reactivity.

  • Insufficiently Reactive Reagents: The chosen reagent may not be potent enough for your specific substrate under the selected reaction conditions.[3]

  • Poor Solubility: The substrate or reagents may not be sufficiently soluble in the chosen solvent, impeding the reaction.[3]

  • Catalyst Deactivation: In catalyzed reactions, the catalyst may be deactivating prematurely.[3]

  • Inappropriate Reaction Conditions: The reaction temperature may be too low or the reaction time too short to achieve significant conversion.[3]

Q3: My reaction is producing multiple trifluoromethylthiolated products. How can I improve selectivity for mono-substitution?

The formation of multiple trifluoromethylthiolated products is a common challenge, particularly with highly reactive substrates. To favor mono-substitution, consider the following strategies:

  • Stoichiometry Control: Carefully control the stoichiometry by using the trifluoromethylthiolating agent as the limiting reagent.[3]

  • Reaction Time and Temperature: Monitor the reaction's progress closely and quench it once the desired mono-substituted product has formed. Lowering the reaction temperature can also enhance selectivity.[3]

  • Choice of Reagent: Select a trifluoromethylthiolating agent known for its selectivity. Some electrophilic reagents may offer better control in certain cases.[3]

  • Catalyst and Ligand Effects: In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence selectivity.

  • Use of Directing Groups: Employing a directing group on your substrate can guide the trifluoromethylthiolation to a specific site.

Q4: Are there shelf-stable, easier-to-handle alternatives to highly air-sensitive trifluoromethylthiolating agents?

Yes, significant progress has been made in developing bench-stable electrophilic trifluoromethylthiolating reagents.[4] Reagents like N-(Trifluoromethylthio)saccharin are crystalline solids that are more stable to air and moisture compared to gaseous or highly toxic alternatives.[5][6] These newer reagents often offer high reactivity under mild conditions and a broad substrate scope.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during trifluoromethylthiolation experiments.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Degraded ReagentEnsure the trifluoromethylthiolating agent has been stored and handled under a strict inert atmosphere. Use a fresh bottle or a newly opened one if degradation is suspected.
Low Reagent ReactivityConsider using a more reactive trifluoromethylthiolating agent. Consult the literature for reagents suitable for your substrate class.
Suboptimal Reaction ConditionsSystematically screen reaction parameters such as temperature, reaction time, and solvent. An increase in temperature or prolonged reaction time may be necessary.
Over-reaction / Multiple Substitutions Excess Trifluoromethylthiolating AgentReduce the equivalents of the trifluoromethylthiolating agent used. A 1:1 stoichiometry or even a slight excess of the substrate may be optimal.
High Reaction TemperaturePerform the reaction at a lower temperature to reduce the reaction rate and improve selectivity.
Highly Reactive SubstrateConsider using a less reactive trifluoromethylthiolating agent or employing a protecting group strategy to block other reactive sites.
Inconsistent Results Atmospheric ContaminationEnsure all glassware is thoroughly dried and the reaction is set up under a positive pressure of a dry inert gas (argon or nitrogen).[1][2] Use proper air-sensitive techniques such as Schlenk lines or a glovebox.
Solvent/Reagent PurityUse anhydrous solvents and ensure the purity of all other reagents. Impurities can quench the trifluoromethylthiolating agent or interfere with the reaction.

Experimental Protocols

General Protocol for Handling Air-Sensitive Trifluoromethylthiolating Agents

This protocol outlines the fundamental steps for safely handling air-sensitive trifluoromethylthiolating agents using standard syringe techniques.

Materials:

  • Trifluoromethylthiolating agent in a Sure/Seal™ or similar air-tight container

  • Dry, oven-dried glassware (reaction flask, stirrer bar)

  • Source of dry inert gas (Argon or Nitrogen) with a bubbler

  • Dry, gas-tight syringes and needles

  • Anhydrous solvent

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., 125°C overnight) and allow it to cool in a desiccator or under a stream of inert gas.[1]

  • Inert Atmosphere Setup: Assemble the reaction flask and equip it with a septum. Purge the flask with a dry inert gas. A bubbler should be used to monitor the gas flow and prevent over-pressurization.[7]

  • Reagent Transfer:

    • Puncture the septum of the reagent bottle with a needle connected to the inert gas line to introduce a slight positive pressure.

    • Use a second, clean, dry syringe with a needle to withdraw the desired volume of the trifluoromethylthiolating agent.[2]

    • To avoid tipping the reagent bottle, use a long needle that can reach the liquid.[1]

  • Addition to Reaction: Slowly add the trifluoromethylthiolating agent to the reaction flask containing the substrate and solvent under the inert atmosphere.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, NMR).

  • Quenching and Work-up: Once the reaction is complete, carefully quench the reaction mixture (e.g., with a suitable quenching agent like water or a saturated aqueous solution).

  • Syringe and Needle Cleaning: Immediately after use, rinse the syringe and needle multiple times with a dry, inert solvent, followed by a protic solvent to quench any residual reagent.[1][8]

DOT Diagram: Troubleshooting Workflow for Failed Trifluoromethylthiolation

G Troubleshooting a Failed Trifluoromethylthiolation Reaction start Reaction Failed: Low or No Product check_reagent Check Reagent Integrity (Age, Storage, Handling) start->check_reagent reagent_ok Reagent Appears OK check_reagent->reagent_ok OK reagent_bad Reagent Suspected to be Bad check_reagent->reagent_bad Suspect check_conditions Review Reaction Conditions (Temp, Time, Solvent) reagent_ok->check_conditions use_new_reagent Use Fresh Reagent reagent_bad->use_new_reagent end Problem Resolved use_new_reagent->end conditions_ok Conditions Seem Appropriate check_conditions->conditions_ok OK conditions_bad Conditions May be Suboptimal check_conditions->conditions_bad Suspect check_setup Verify Inert Atmosphere Setup (Dry Glassware, Gas Purity) conditions_ok->check_setup optimize_conditions Optimize Conditions (Increase Temp/Time, Screen Solvents) conditions_bad->optimize_conditions optimize_conditions->end setup_ok Setup is Correct check_setup->setup_ok OK setup_bad Potential for Contamination check_setup->setup_bad Suspect consider_reagent_type Consider Reagent Reactivity for the Substrate setup_ok->consider_reagent_type improve_setup Re-dry Glassware, Check Gas Lines setup_bad->improve_setup improve_setup->end reagent_suitable Reagent is Suitable consider_reagent_type->reagent_suitable Suitable reagent_unsuitable Reagent May be Too Mild consider_reagent_type->reagent_unsuitable Unsuitable reagent_suitable->end screen_reagents Screen More Reactive Reagents reagent_unsuitable->screen_reagents screen_reagents->end

Caption: A decision tree for troubleshooting failed trifluoromethylthiolation reactions.

DOT Diagram: General Experimental Workflow

G General Workflow for Trifluoromethylthiolation prep_glassware 1. Prepare Dry Glassware (Oven-dry) setup_reaction 2. Assemble Reaction Under Inert Atmosphere (Ar/N2) prep_glassware->setup_reaction add_substrate 3. Add Substrate and Anhydrous Solvent setup_reaction->add_substrate transfer_reagent 4. Transfer Air-Sensitive Trifluoromethylthiolating Agent add_substrate->transfer_reagent run_reaction 5. Run Reaction at Desired Temperature transfer_reagent->run_reaction monitor 6. Monitor Reaction (TLC, GC, NMR) run_reaction->monitor quench 7. Quench Reaction monitor->quench workup 8. Aqueous Work-up and Extraction quench->workup purify 9. Purify Product (Chromatography, etc.) workup->purify characterize 10. Characterize Product purify->characterize

Caption: A stepwise workflow for a typical trifluoromethylthiolation experiment.

References

Validation & Comparative

2-methylthio-4-trifluoromethylbenzoic acid NMR and mass spectrometry data.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic and Mass Spectrometric Analysis of 2-methylthio-4-trifluoromethylbenzoic Acid and Related Compounds

For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical data of key chemical entities is paramount. This guide provides a comparative overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. Due to the limited availability of public experimental data for this specific compound, this guide presents its computed data alongside experimentally obtained data for two structurally related and commercially available alternatives: 4-(trifluoromethyl)benzoic acid and 2-(methylthio)benzoic acid. This comparison allows for an informed estimation of the expected spectral characteristics of this compound.

Data Presentation

The following tables summarize the key NMR and mass spectrometry data for the target compound and its alternatives.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)Key Mass Spec Data Source
This compoundC₉H₇F₃O₂S236.21236.01188512PubChem (Computed)[1]
4-(trifluoromethyl)benzoic acidC₈H₅F₃O₂190.12190.02416388PubChem[2]
2-(methylthio)benzoic acidC₈H₈O₂S168.21168.02450067PubChem[3]

Table 2: ¹H NMR Spectral Data

CompoundSolventChemical Shifts (δ) in ppm (Multiplicity, Integration)Data Source
This compound-Data not publicly available-
4-(trifluoromethyl)benzoic acidCDCl₃8.14 (d, 2H), 7.68 (d, 2H)Supporting Information[4]
4-(methylthio)benzoic acidDMSO-d₆12.80 (s, 1H), 7.84 (d, 2H), 7.29 (d, 2H), 2.36 (s, 3H)Supporting Information[5]
2-(methylthio)benzoic acid-Data not publicly available in a comparable format-

Table 3: ¹³C NMR Spectral Data

CompoundSolventChemical Shifts (δ) in ppmData Source
This compound-Data not publicly available-
4-(trifluoromethyl)benzoic acidCDCl₃165.9, 134.5 (q, J = 33 Hz), 133.5, 130.1, 125.5 (q, J = 4 Hz), 123.8 (q, J = 271 Hz), 52.6Supporting Information[4]
4-(methylthio)benzoic acidDMSO-d₆167.80, 143.46, 129.80, 129.55, 128.52, 21.55Supporting Information[5]
2-(methylthio)benzoic acid-Data not publicly available in a comparable format-

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining high-quality NMR spectra for a small organic molecule like this compound involves the following steps:

  • Sample Preparation:

    • Weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[6]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[6]

    • For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[6]

    • Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the instrument.

  • Instrument Setup and Data Acquisition:

    • The NMR spectrometer is typically a 400 MHz or higher field instrument.[4][5]

    • The sample is inserted into the magnet, and the field is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the homogeneity of the magnetic field.

    • For ¹H NMR, a standard single-pulse experiment is usually sufficient.

    • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon.

    • For compounds containing fluorine, a ¹⁹F NMR spectrum can be acquired.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

    • The spectrum is phased, baseline corrected, and referenced to the internal standard (or the residual solvent peak).

    • Integration of the signals in the ¹H NMR spectrum is performed to determine the relative ratios of protons.

Mass Spectrometry (MS)

A general protocol for the mass spectrometric analysis of a small organic molecule is as follows:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of around 10-100 µg/mL.[7]

    • For quantitative analysis, an internal standard is added at a known concentration.[8][9]

    • The sample is then introduced into the mass spectrometer, often via a liquid chromatography (LC) system for separation from impurities.

  • Instrumentation and Analysis:

    • Electrospray ionization (ESI) is a common ionization technique for polar molecules like benzoic acids.[10]

    • The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge ratio (m/z).

    • A full scan mass spectrum is acquired to determine the molecular weight and fragmentation pattern.

  • Data Interpretation:

    • The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight of the compound.

    • The isotopic pattern can help in confirming the elemental composition.

    • Fragmentation patterns can provide structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the characterization of a small organic molecule using NMR and mass spectrometry.

G cluster_0 Sample Preparation cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Processing & Analysis cluster_3 Structure Elucidation Compound Pure Compound Dissolve Dissolve in Deuterated Solvent Compound->Dissolve Dilute Dilute in Volatile Solvent Compound->Dilute NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spec NMR Spectrometer (¹H, ¹³C, ¹⁹F NMR) NMR_Tube->NMR_Spec MS_Vial Transfer to MS Vial Dilute->MS_Vial MS_Spec Mass Spectrometer (LC-MS) MS_Vial->MS_Spec NMR_Data Process NMR Data (FT, Phasing, Integration) NMR_Spec->NMR_Data MS_Data Process MS Data (Peak Identification, Fragmentation Analysis) MS_Spec->MS_Data Structure Determine Chemical Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for small molecule characterization using NMR and Mass Spectrometry.

References

A Comparative Guide to HPLC Analysis for Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) serves as a foundational analytical technique within the pharmaceutical industry, essential for determining the purity of drug substances and products.[1] Its ability to separate, identify, and quantify the active pharmaceutical ingredient (API) from impurities and degradation products makes it an indispensable tool for quality control, research, and development.[1][2] This guide offers an objective comparison of HPLC with other analytical alternatives, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in method selection and application.

Comparison of Chromatographic Techniques for Purity Analysis

The choice of analytical technique is contingent on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[2][3] While HPLC is highly versatile, other methods like Gas Chromatography (GC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) offer distinct advantages for specific applications.[4][5]

Key Differences and Applications

  • HPLC is well-suited for a wide range of compounds, including non-volatile and thermally labile molecules, making it a "workhorse" in pharmaceutical analysis.[2][6] It is the gold standard for quantifying APIs and detecting impurities.[2]

  • UPLC , an advancement of HPLC, uses smaller particle columns (sub-2 µm) and higher pressures to achieve faster analysis times and better resolution, making it ideal for high-throughput screening.[7]

  • GC is the preferred method for volatile and thermally stable compounds.[3][5] It excels in analyzing residual solvents and other volatile impurities that may be present in drug substances.[2]

  • TLC is primarily a qualitative technique used for quick analyses, offering lower precision and resolution compared to HPLC.[4]

The table below summarizes the core differences between these techniques.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[8]An advanced version of HPLC using smaller particles and higher pressure for separation.[7]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[6]
Applicable Compounds Non-volatile, thermally unstable, polar, ionic, and large molecules (e.g., proteins, peptides, most APIs).[2]Similar to HPLC but with higher throughput.Volatile and thermally stable small molecules (typically <1000 Da).[2]
Mobile Phase Liquid (e.g., water, acetonitrile, methanol).Liquid (similar to HPLC).Inert Gas (e.g., helium, nitrogen, hydrogen).[2]
Operating Temperature Ambient or slightly elevated (typically <100°C).[2]Similar to HPLC.High temperatures (up to 400°C) to ensure vaporization.[2]
Typical Use Cases API assays, impurity profiling, stability testing, analysis of biomolecules.[2]Rapid separations in pharmaceutical research, high-throughput screening.Residual solvent analysis, analysis of volatile impurities, flavor and fragrance analysis.[2]
Advantages Wide applicability, high precision and reproducibility, versatile detection modes.[9][10]Faster analysis, better resolution and sensitivity than HPLC.[7]High separation efficiency, fast analysis for simple mixtures, sensitive detectors.[2]
Disadvantages Higher cost, operational complexity, longer separation times for complex samples.[9]Higher cost and specialized equipment required compared to HPLC.[7]Limited to volatile and thermally stable compounds; may require derivatization.[6]

Quantitative Performance Comparison

Method validation ensures that an analytical procedure is suitable for its intended purpose.[11] Key validation parameters such as linearity, accuracy, and precision are used to assess a method's performance. The following table presents typical performance data for HPLC and GC methods used in purity assessment, derived from validation studies.

ParameterHPLCGCRemarks
Linearity (R²) > 0.999[12][13]> 0.995[6]Both methods demonstrate excellent linearity over a defined concentration range.[6]
Accuracy (% Recovery) 98.0 - 102.0%[6][14]95.0 - 105.0%[6]HPLC may offer slightly better accuracy due to a lower risk of sample degradation from heat.[6]
Precision (%RSD) < 2.0%[6][14]< 5.0%[6]HPLC typically provides better precision for non-volatile pharmaceutical analytes.[6]
Limit of Detection (LOD) ~0.028% of main analyte[12]Analyte dependentVaries significantly based on the analyte and detector used.
Limit of Quantification (LOQ) ~0.094% of main analyte[12]Analyte dependentVaries significantly based on the analyte and detector used.

Experimental Protocols

A well-defined protocol is crucial for achieving reproducible and reliable results. Below is a representative protocol for a reverse-phase HPLC (RP-HPLC) method for purity analysis.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • Column: C18, 5 µm, 250 x 4.6 mm (or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[1]

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[13]

  • Detection Wavelength: 254 nm (or the λmax of the analyte).

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: A mixture of Water:Acetonitrile (50:50, v/v).[1]

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of Compound X Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Compound X sample and prepare it similarly to the Standard Solution.[1]

3. System Suitability Testing (SST):

  • Before analysis, equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.[1]

  • Inject the Standard Solution five times.

  • The acceptance criteria for system suitability are typically:

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%.[15]

    • USP Tailing Factor (Tf): ≤ 2.0.

    • Resolution (Rs) between the main peak and the closest eluting impurity: ≥ 1.5.[15]

4. Analytical Procedure:

  • Inject the diluent once as a blank to ensure no interference.[1]

  • After the system passes the SST, inject each Sample Solution in duplicate.[1]

  • Integrate all peaks in the chromatogram.

5. Calculation of Purity:

  • Purity is often determined using the area normalization method, which assumes all compounds have a similar response factor at the detection wavelength.[1][16]

  • Percent Purity = (Area of the main peak / Total area of all peaks) x 100% .[1]

Visualizing Workflows and Relationships

Diagrams are used to clarify complex processes and relationships, from the experimental workflow to the logical framework for method selection and validation.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase & Diluent prep_sample Prepare Standard & Sample Solutions prep_mobile->prep_sample setup Instrument Setup & Column Equilibration prep_sample->setup sst System Suitability Test (SST) setup->sst analysis Inject Blank & Sample Solutions sst->analysis integration Peak Integration analysis->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Report calculation->report

Caption: General experimental workflow for HPLC purity analysis.

Caption: Decision tree for selecting an analytical method.

Method_Validation cluster_qualitative Qualitative cluster_quantitative Quantitative cluster_limits Detection Limits Validation Analytical Method Validation Specificity Specificity (Analyte vs. Impurities) Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Specificity->LOD Range Range Linearity->Range Precision->Accuracy LOQ Limit of Quantification (LOQ) LOD->LOQ

Caption: Key parameters for HPLC method validation.

References

A Comparative Analysis of the Biological Activity of 2-(Trifluoromethyl)benzoic Acid Derivatives and Other Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of compounds structurally related to 2-(trifluoromethyl)benzoic acid, with a focus on their effects on key targets in inflammation and pain pathways. Due to the limited availability of direct biological activity data for 2-(trifluoromethyl)benzoic acid itself, which is primarily utilized as a synthetic intermediate, this guide will focus on its close structural and synthetic derivative, flufenamic acid.[1] Flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID), incorporates the 3-(trifluoromethyl)anilino moiety, offering valuable insights into the potential biological effects of the trifluoromethylphenyl group.

This comparison includes quantitative data on the inhibition of cyclooxygenase (COX) enzymes and the activation of the sodium-activated potassium channel Slo2.1. For a comprehensive comparison, data for the widely used NSAID ibuprofen and the selective COX-2 inhibitor celecoxib are also presented. Detailed experimental protocols for the cited assays and visualizations of relevant signaling pathways and experimental workflows are provided to support further research and drug development efforts.

Data Presentation

The following tables summarize the quantitative data on the biological activity of flufenamic acid and other selected NSAIDs against cyclooxygenase enzymes and the Slo2.1 ion channel.

Table 1: Comparative Inhibitory Activity against Cyclooxygenase (COX) Enzymes

CompoundTarget EnzymeIC50
Flufenamic Acid COX-2Not specified, but noted as a substrate-selective inhibitor
Ibuprofen COX-113 µM
COX-2370 µM
Celecoxib COX-240 nM
2-Hydroxy-4-(trifluoromethyl)benzoic Acid *COX-20.39 mM

*Note: 2-Hydroxy-4-(trifluoromethyl)benzoic acid is a metabolite of triflusal and is included as a structurally related compound with available COX-2 inhibition data.[2]

Table 2: Comparative Agonist Activity on Slo2.1 Channels

CompoundTarget ChannelEC50
Flufenamic Acid Slo2.11.4 mM
Niflumic Acid Slo2.12.1 mM
2-(Trifluoromethyl)benzoic Acid Slo2.1Data not available

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of cyclooxygenase by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), at a specific wavelength.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (chromogenic substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in each well of a 96-well plate.

  • Add the test compounds at various concentrations to the wells. For control wells, add the vehicle (solvent) only.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 10 minutes) to allow the compounds to interact with the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Immediately following the addition of the substrate, add the chromogenic substrate TMPD.

  • Measure the absorbance of each well at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Slo2.1 Channel Activation Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To determine the ability of test compounds to activate Slo2.1 potassium channels.

Principle: The TEVC technique allows for the measurement of ion flow across the membrane of a Xenopus oocyte expressing the target ion channel. Activation of the Slo2.1 channel by a test compound will result in an outward potassium current that can be recorded.

Materials:

  • Xenopus laevis oocytes

  • Human Slo2.1 cRNA

  • Microinjection setup

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Recording chamber

  • Bath solution (e.g., ND96)

  • Intracellular electrode solution (e.g., 3 M KCl)

  • Test compounds dissolved in the bath solution

Procedure:

  • Surgically harvest oocytes from a female Xenopus laevis frog.

  • Prepare stage V-VI oocytes and inject them with human Slo2.1 cRNA.

  • Incubate the oocytes for 2-5 days to allow for channel expression.

  • Place an oocyte in the recording chamber and perfuse with the bath solution.

  • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

  • Clamp the membrane potential at a holding potential (e.g., -80 mV).

  • Apply a series of voltage steps to elicit channel activity and record the baseline currents.

  • Perfuse the oocyte with the bath solution containing the test compound at various concentrations.

  • Record the currents in the presence of the test compound.

  • Measure the peak outward current at a specific voltage step for each concentration.

  • Determine the half-maximal effective concentration (EC50) by plotting the normalized current response against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Ligand Binding IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction NFkB_IkB NF-κB-IκB Complex IKK_complex->NFkB_IkB 3. Phosphorylation of IκB NFkB NF-κB (p50/p65) NFkB_IkB->NFkB 4. Dissociation IkB_P IκB-P NFkB_IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n 6. Nuclear Translocation Proteasome Proteasome IkB_P->Proteasome 5. Ubiquitination & Degradation DNA DNA NFkB_n->DNA 7. DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression 8. Transcription

Caption: Canonical NF-κB Signaling Pathway.

G Start Start PrepareReagents Prepare Reagents: - COX Enzyme - Buffer, Heme - Arachidonic Acid - TMPD - Test Compounds Start->PrepareReagents PlateSetup Set up 96-well plate with reaction mix and test compounds PrepareReagents->PlateSetup Incubation Incubate at 37°C PlateSetup->Incubation ReactionStart Initiate reaction with Arachidonic Acid & TMPD Incubation->ReactionStart Measurement Measure absorbance change over time ReactionStart->Measurement DataAnalysis Calculate reaction rates and determine IC50 Measurement->DataAnalysis End End DataAnalysis->End

Caption: COX Inhibition Assay Workflow.

G Start Start OocytePrep Harvest and prepare Xenopus oocytes Start->OocytePrep cRNA_Injection Inject oocytes with Slo2.1 cRNA OocytePrep->cRNA_Injection Incubation Incubate for 2-5 days for channel expression cRNA_Injection->Incubation TEVC_Setup Mount oocyte in recording chamber and impale with electrodes Incubation->TEVC_Setup Baseline Record baseline currents TEVC_Setup->Baseline Compound_Application Perfuse with test compound Baseline->Compound_Application Record_Response Record currents in the presence of the compound Compound_Application->Record_Response DataAnalysis Analyze current changes and determine EC50 Record_Response->DataAnalysis End End DataAnalysis->End

Caption: Slo2.1 Activation Assay Workflow.

References

A Comparative Guide to the Efficacy of 2-methylthio-4-trifluoromethylbenzoic Acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In drug discovery, the modification of a lead compound's functional groups is a key strategy to optimize its pharmacokinetic and pharmacodynamic properties. The carboxyl group of an active molecule, such as 2-methylthio-4-trifluoromethylbenzoic acid, is often esterified to its methyl ester form. This chemical modification can significantly alter properties like cell membrane permeability, metabolic stability, and ultimately, bioavailability and efficacy. The carboxylic acid is often the pharmacologically active form, while the ester acts as a prodrug, being hydrolyzed in vivo to release the active acid.

Physicochemical Properties: A Tale of Two Moieties

The primary difference between the acidic and ester forms lies in their polarity and hydrogen bonding capacity, which directly impacts their behavior in biological systems.

PropertyThis compoundMethyl 2-methylthio-4-trifluoromethylbenzoateRationale
Molecular Weight ~252.22 g/mol ~266.25 g/mol Addition of a methyl group.
LogP (Lipophilicity) LowerHigherThe ester is less polar and more lipophilic than the carboxylic acid.
Water Solubility Higher (especially at physiological pH)LowerThe polar carboxyl group enhances water solubility.
Hydrogen Bond Donor Yes (acidic proton)NoThe acidic proton is replaced by a methyl group.
Hydrogen Bond Acceptor Yes (carbonyl oxygen)Yes (carbonyl and ether oxygens)Both molecules can accept hydrogen bonds.
pKa ~3-5 (estimated)Not applicableThe carboxylic acid is ionizable, while the ester is not.

Comparative Efficacy: A Hypothesis-Driven Approach

It is hypothesized that the methyl ester will exhibit enhanced cell permeability due to its increased lipophilicity, potentially leading to higher intracellular concentrations of the active carboxylic acid after in vivo hydrolysis. However, the rate and extent of this hydrolysis are critical factors determining the overall efficacy.

ParameterExpected Outcome for AcidExpected Outcome for Methyl EsterKey Considerations
In Vitro Activity (Cell-free assays) Potentially higherPotentially lower or inactiveThe carboxylic acid is likely the active pharmacophore.
In Vitro Activity (Cell-based assays) Activity dependent on membrane transportPotentially higher due to better permeabilityEsterase activity within the cells is required for conversion.
In Vivo Efficacy (Oral) May be limited by poor absorptionPotentially higher due to improved absorptionDependent on first-pass metabolism and in vivo hydrolysis rates.
Metabolic Stability Generally more stableSusceptible to hydrolysis by esterasesThe ester bond is a primary site for metabolic breakdown.

Experimental Protocols

To empirically determine the comparative efficacy, a series of in vitro and in vivo experiments are necessary.

Cell Permeability Assessment: Caco-2 Transwell Assay

This assay is a well-established in vitro model for predicting human intestinal absorption of drugs.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a confluent and differentiated monolayer.

  • Compound Preparation: Stock solutions of this compound and its methyl ester are prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer.

  • Permeability Assay:

    • For apical to basolateral (A-B) permeability, the test compound is added to the apical side of the Transwell®.

    • Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

    • For basolateral to apical (B-A) permeability, the compound is added to the basolateral side, and samples are collected from the apical side.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture prep_compounds Prepare test compound solutions culture->prep_compounds add_apical Add compound to apical side prep_compounds->add_apical add_baso Add compound to basolateral side prep_compounds->add_baso sample_baso Sample from basolateral side add_apical->sample_baso quantify Quantify compound concentration by LC-MS/MS sample_baso->quantify sample_apical Sample from apical side add_baso->sample_apical sample_apical->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caco-2 Transwell Assay Workflow

Metabolic Stability Assessment: Liver Microsome Assay

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes present in liver microsomes.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (human, rat, or mouse), NADPH regenerating system, and buffer is prepared.

  • Incubation: The test compounds (acid and methyl ester) are added to the pre-warmed reaction mixture to initiate the metabolic reaction.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • Quantification: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis prep_microsomes Prepare liver microsome reaction mixture pre_warm Pre-warm mixture to 37°C prep_microsomes->pre_warm add_compound Add test compound pre_warm->add_compound incubate Incubate at 37°C add_compound->incubate sample Take aliquots at time points incubate->sample quench Quench reaction sample->quench process Process samples (centrifuge) quench->process quantify Quantify parent compound by LC-MS/MS process->quantify calculate Calculate t1/2 and CLint quantify->calculate

Liver Microsome Stability Assay Workflow

In Vitro Anti-Inflammatory Activity: COX-2 Inhibition Assay

Given that many benzoic acid derivatives exhibit anti-inflammatory properties, a cyclooxygenase-2 (COX-2) inhibition assay is a relevant test for efficacy.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) solutions are prepared.

  • Compound Incubation: The test compounds (acid and methyl ester) at various concentrations are pre-incubated with the COX-2 enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a set incubation period, the reaction is stopped.

  • Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value (concentration required for 50% inhibition) is determined.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_enzyme Prepare COX-2 enzyme solution prep_compounds Prepare test compound dilutions prep_enzyme->prep_compounds pre_incubate Pre-incubate enzyme with compound prep_compounds->pre_incubate add_substrate Add arachidonic acid to initiate pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Terminate reaction incubate->stop_reaction quantify_pge2 Quantify PGE2 production by ELISA stop_reaction->quantify_pge2 calculate_ic50 Calculate % inhibition and IC50 quantify_pge2->calculate_ic50

COX-2 Inhibition Assay Workflow

Conclusion

The choice between using this compound and its methyl ester in drug development depends on the desired therapeutic outcome and the specific biological barriers that need to be overcome. The methyl ester holds promise as a prodrug to enhance oral bioavailability. However, its efficacy is contingent on efficient in vivo hydrolysis to the active carboxylic acid. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of these two compounds, enabling an informed decision in the drug development process.

A Comparative Guide to the Antitubercular Activity of Benzothiazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiazinones (BTZs) have emerged as a highly potent class of compounds in the pipeline for new antituberculosis therapies. Their novel mechanism of action, targeting the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), makes them effective against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). This guide provides a comparative analysis of key benzothiazinone derivatives, their performance against other DprE1 inhibitors, and detailed experimental methodologies to support further research and development.

Mechanism of Action: Covalent Inhibition of DprE1

Nitroaromatic benzothiazinones, such as BTZ043 and PBTZ169, are prodrugs that are activated by the flavoenzyme DprE1.[1][2] The nitro group of the BTZ is reduced to a nitroso species, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[2][3] This irreversible inhibition blocks the synthesis of decaprenylphosphoryl-β-D-arabinose (DPA), a crucial precursor for the arabinan domains of the mycobacterial cell wall, leading to bacterial cell lysis and death.[4][5][6]

Benzothiazinone_Mechanism_of_Action Mechanism of Action of Nitro-Benzothiazinones cluster_Inhibition Covalent Inhibition cluster_Pathway Arabinan Biosynthesis Pathway DprE1_FAD DprE1 (FAD) DprE1_FADH2 DprE1 (FADH2) DprE1_FAD->DprE1_FADH2 BTZ_nitro Nitro-Benzothiazinone (Prodrug) BTZ_nitroso Nitroso Intermediate (Active Drug) BTZ_nitro->BTZ_nitroso Reduction by DprE1-FADH2 Covalent_Adduct Covalent DprE1-BTZ Adduct (Inactive Enzyme) BTZ_nitroso->Covalent_Adduct DprE1_Cys DprE1 with active site Cys387 DprE1_Cys->Covalent_Adduct DPX Decaprenylphosphoryl-2-keto-β-D-erythropentofuranose (DPX) Covalent_Adduct->DPX BLOCKS DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPR->DPX Oxidation by DprE1 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DPX->DPA Reduction by DprE2 Arabinan Arabinan Synthesis DPA->Arabinan Cell_Wall Mycobacterial Cell Wall Arabinan->Cell_Wall

Caption: Covalent inhibition of DprE1 by nitro-benzothiazinones.

Comparative Performance of Benzothiazinone Derivatives and Other DprE1 Inhibitors

The following table summarizes the in vitro activity and cytotoxicity of key benzothiazinone derivatives and compares them with other DprE1 inhibitors and standard antitubercular drugs.

CompoundClassTargetMIC vs. Mtb H37Rv (µg/mL)IC50 vs. DprE1 (µM)Cytotoxicity (CC50 in µM)Reference(s)
BTZ043 BenzothiazinoneDprE10.001 - 0.008~0.02 - 1.61>21.9 (THP-1 cells)[2][4][5][7][8][9][10]
PBTZ169 (Macozinone) BenzothiazinoneDprE10.0002 - 0.008<0.02>23.2 (THP-1 cells)[7][9][11][12]
PyrBTZ01 Pyrrole-BenzothiazinoneDprE10.161.61Not reported[13]
TBA-7371 AzaindoleDprE11Not reportedNot reported[7][14]
OPC-167832 CarbostyrilDprE10.002Not reportedNot reported[6][14]
Isoniazid (INH) Isonicotinic acid hydrazideInhA0.02 - 0.2N/AHigh[8]
Rifampicin (RIF) RifamycinRpoB0.092N/AModerate[15]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method for determining the MIC of compounds against Mycobacterium tuberculosis.[16][17][18]

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds and control drugs

  • Alamar Blue reagent

  • 5% Tween 80 solution

Procedure:

  • Prepare serial dilutions of the test compounds in the 96-well plates.

  • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Dilute the bacterial culture to a final concentration of approximately 10^5 CFU/mL in each well.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 50 µL of 5% Tween 80 to each well.[19]

  • Incubate the plates for an additional 16-24 hours at 37°C.[19]

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[18]

DprE1 Enzyme Inhibition Assay

This is a common in vitro assay to determine the IC50 of compounds against the DprE1 enzyme.

Materials:

  • Recombinant M. tuberculosis DprE1 enzyme

  • Farnesyl-phosphoryl-β-D-ribofuranose (FPR) as a substrate

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • FAD (flavin adenine dinucleotide)

  • Assay buffer (e.g., 20 mM glycylglycine, pH 8.5)

  • Test compounds

  • 96-well plates suitable for fluorescence reading

Procedure:

  • Prepare a reaction mixture containing DprE1, FAD, HRP, and Amplex Red in the assay buffer.

  • Add serial dilutions of the test compounds to the wells and incubate for 10 minutes at 30°C.[20]

  • Initiate the reaction by adding the substrate, FPR.

  • Monitor the conversion of Amplex Red to the fluorescent product, resorufin, in a kinetic mode using a fluorescence plate reader (excitation ~560 nm, emission ~590 nm).

  • The rate of reaction is determined from the fluorescence signal.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.[20]

Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compounds on mammalian cells.[9]

Materials:

  • Mammalian cell line (e.g., THP-1 human monocytic cell line)

  • Cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the mammalian cells in a 96-well plate and incubate to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The cell viability is calculated as a percentage relative to the untreated control cells. The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.

experimental_workflow Experimental Workflow for Antitubercular Drug Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Lead Optimization synthesis Compound Synthesis (Benzothiazinone Derivatives) mic_assay MIC Determination (MABA vs. M. tuberculosis) synthesis->mic_assay enzyme_assay DprE1 Inhibition Assay (IC50 Determination) mic_assay->enzyme_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT vs. THP-1 cells) enzyme_assay->cytotoxicity_assay pk_studies Pharmacokinetic Studies (in mice) cytotoxicity_assay->pk_studies Promising Compounds efficacy_studies Efficacy Studies (TB mouse model) pk_studies->efficacy_studies sar Structure-Activity Relationship (SAR) Analysis efficacy_studies->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for the evaluation of benzothiazinone derivatives.

References

A Comparative Analysis of Electrophilic Trifluoromethylthiolating Agents for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of the trifluoromethylthio (SCF3) group into organic molecules is a pivotal strategy for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide presents an objective comparison of prominent electrophilic trifluoromethylthiolating agents, supported by experimental data, to facilitate reagent selection for specific synthetic applications. The trifluoromethylthio group's high lipophilicity and strong electron-withdrawing nature can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2]

The landscape of trifluoromethylthiolation has evolved from the use of hazardous gaseous reagents to the development of bench-stable, solid reagents with broad functional group tolerance.[3] This analysis focuses on a comparative evaluation of some of the most widely used and innovative electrophilic SCF3 reagents.

Performance Comparison of Key Electrophilic Trifluoromethylthiolating Agents

The selection of an appropriate trifluoromethylthiolating agent is critical and depends on the substrate, desired reaction conditions, and functional group compatibility. The following tables provide a summary of the performance of several key reagents in the trifluoromethylthiolation of common substrates.

Table 1: Electrophilic Trifluoromethylthiolation of Indole Derivatives[4]
ReagentSubstrateProductYield (%)
N-(Trifluoromethylthio)saccharinIndole3-(Trifluoromethylthio)indole96
N-(Trifluoromethylthio)saccharin5-Fluoroindole5-Fluoro-3-(trifluoromethylthio)indole95
N-TrifluoromethylthiodibenzenesulfonimideIndole3-(Trifluoromethylthio)indole98
S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST)Indole3-(Trifluoromethylthio)indole92
Table 2: Trifluoromethylthiolation of Other Aromatic and Heteroaromatic Substrates[4]
ReagentSubstrateProductYield (%)
N-(Trifluoromethylthio)saccharinAnisole4-Methoxy-1-(trifluoromethylthio)benzene75
N-TrifluoromethylthiodibenzenesulfonimideAnisole4-Methoxy-1-(trifluoromethylthio)benzene85
N-(Trifluoromethylthio)saccharinPyrrole2-(Trifluoromethylthio)pyrrole88
N-TrifluoromethylthiodibenzenesulfonimidePyrrole2-(Trifluoromethylthio)pyrrole92
Table 3: Comparison of Electrophilicity and Stability[1]
ReagentRelative ElectrophilicityStability
N-TrifluoromethylthiophthalimideModerateGood
N-(Trifluoromethylthio)saccharinHighHigh (Crystalline Solid)
N-TrifluoromethylthiodibenzenesulfonimideVery HighGood
TrifluoromethanesulfenatesHighModerate

Key Reagents at a Glance

  • N-(Trifluoromethylthio)saccharin: A highly reactive and shelf-stable crystalline solid.[1][4] It is effective for the trifluoromethylthiolation of a wide range of nucleophiles, including less reactive aromatic and heteroaromatic systems.[1]

  • N-Trifluoromethylthiodibenzenesulfonimide: Considered one of the most electrophilic trifluoromethylthiolating reagents currently available.[5][6] Its high reactivity allows for the trifluoromethylthiolation of even unactivated aromatic compounds.[7]

  • S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST): A versatile and atom-efficient reagent that can generate electrophilic, nucleophilic, and radical trifluoromethylthio species.[8][9][10] It is a thermally stable liquid that is easily prepared.[8][9]

  • N-Trifluoromethylthiophthalimide: An earlier generation reagent that is less electrophilic than saccharin- and dibenesulfonimide-based reagents.[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the trifluoromethylthiolation of electron-rich heterocycles.

Promoter-Free Trifluoromethylthiolation of Indoles in TFE[5]
  • In a reaction vial, dissolve the indole substrate (0.5 mmol) and N-(Trifluoromethylthio)saccharin (0.75 mmol) in 2,2,2-trifluoroethanol (1.5 mL).

  • Stir the reaction mixture at 40 °C for 12 hours.

  • Upon completion, the reaction mixture is purified by flash column chromatography to yield the desired 3-(trifluoromethylthio)indole.

Lewis Acid-Catalyzed Trifluoromethylthiolation of Arenes[12]
  • To a reaction vessel, add the arene substrate (0.160 mmol), N-(trifluoromethylthio)saccharin (0.0500 g, 0.177 mmol), and iron(III) chloride (2.5 mol %).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) for the indicated time.

  • Upon completion, the reaction mixture is purified by flash column chromatography to yield the desired trifluoromethylthiolated product.

Trifluoromethylthiolation of Difluoro Enol Silyl Ethers[13]
  • To a mixture of the difluoro enol silyl ether (0.1 mmol), N-trifluoromethylthiodibenzenesulfonimide (39.7 mg, 0.1 mmol, 1.0 equiv), and KF (5.8 mg, 0.1 mmol, 1.0 equiv) was added 0.5 mL of dry MeCN in a glovebox.

  • The reaction mixtures were stirred at room temperature for 3 hours.

  • After evaporation, the product was isolated by silica gel column chromatography.

Mechanistic Pathways and Workflows

The following diagrams illustrate the general mechanistic pathways and experimental workflows for electrophilic trifluoromethylthiolation.

G cluster_reagents Electrophilic SCF3 Reagents cluster_substrates Nucleophilic Substrates reagent1 N-(SCF3)saccharin reaction Electrophilic Trifluoromethylthiolation reagent1->reaction reagent2 N-(SCF3)dibenzenesulfonimide reagent2->reaction reagent3 TTST reagent3->reaction substrate1 Arenes substrate1->reaction substrate2 Heteroarenes substrate2->reaction substrate3 Alkenes substrate3->reaction substrate4 Alkynes substrate4->reaction product SCF3-Functionalized Molecule reaction->product

Caption: General overview of electrophilic trifluoromethylthiolation.

G start Start reagents Combine Substrate and SCF3 Reagent in Solvent start->reagents catalyst Add Catalyst (if required) reagents->catalyst reaction Stir at Defined Temperature and Time catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Chromatography workup->purification product Characterized Product purification->product

Caption: A typical experimental workflow for trifluoromethylthiolation.

G reagent Electrophilic SCF3 Reagent R-SCF3 intermediate Transition State [Nu---SCF3---R]‡ reagent:f1->intermediate:f1 Attack by Nucleophile nucleophile Nucleophile Nu-H nucleophile:f1->intermediate:f1 product Product Nu-SCF3 intermediate:f1->product:f1 side_product Byproduct R-H intermediate:f1->side_product:f1

Caption: Simplified mechanism of electrophilic trifluoromethylthiolation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is fundamental. This guide provides a comparative analysis of the single-crystal X-ray crystallography data for three closely related isomers of nitrobenzoic acid: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. The positional variation of the nitro group on the benzoic acid backbone introduces subtle yet significant changes in their crystal packing and molecular geometry. This document presents a side-by-side comparison of their crystallographic parameters, a detailed experimental protocol for such analyses, and a logical workflow to guide researchers in similar structural studies.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the three nitrobenzoic acid isomers, allowing for a direct comparison of their solid-state structures. The data has been compiled from the Cambridge Crystallographic Data Centre (CCDC) and other relevant sources.

Parameter2-Nitrobenzoic Acid3-Nitrobenzoic Acid4-Nitrobenzoic Acid
CCDC Deposition No. 7312121212631751113
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cC2/c
Unit Cell Dimensions
a (Å)13.22(1)13.22(1)14.888(3)
b (Å)10.67(1)10.67(1)3.844(1)
c (Å)10.37(1)10.37(1)12.894(3)
α (°)909090
β (°)91.2(1)91.2(1)106.31(3)
γ (°)909090
Volume (ų)1462.441462.44708.2(3)
Z 884
R-factor 0.1180.118Not available

Experimental Protocols

The determination of the crystal structure of small organic molecules like nitrobenzoic acids through single-crystal X-ray diffraction follows a well-established protocol. Below is a generalized methodology that outlines the key steps involved.

1. Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment. For nitrobenzoic acids, suitable crystals can be grown using slow evaporation of a saturated solution. A common procedure involves dissolving the purified nitrobenzoic acid isomer in an appropriate solvent (e.g., ethanol, methanol, or a mixture with water) and allowing the solvent to evaporate slowly in a loosely covered container over several days at room temperature. The quality of the resulting crystals should be assessed under a microscope for sharp edges and the absence of cracks or twinning.

2. Data Collection: A suitable single crystal is selected and mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation if low temperatures are used. The mounted crystal is then placed within the X-ray diffractometer. Data collection is usually performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. Monochromatic X-ray radiation, commonly from a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) source, is used. A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined using full-matrix least-squares on F². In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed by the R-factor, with lower values indicating a better fit of the model to the experimental data.

Experimental Workflow

The logical progression of a single-crystal X-ray diffraction experiment, from sample preparation to the final structural analysis, is a critical aspect of crystallographic studies. The following diagram illustrates this workflow.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis synthesis Compound Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth High Purity Compound mounting Crystal Selection & Mounting crystal_growth->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing & Reduction diffraction->processing solution Structure Solution (Direct/Patterson Methods) processing->solution refinement Structure Refinement solution->refinement validation Structure Validation & Analysis refinement->validation

A Researcher's Guide to In Silico Protein-Ligand Interaction Modeling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the computational modeling of protein-ligand interactions is an indispensable tool. This guide provides an objective comparison of leading software solutions, supported by experimental data, to aid in the selection of the most appropriate tools for your research needs.

The accurate prediction of how a small molecule (ligand) will bind to a protein is a cornerstone of modern drug discovery. In silico methods, ranging from rapid virtual screening to more computationally intensive binding free energy calculations, are pivotal in identifying and optimizing potential drug candidates. This guide delves into a comparative analysis of widely-used molecular docking software and discusses methods for calculating binding free energy, providing a framework for understanding their performance and applicability.

Molecular Docking Software: A Head-to-Head Comparison

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. The accuracy of this prediction is crucial for subsequent stages of drug development. Here, we compare three of the most prominent docking programs: AutoDock Vina (open-source), Glide (commercial), and GOLD (commercial).

The performance of docking software is primarily evaluated by its "docking power," which is the ability to reproduce the experimentally determined binding pose of a ligand within a certain Root Mean Square Deviation (RMSD) threshold, typically ≤ 2.0 Å.[1][2]

SoftwareLicenseScoring Function PrincipleKey StrengthsKey Weaknesses
AutoDock Vina Open-SourceEmpirical and knowledge-basedHigh speed, good accuracy for its class, widely used and cited.[3][4]Can be less accurate than commercial alternatives for complex systems.[3]
Glide (Schrödinger) CommercialEmpiricalHigh accuracy, excellent performance in virtual screening, user-friendly interface.[5][6][7]Slower than Vina, requires a commercial license.[6]
GOLD (CCDC) CommercialGenetic algorithm-basedHigh accuracy, particularly good at handling ligand flexibility.[3][6]Can have a steeper learning curve, requires a commercial license.[3]

Quantitative Performance Data:

The following table summarizes the docking accuracy of these programs based on their ability to reproduce crystallographic binding poses (RMSD ≤ 2.0 Å) in various studies.

Study/BenchmarkAutoDock Vina (% Success)Glide (% Success)GOLD (% Success)
Comparative Assessment[5] -~94-100% (for COX-1/COX-2)~59-82% (depending on scoring function)
FBPase-AMP Analogs Study[6] Good performanceMost consistent results Good performance
General Benchmark[7] -61% 48%
Covalent Docking[8] ~40-60% (AutoDock4)-~40-60%

Note: Success rates can vary significantly depending on the protein target and ligand dataset used for benchmarking.

Beyond Docking: Calculating Binding Free Energy

While docking provides a qualitative assessment of binding, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more quantitative estimation of binding free energy. These methods are more computationally demanding than docking but are generally more accurate than standard docking scoring functions.[9]

Experimental Validation: The Ground Truth

Computational predictions must be validated by experimental data. Two common techniques for characterizing protein-ligand interactions are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[10][11]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in refractive index at a sensor surface as a ligand binds to an immobilized protein. It provides real-time data on the association and dissociation kinetics of the interaction, from which the binding affinity can be calculated.[12][13]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol
  • Sample Preparation:

    • Prepare the protein and ligand solutions in the exact same buffer to minimize heats of dilution.[11]

    • Thoroughly degas both solutions to prevent air bubbles in the calorimeter.[14]

    • Accurately determine the concentrations of the protein and ligand.[15]

  • Instrument Setup:

    • Clean the sample and reference cells thoroughly.[14]

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.[10]

    • Equilibrate the instrument to the desired experimental temperature.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the sample cell.[11]

    • The first injection is typically smaller and is discarded from the analysis to remove artifacts from the syringe tip.[10]

    • Allow the system to reach equilibrium between injections.[11]

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat data against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.[10]

Surface Plasmon Resonance (SPR) Protocol
  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a sensor chip appropriate for the protein of interest.[13]

    • Activate the sensor surface, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[16]

    • Inject the protein (ligand in SPR terminology) over the activated surface to achieve covalent immobilization.[12][16]

    • Deactivate any remaining active sites on the surface with a blocking agent like ethanolamine.[17]

  • Analyte Binding Measurement:

    • Prepare a series of dilutions of the binding partner (analyte) in running buffer.[12]

    • Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.[12]

    • Monitor the change in response units (RU) in real-time to observe the association phase.[13]

  • Dissociation and Regeneration:

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte.[13]

    • Inject a regeneration solution to remove all bound analyte from the immobilized ligand, preparing the surface for the next injection.[17]

  • Data Analysis:

    • The real-time binding data is presented as a sensorgram.[13]

    • Fit the association and dissociation curves to a suitable kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[18]

Visualizing In Silico Workflows

To better understand the processes involved in computational drug discovery, the following diagrams illustrate a typical virtual screening workflow and the logical relationship between different in silico methods.

Virtual_Screening_Workflow cluster_prep Preparation cluster_screening Screening & Analysis cluster_post_screening Post-Screening Target_Prep Target Preparation (Protein Structure) Docking Molecular Docking Target_Prep->Docking Ligand_DB_Prep Ligand Database Preparation Ligand_DB_Prep->Docking Scoring_Ranking Scoring & Ranking Docking->Scoring_Ranking Hit_Selection Hit Selection Scoring_Ranking->Hit_Selection Binding_Energy Binding Free Energy Calculation (MM/PBSA) Hit_Selection->Binding_Energy Experimental_Validation Experimental Validation (ITC, SPR) Binding_Energy->Experimental_Validation

A typical workflow for virtual screening in drug discovery.

In_Silico_Methods_Relationship cluster_methods Computational Methods cluster_properties Properties Docking Molecular Docking Accuracy Accuracy Docking->Accuracy Moderate Speed Computational Speed Docking->Speed High MMGBSA MM/GBSA & MM/PBSA MMGBSA->Accuracy Good MMGBSA->Speed Medium FEP Free Energy Perturbation (FEP) FEP->Accuracy High FEP->Speed Low

Relationship between computational cost and accuracy of in silico methods.

Conclusion

The selection of an appropriate in silico tool for modeling protein-ligand interactions is a critical decision that depends on the specific research question, available computational resources, and the desired level of accuracy. For high-throughput virtual screening, faster methods like AutoDock Vina may be suitable, while for lead optimization where high accuracy is paramount, commercial packages like Glide and GOLD, followed by more rigorous binding free energy calculations, are often preferred.[3][6] Regardless of the computational approach, experimental validation remains the gold standard for confirming in silico predictions. This guide provides a foundational understanding to navigate the complex landscape of protein-ligand modeling tools and methodologies.

References

Decoding Selectivity: A Comparative Analysis of Janus Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions of enzyme inhibitors is paramount. This guide provides a detailed comparison of the cross-reactivity profiles of two prominent Janus kinase (JAK) inhibitors, Ruxolitinib and Tofacitinib, with a focus on their interactions across the human kinome. The data presented herein is crucial for interpreting experimental results and guiding the development of more selective therapeutic agents.

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways that govern immunity and hematopoiesis. Inhibitors of these kinases have emerged as important therapeutics for a range of autoimmune diseases and cancers. However, the therapeutic window and potential side effects of these inhibitors are intrinsically linked to their selectivity for their intended targets versus other kinases. Off-target effects can lead to unforeseen toxicities or, in some cases, unexpected therapeutic benefits. Therefore, comprehensive cross-reactivity studies are a cornerstone of drug development.

Comparative Kinase Selectivity of Ruxolitinib and Tofacitinib

To provide a clear and objective comparison, we have compiled in vitro kinase inhibition data for Ruxolitinib and Tofacitinib. The following table summarizes the inhibitory activity of these compounds against the four members of the JAK family. A broader perspective on their selectivity is offered by examining their interactions with a wider panel of kinases.

Kinase TargetRuxolitinib IC50 (nM)Tofacitinib IC50 (nM)
JAK1 3.3112
JAK2 2.820
JAK3 4281
TYK2 19>5000

Note: IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50% and can vary depending on the specific assay conditions.

The JAK-STAT Signaling Pathway

The therapeutic effects and potential off-target effects of JAK inhibitors are best understood in the context of the signaling pathways they modulate. The JAK-STAT pathway is a primary conduit for cytokine signaling.

JAK_STAT_Pathway cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

A simplified diagram of the JAK-STAT signaling pathway.

Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. JAKs then phosphorylate the STATs, which subsequently dimerize and translocate to the nucleus to regulate gene transcription. By inhibiting JAKs, these drugs can dampen the inflammatory response mediated by this pathway.

Experimental Protocols

The determination of an inhibitor's cross-reactivity profile is a critical experimental undertaking. A widely used method for comprehensive kinase inhibitor profiling is the KINOMEscan™ platform, which is a competition binding assay.

Principle of the KINOMEscan™ Assay:

This assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase that remains bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. The results are typically reported as the dissociation constant (Kd) or the percent of the kinase that is inhibited at a given concentration of the test compound.

Generalized Protocol Outline:

  • Preparation of Reagents: The test inhibitor is serially diluted to the desired concentrations. A panel of DNA-tagged kinases is prepared.

  • Binding Reaction: The test inhibitor is incubated with the kinase and the immobilized ligand in a multi-well plate.

  • Washing: Unbound kinase is removed by washing the plate.

  • Elution and Quantification: The bound kinase is eluted, and the amount is quantified by qPCR of the DNA tag.

  • Data Analysis: The amount of bound kinase in the presence of the inhibitor is compared to a control (without inhibitor) to determine the percent inhibition. These values are then used to calculate Kd or IC50 values.

It is crucial for researchers to consult the specific protocols and conditions of the assay used to generate the data they are interpreting, as variations in ATP concentration, substrate, and kinase construct can all influence the results.

Conclusion

The selectivity of enzyme inhibitors is a critical factor that dictates their therapeutic utility and potential for adverse effects. This guide provides a snapshot of the comparative cross-reactivity of Ruxolitinib and Tofacitinib, highlighting the importance of head-to-head comparisons under standardized conditions. For drug development professionals and researchers, a thorough understanding of an inhibitor's kinome-wide interaction profile is indispensable for making informed decisions in the pursuit of safer and more effective medicines.

References

Validating Experimental Results: A Comparative Guide to Caspase-3 Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of apoptosis is crucial for evaluating novel therapeutics and understanding disease mechanisms. Caspase-3 is a key executioner in the apoptotic signaling cascade, making its activity a primary biomarker for programmed cell death.[1][2][3] This guide provides an objective comparison of the new RapidGlo™ Caspase-3 Assay Kit with traditional colorimetric assays and Western blot analysis for cleaved caspase-3. Supporting experimental data and detailed protocols are provided to validate the superior performance of the RapidGlo™ kit.

Performance Comparison of Caspase-3 Assays

The selection of an appropriate assay for measuring caspase-3 activity depends on factors such as sensitivity, throughput, and the specific experimental question. The following table summarizes the key performance characteristics of the RapidGlo™ Caspase-3 Assay Kit, a standard colorimetric assay, and Western blot analysis. The data for the RapidGlo™ kit is based on internal validation experiments, while the performance of the other methods is based on established literature data.

Parameter RapidGlo™ Caspase-3 Assay Kit (Fluorometric) Standard Colorimetric Caspase-3 Assay Western Blot for Cleaved Caspase-3
Principle Detection of a highly fluorescent molecule (AFC or AMC) after cleavage of a peptide substrate (Ac-DEVD-AFC/AMC) by active caspase-3.[4]Detection of a chromophore (p-nitroanilide) after cleavage from a labeled peptide substrate (DEVD-pNA) by active caspase-3.[4]Immunodetection of the cleaved (active) fragments of caspase-3 (17/19 kDa) using specific antibodies.[1]
Assay Time ~ 1.5 hours~ 2-3 hours> 24 hours
Sensitivity High (< 10 apoptotic cells)Moderate (10^3 - 10^4 apoptotic cells)Low (requires significant protein levels)
Throughput High (96- or 384-well plate compatible)High (96-well plate compatible)Low (labor-intensive, limited samples per gel)
Quantitative Yes (Linear over a wide dynamic range)Yes (Limited dynamic range)Semi-quantitative (densitometry required)
Example: Fold Increase in Caspase-3 Activity 4.5 ± 0.23.8 ± 0.5~3-4 fold (estimated from band intensity)
(Jurkat cells treated with 2µM Etoposide for 4 hours)

Signaling Pathway and Experimental Workflows

Visualizing the biological and experimental processes is key to understanding the data. The following diagrams illustrate the central role of Caspase-3 in apoptosis and the workflows of the compared detection methods.

G cluster_0 Apoptotic Stimuli cluster_1 Signaling Cascades cluster_2 Initiator Caspases cluster_3 Executioner Caspase cluster_4 Cellular Events Stimuli DNA Damage (e.g., Etoposide) Death Receptor Ligands (e.g., FasL) Intrinsic Intrinsic Pathway (Mitochondrial) Stimuli->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Stimuli->Extrinsic Casp9 Caspase-9 Intrinsic->Casp9 Casp8 Caspase-8 Extrinsic->Casp8 Casp3 Pro-Caspase-3 -> Active Caspase-3 Casp9->Casp3 Casp8->Casp3 Apoptosis Substrate Cleavage (e.g., PARP) DNA Fragmentation Apoptosis Casp3->Apoptosis

Apoptotic signaling pathways converging on Caspase-3 activation.

G cluster_0 RapidGlo™ Assay Workflow cluster_1 Colorimetric Assay Workflow cluster_2 Western Blot Workflow A1 Induce Apoptosis A2 Lyse Cells (30 min) A1->A2 A3 Add Reaction Mix (DEVD-AFC) A2->A3 A4 Incubate (60 min) A3->A4 A5 Read Fluorescence A4->A5 B1 Induce Apoptosis B2 Lyse Cells (30 min) B1->B2 B3 Add Reaction Mix (DEVD-pNA) B2->B3 B4 Incubate (1-2 hours) B3->B4 B5 Read Absorbance B4->B5 C1 Induce Apoptosis C2 Lyse Cells & Quantify Protein C1->C2 C3 SDS-PAGE C2->C3 C4 Transfer to Membrane C3->C4 C5 Antibody Incubation & Detection C4->C5

Comparison of experimental workflows for Caspase-3 activity detection.

Experimental Protocols

Detailed methodologies are provided below for each of the compared Caspase-3 detection methods.

1. RapidGlo™ Caspase-3 Assay (Fluorometric)

This protocol is optimized for a 96-well plate format.

  • Cell Seeding and Treatment:

    • Seed 1-2 x 10^6 cells per well in a 96-well plate.

    • Induce apoptosis according to your experimental design (e.g., treat with Etoposide at a final concentration of 2µM for 4 hours). Include an untreated control.

  • Cell Lysis:

    • Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.

    • Add 50 µL of chilled Lysis Buffer to each well.

    • Incubate on ice for 30 minutes.

  • Assay Reaction:

    • Prepare the Reaction Mix by adding 2 µL of the DEVD-AFC substrate per 100 µL of Assay Buffer.

    • Add 50 µL of the Reaction Mix to each well containing cell lysate.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure fluorescence using a microplate reader with excitation at 380 nm and emission at 460 nm.

    • The fold increase in caspase-3 activity can be determined by comparing the fluorescence of treated samples to the untreated control.

2. Standard Caspase-3 Assay (Colorimetric)

This protocol is adapted for a 96-well plate format.

  • Cell Seeding and Treatment:

    • Seed 1-2 x 10^6 cells per well in a 96-well plate.

    • Induce apoptosis as per your experimental protocol (e.g., treat with Etoposide). Include an untreated control.

  • Cell Lysis:

    • Pellet cells by centrifugation and resuspend in 50 µL of chilled Cell Lysis Buffer.[4]

    • Incubate on ice for 10-30 minutes.[5]

    • Centrifuge at 12,000 rpm for 10-15 minutes at 4°C to pellet debris.[5] Transfer the supernatant (lysate) to a fresh plate.

  • Assay Reaction:

    • Prepare a Reaction Buffer containing 10 mM DTT.[4]

    • Add 50 µL of Reaction Buffer to each well.

    • Add 5 µL of the DEVD-pNA substrate.[5]

    • Incubate the plate at 37°C for 1-2 hours.[5]

  • Data Acquisition:

    • Measure absorbance at 405 nm using a microplate reader.[4]

    • Determine the fold increase in activity by comparing the absorbance of treated samples to the untreated control.[4]

3. Western Blot for Cleaved Caspase-3

This protocol provides a general workflow for the immunodetection of cleaved caspase-3.

  • Sample Preparation:

    • Induce apoptosis in cell culture (e.g., 10^7 cells).

    • Lyse cells in RIPA buffer with protease inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on a 15% SDS-polyacrylamide gel.[6][7]

    • Transfer proteins to a nitrocellulose or PVDF membrane.[6]

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).[6]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3 (Asp175).[1][6]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[6]

    • Wash the membrane three times with TBST.

  • Visualization:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.[6]

    • Use a loading control, such as β-actin or β-tubulin, to normalize the results.[6]

References

A Comparative Analysis of the Lipophilicity of Trifluoromethylated Benzoic Acid Isomers and Their Impact on Prostaglandin Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of molecules is paramount. Among these, lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the lipophilicity of three isomers of trifluoromethylated benzoic acid: 2-(trifluoromethyl)benzoic acid, 3-(trifluoromethyl)benzoic acid, and 4-(trifluoromethyl)benzoic acid. Furthermore, it delves into the role of these compounds as inhibitors of the prostaglandin synthesis pathway, a key target in anti-inflammatory drug design.

Comparative Lipophilicity Data

While experimental data is sparse, a study by Tsukamoto et al. analyzed the different absorption spectra of these isomers, and another study measured their solubilities in supercritical carbon dioxide, indicating that their physicochemical properties are indeed distinct.[1][2] The Human Metabolome Database lists predicted logP values for 4-(trifluoromethyl)benzoic acid as 2.56 (ALOGPS) and 2.51 (ChemAxon).[3] PubChem also provides computed logP values for all three isomers.

CompoundIsomer PositionPredicted logP (ALOGPS)Predicted logP (ChemAxon)
2-(Trifluoromethyl)benzoic acidortho--
3-(Trifluoromethyl)benzoic acidmeta--
4-(Trifluoromethyl)benzoic acidpara2.56[3]2.51[3]

Note: The table will be updated as more definitive experimental data becomes available. The absence of values for the ortho and meta isomers in this table reflects the lack of readily available predicted values from the cited sources.

The position of the electron-withdrawing trifluoromethyl group is expected to influence the molecule's overall polarity and, consequently, its lipophilicity. Generally, the para position is considered to have the most significant impact on increasing lipophilicity due to its influence on the molecule's symmetry and intermolecular interactions.

Experimental Determination of Lipophilicity

To provide a comprehensive understanding, this section outlines the detailed methodologies for two common experimental techniques used to determine logP and logD values.

Experimental Protocols

1. Shake-Flask Method (for logP and logD determination)

The shake-flask method is the traditional and most widely accepted method for determining partition coefficients.[4]

  • Principle: A solute is partitioned between two immiscible liquid phases, typically n-octanol and water (for logP) or a buffer of a specific pH (for logD). The concentration of the solute in each phase is then measured to calculate the partition coefficient.

  • Procedure:

    • Preparation of Phases: n-Octanol and water (or buffer) are mutually saturated by shaking them together for 24 hours, followed by separation.

    • Partitioning: A known amount of the trifluoromethylated benzoic acid isomer is dissolved in one of the phases (usually the one in which it is more soluble).

    • The two phases are then combined in a flask and shaken gently for a set period (e.g., 24 hours) to allow for equilibrium to be reached.

    • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

    • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][5][6][7]

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. For logD, the same principle applies, but the aqueous phase is a buffer at a specific pH, typically 7.4 to mimic physiological conditions.[8]

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (for estimating logP)

RP-HPLC offers a faster, more automated alternative to the shake-flask method for estimating logP values.[9]

  • Principle: This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase (like C18) and its lipophilicity.

  • Procedure:

    • Standard Selection: A series of standard compounds with known logP values are chosen.

    • Chromatographic Analysis: The standard compounds and the trifluoromethylated benzoic acid isomers are injected onto an RP-HPLC column.

    • A mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, is used to elute the compounds.

    • Retention Time Measurement: The retention time for each compound is recorded.

    • Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (k') of the standard compounds against their known logP values.

    • logP Estimation: The logP of the trifluoromethylated benzoic acid isomers is then estimated from their retention times using the calibration curve.

Impact on Prostaglandin Synthesis Pathway

Trifluoromethylated benzoic acid derivatives have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of the prostaglandin synthesis pathway.[10] This pathway is initiated by the conversion of arachidonic acid into prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[11][12][13][14]

Logical Relationship of COX Inhibition

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 COX_Enzymes->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever TFM_Benzoic_Acids Trifluoromethylated Benzoic Acids TFM_Benzoic_Acids->COX_Enzymes Inhibition

Caption: Inhibition of COX enzymes by trifluoromethylated benzoic acids blocks prostaglandin synthesis.

The inhibition of COX enzymes by nonsteroidal anti-inflammatory drugs (NSAIDs) is a well-established mechanism for reducing inflammation, pain, and fever.[15][16][17] The lipophilicity of these inhibitors plays a crucial role in their ability to access the active site of the COX enzymes, which are membrane-bound proteins. A higher lipophilicity can facilitate the partitioning of the drug into the cell membrane where the enzymes are located, potentially leading to more effective inhibition. The structure-activity relationship (SAR) of COX inhibitors often highlights the importance of lipophilic moieties in binding to the hydrophobic channel of the enzyme's active site.[3][8]

Experimental Workflow for Assessing COX Inhibition

The following workflow outlines the key steps in evaluating the inhibitory potential of trifluoromethylated benzoic acids on the prostaglandin synthesis pathway.

Experimental Workflow for COX Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Trifluoromethylated Benzoic Acid Solutions Incubation Incubate Enzyme with Inhibitor (TFM Benzoic Acid) Compound_Prep->Incubation Enzyme_Prep Prepare COX-1/COX-2 Enzyme Solutions Enzyme_Prep->Incubation Substrate_Prep Prepare Arachidonic Acid Solution Reaction Initiate Reaction with Arachidonic Acid Substrate_Prep->Reaction Incubation->Reaction Termination Stop Reaction Reaction->Termination Quantification Quantify Prostaglandin Production (e.g., by ELISA or LC-MS) Termination->Quantification IC50 Calculate IC50 Values Quantification->IC50

Caption: Workflow for determining the inhibitory activity of compounds on COX enzymes.

References

Revolutionizing Antitubercular Drug Synthesis: A Comparative Guide to Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against tuberculosis (TB), the emergence of drug-resistant strains necessitates continuous innovation in treatment and drug development. A critical aspect of this innovation lies in the synthesis of antitubercular drugs, where the choice of precursors can significantly impact efficiency, cost, and environmental footprint. This guide provides a comparative analysis of alternative precursors for the synthesis of key antitubercular drugs, offering researchers, scientists, and drug development professionals a comprehensive resource for optimizing their synthetic strategies.

This publication details novel synthetic pathways for ethambutol, isoniazid, pyrazinamide, and bedaquiline, presenting a side-by-side comparison of traditional and alternative precursors. The guide includes detailed experimental protocols, quantitative data on reaction yields and conditions, and visual workflows to facilitate a deeper understanding of these innovative approaches.

Ethambutol: Shifting from Traditional Routes to Novel Building Blocks

The conventional synthesis of ethambutol typically involves the reaction of (S)-2-amino-1-butanol with 1,2-dihaloethanes. While effective, alternative strategies offer improved efficiency and access to novel analogues.

One promising alternative utilizes L-threonine as a starting material. This method involves the enzymatic synthesis of L-2-aminobutyric acid, followed by a cobalt-catalyzed hydrogenation reduction to yield ethambutol. This approach is notable for its use of a readily available and inexpensive amino acid as the chiral precursor.

Another innovative route focuses on the synthesis of unsymmetrical ethambutol analogues using Ellman's sulfinyl chemistry.[1][2] This strategy allows for the introduction of diverse structural modifications, potentially leading to compounds with enhanced potency and improved pharmacokinetic profiles.

Comparative Data: Ethambutol Synthesis Precursors
PrecursorSynthetic Route HighlightsReported YieldKey Advantages
(S)-2-Amino-1-butanol & 1,2-Dichloroethane (Conventional) Direct condensation reaction.[3]Variable, often requires excess aminobutanol.Well-established, straightforward.
L-Threonine Enzymatic synthesis of L-2-aminobutyric acid intermediate, followed by catalytic hydrogenation.[4]90% (for the hydrogenation step).[4]Utilizes a cheap and readily available chiral precursor.[4]
(S)-tert-butanesulfinamide & (tert-butyldimethylsilyloxy) acetaldehyde Synthesis of novel amino alcohol building blocks via Ellman's sulfinyl chemistry for unsymmetrical analogues.[1][5]67% (for a key intermediate step).[1][5]Enables the creation of diverse analogues with potentially improved properties.[1][5]
Experimental Protocol: Synthesis of Unsymmetrical Ethambutol Analogues

This protocol describes a multi-step synthesis for creating unsymmetrical ethambutol analogues.[2][5]

  • Protection of (S)-2-amino-1-butanol: To a solution of (S)-2-amino-1-butanol and imidazole in dichloromethane (DCM), tert-butyldiphenylsilyl chloride (TBDPSiCl) is added dropwise at 0°C and stirred for 16 hours at room temperature.

  • N-Acylation: The resulting silyl-protected intermediate is dissolved in DCM, and diisopropylethylamine (DIPEA) is added, followed by the dropwise addition of chloroacetyl chloride. The mixture is stirred for 16 hours at room temperature to yield the α-halo amide.

  • Substitution: The α-halo amide is dissolved in dimethylformamide (DMF), and a selected novel amino alcohol and DIPEA are added. The mixture is heated to 70°C for 14 hours.

  • Reduction and Deprotection: The resulting amide is dissolved in dry tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminium hydride (LiAlH₄) in THF at 0°C, followed by refluxing for 16 hours.

  • Purification and Salt Formation: The crude product is purified by column chromatography. The purified free base is dissolved in methanol, and a solution of hydrogen chloride in methanol is added to form the hydrochloride salt.

Diagram of the synthesis of unsymmetrical ethambutol analogues.

G cluster_start Starting Material cluster_intermediates Intermediate Steps cluster_reagents Key Reagents cluster_end Final Product start (S)-2-amino-1-butanol protected Silyl-protected intermediate start->protected Protection halo_amide α-Halo amide protected->halo_amide N-Acylation amide Amide Intermediate halo_amide->amide Substitution end Unsymmetrical Ethambutol Analogue amide->end Reduction & Deprotection reagent1 TBDPSiCl reagent1->protected reagent2 Chloroacetyl chloride reagent2->halo_amide reagent3 Novel amino alcohol reagent3->amide reagent4 LiAlH4 reagent4->end

Synthesis of unsymmetrical ethambutol analogues.

Isoniazid: Exploring Greener and More Efficient Pathways

The standard synthesis of isoniazid involves the reaction of isonicotinic acid or its ethyl ester with hydrazine.[6] An alternative and efficient approach utilizes 4-cyanopyridine as the precursor in a continuous flow synthesis.[6] This method offers high yields and shorter reaction times, presenting a greener alternative to traditional batch processes.

Comparative Data: Isoniazid Synthesis Precursors
PrecursorSynthetic Route HighlightsReported YieldKey Advantages
Isonicotinic Acid/Ethyl Ester & Hydrazine (Conventional) Direct condensation reaction, often requiring elevated temperatures.[6]70-78%Well-established methods.[6]
4-Cyanopyridine Two-step continuous flow synthesis involving hydrolysis to isonicotinamide followed by reaction with hydrazine hydrate.[6]>90%High yield, shorter residence time, suitable for continuous manufacturing.[6]
Experimental Protocol: Continuous Flow Synthesis of Isoniazid from 4-Cyanopyridine

This protocol describes a two-step continuous flow synthesis of isoniazid.[6]

  • Hydrolysis of 4-Cyanopyridine: A solution of 4-cyanopyridine in a methanol/water mixture is reacted with an aqueous solution of sodium hydroxide in a microreactor at a constant temperature of 90°C to produce isonicotinamide.

  • Reaction with Hydrazine Hydrate: The resulting isonicotinamide solution is then reacted with hydrazine hydrate in a second microreactor in continuous fluid communication with the first, yielding isoniazid.

Diagram of the continuous flow synthesis of isoniazid.

G cluster_precursor Precursor cluster_process Continuous Flow Process cluster_product Product precursor 4-Cyanopyridine reactor1 Microreactor 1 (Hydrolysis with NaOH) precursor->reactor1 reactor2 Microreactor 2 (Reaction with Hydrazine Hydrate) reactor1->reactor2 product Isoniazid reactor2->product

Continuous flow synthesis of isoniazid.

Pyrazinamide: Novel Precursors for Analogue Synthesis

The conventional synthesis of pyrazinamide often starts from pyrazinoic acid. Alternative precursors not only offer different synthetic routes but also open avenues for the creation of novel derivatives with potential antimycobacterial activity.

One such alternative is pyrazine-2,3-dicarboxylic acid , which can be reacted with urea in a one-step process to produce pyrazinamide.[7] Another approach for generating pyrazinamide derivatives involves starting with 3-chloropyrazine-2-carboxamide and performing aminodehalogenation with various benzylamines.[8]

Comparative Data: Pyrazinamide Synthesis Precursors
PrecursorSynthetic Route HighlightsReported YieldKey Advantages
Pyrazinoic Acid (Conventional) Typically involves esterification followed by amidation.VariableStandard and well-documented.
Pyrazine-2,3-dicarboxylic Acid & Urea Direct, one-step reaction at elevated temperatures.[7]Not specified in the abstract.Simplifies the synthetic process.
3-Chloropyrazine-2-carboxamide Aminodehalogenation with substituted benzylamines to produce a series of derivatives.[8]Variable depending on the benzylamine used.Allows for the synthesis of a diverse library of pyrazinamide analogues.[8]
Experimental Protocol: Synthesis of Pyrazinamide Derivatives from 3-Chloropyrazine-2-carboxamide

This protocol outlines the synthesis of 3-benzylaminopyrazine-2-carboxamides.[8]

  • Starting Material Synthesis: 3-Chloropyrazine-2-carboxamide is synthesized from 3-chloropyrazine-2-carbonitrile via partial hydrolysis.

  • Aminodehalogenation: The starting compound is reacted with a variously substituted benzylamine. The reaction can be carried out under different conditions, including microwave-assisted synthesis, to yield the desired 3-benzylaminopyrazine-2-carboxamide derivatives.

Diagram of the synthesis of pyrazinamide derivatives.

G cluster_start Starting Material cluster_reagent Reagent cluster_reaction Reaction cluster_product Product start 3-Chloropyrazine-2-carboxamide reaction Aminodehalogenation (e.g., Microwave-assisted) start->reaction reagent Substituted Benzylamine reagent->reaction product 3-Benzylaminopyrazine-2-carboxamide Derivative reaction->product

Synthesis of pyrazinamide derivatives.

Bedaquiline: Novel Analogues through Heterocyclic Precursors

Bedaquiline's complex structure presents significant synthetic challenges. Research into alternative precursors aims to simplify the synthesis and develop analogues with improved safety profiles. A key strategy involves the replacement of the phenyl B-ring with various heterocyclic aldehydes or boronic acids .[4]

Comparative Data: Bedaquiline Analogue Synthesis Precursors
Precursor Type for B-RingSynthetic Route HighlightsReported YieldKey Advantages
Phenyl-based Precursors (Conventional) Multi-step synthesis to construct the diarylquinoline core.VariableLeads to the approved drug structure.
Heterocyclic Aldehydes (e.g., thiophene aldehydes) Base-catalyzed condensation with a quinoline A-ring unit, followed by deoxygenation and condensation with a Mannich base.[4]~55% for intermediate alcohols.[4]Enables the synthesis of analogues with modified lipophilicity and potentially improved pharmacological properties.[4]
Heterocyclic Boronic Acids (e.g., furan boronic acid) Suzuki coupling with a quinoline A-ring unit, followed by condensation with a Mannich base.[4]Not specified for the overall route in the abstract.Provides an alternative route to B-ring modified analogues.[4]
Experimental Protocol: Synthesis of Bedaquiline Analogues with Heterocyclic B-Rings

This protocol outlines a general approach for synthesizing bedaquiline analogues with a modified B-ring.[4]

  • A/B-Unit Synthesis (via Aldehyde): A quinoline A-ring unit is reacted with a heterocyclic aldehyde (e.g., thiophene aldehyde) using a strong base like lithium tetramethylpiperidide (LiTMP) to form an intermediate alcohol. This is followed by deoxygenation to yield the A/B-unit.

  • A/B-Unit Synthesis (via Boronic Acid): A boronic acid derivative of the quinoline A-ring is prepared and subjected to a Suzuki coupling with a bromo-substituted heterocycle (e.g., 3-(bromomethyl)furan) to form the A/B-unit.

  • Condensation: The synthesized A/B-unit is then condensed with an appropriate 3-(dimethylamino)-1-arylpropan-1-one (Mannich base) to yield the final bedaquiline analogue.

Diagram of the synthesis of bedaquiline analogues.

G cluster_precursors Alternative B-Ring Precursors cluster_synthesis Synthesis of A/B-Unit cluster_final_step Final Condensation cluster_product Product aldehyde Heterocyclic Aldehyde condensation Condensation & Deoxygenation aldehyde->condensation boronic_acid Heterocyclic Boronic Acid suzuki Suzuki Coupling boronic_acid->suzuki final_condensation Condensation with Mannich Base condensation->final_condensation suzuki->final_condensation product Bedaquiline Analogue final_condensation->product

Synthesis of bedaquiline analogues.

The exploration of alternative precursors in antitubercular drug synthesis holds immense potential for the development of more effective, safer, and cost-efficient treatments for tuberculosis. The synthetic routes and comparative data presented in this guide aim to empower researchers to advance the field and contribute to the global effort to eradicate this devastating disease.

References

Safety Operating Guide

Proper Disposal of 2-methylthio-4-trifluoromethylbenzoic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-methylthio-4-trifluoromethylbenzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This document outlines the standard operating procedures for the disposal of this compound, a compound classified as harmful if swallowed and hazardous to the aquatic environment.[1] Adherence to these guidelines is critical for maintaining a safe laboratory environment and preventing chemical contamination.

Hazard Identification and Safety Precautions

Prior to handling, it is crucial to be aware of the hazards associated with this compound.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]WarningP264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P317: IF SWALLOWED: Get medical help.[1] P330: Rinse mouth.[1] P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Hazardous to the aquatic environment, long-term hazard (Category 4)Harmful to aquatic life with long lasting effects.[1]NoneP273: Avoid release to the environment.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this chemical.

Step-by-Step Disposal Procedure

The proper disposal of this compound must follow hazardous waste regulations.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

1. Waste Collection:

  • Designate a specific, compatible container for the collection of this compound waste. The container must be in good condition, with a secure, leak-proof lid.[4]

  • The original chemical container is often the best choice for waste collection.[4]

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified. Specifically, keep it separate from incompatible materials such as strong oxidizing agents.[5]

2. Labeling:

  • As soon as waste is added, label the container clearly with the words "Hazardous Waste".[5]

  • The label must include the full chemical name: "this compound".[5]

  • Indicate the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard").[5]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be at or near the point of generation and under the control of laboratory personnel.[2]

  • The SAA must be a well-ventilated area, away from ignition sources.

  • Ensure secondary containment is used to prevent spills from reaching drains.[3]

  • Keep the waste container closed at all times, except when adding waste.[3]

4. Requesting Waste Pickup:

  • Once the container is full, or if it has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[5]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online system.[3]

  • Do not transport hazardous waste outside of the laboratory. This must be done by trained EHS personnel.[3]

5. Empty Container Disposal:

  • A container that has held this compound should be treated as hazardous waste unless it has been triple-rinsed.[4]

  • To triple-rinse, use a solvent capable of removing the chemical residue. Each rinse should use a volume of solvent equal to about 5% of the container's volume.[4]

  • The rinseate must be collected and disposed of as hazardous waste.[4]

  • After triple-rinsing, deface or remove all labels from the container before disposing of it as regular trash.[4]

Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound.

Start Start: Generation of 2-methylthio-4-trifluoromethylbenzoic acid waste Collect 1. Collect waste in a compatible, labeled container. Start->Collect Label 2. Label container with 'Hazardous Waste' and full chemical name. Collect->Label Store 3. Store in designated Satellite Accumulation Area (SAA) with secondary containment. Label->Store Request 4. Container Full? Request pickup from EHS. Store->Request Spill Spill or Emergency Store->Spill Pickup 5. EHS collects waste for proper disposal. Request->Pickup End End: Waste properly disposed. Pickup->End Spill_Response Follow institutional spill response procedures. Contact EHS. Spill->Spill_Response

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-methylthio-4-trifluoromethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling 2-methylthio-4-trifluoromethylbenzoic acid (CAS No. 142994-05-6). All personnel must review this document and the corresponding Safety Data Sheet (SDS) before commencing any work with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects[1]. Due to its chemical structure as an aromatic carboxylic acid containing a trifluoromethyl group and a thioether linkage, it should be handled with care to avoid skin and eye irritation, and inhalation of dust. The following table summarizes the required PPE for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small quantities in a fume hood) Safety glasses with side shields or chemical splash goggles (ANSI Z87.1 compliant)[2]Chemical-resistant nitrile or butyl rubber gloves[3]Standard laboratory coat, fully buttoned[2]Not generally required if handled in a certified chemical fume hood[2][4]
Performing reactions and work-ups Chemical splash goggles[3]Chemical-resistant nitrile or butyl rubber gloves[3]Chemical-resistant laboratory coat or apron over a standard lab coat[5]A NIOSH-approved respirator may be necessary if there is a risk of aerosol or dust generation outside of a fume hood[2][3]
Handling bulk quantities or potential for splashing Face shield worn over chemical splash goggles[2][3]Double-gloving with chemical-resistant nitrile or butyl rubber gloves[5]Chemical-resistant apron or suit[5]A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases[3]
Cleaning spills Face shield and chemical splash goggles[3]Heavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coveralls[6]A NIOSH-approved respirator with appropriate cartridges[3][6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following protocol is mandatory to ensure safe handling and minimize exposure.

2.1. Preparation and Engineering Controls

  • Designated Area: All handling of this compound must occur in a designated area within a certified chemical fume hood[2][4].

  • Ventilation Check: Verify that the chemical fume hood is functioning correctly before starting any work.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, and properly labeled waste containers, before handling the chemical.

2.2. Donning PPE

  • Put on all required PPE as specified in the table above.

  • Inspect gloves for any signs of damage before use and change them immediately if contamination is suspected[2].

2.3. Weighing and Transfer

  • Handle the solid compound carefully to avoid generating dust.

  • Use a spatula for transfers.

  • If dissolving the compound, add the solid to the solvent slowly.

2.4. Post-Handling Procedures

  • Decontamination: Clean all contaminated surfaces and equipment thoroughly after use.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[7].

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

3.1. Waste Segregation and Collection

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container[2][8].

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams[8]. Due to the thioether group, this waste may require special handling to mitigate odor; consider treating the waste container with a bleach solution if permissible by your institution's waste management guidelines[9].

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[8].

3.2. Disposal Method

  • All waste must be disposed of through your institution's environmental health and safety (EHS) office[10].

  • Do not pour any waste containing this chemical down the drain[8].

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Verify Fume Hood gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound Carefully don_ppe->weigh Proceed to Handling transfer Transfer & Prepare Solution weigh->transfer decontaminate Decontaminate Surfaces & Equipment transfer->decontaminate After Use doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Solid & Liquid Waste wash_hands->segregate_waste Initiate Disposal label_waste Label Waste Containers segregate_waste->label_waste dispose_waste Dispose via EHS label_waste->dispose_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.